Ammonium pyrosulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
diazanium;sulfonato sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGLPVAKCEIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474790 | |
| Record name | ammonium pyrosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-68-2 | |
| Record name | ammonium pyrosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical formula for ammonium pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ammonium pyrosulfate, including its chemical properties, synthesis, and thermal decomposition. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and materials science.
Chemical Identity and Properties
This compound, also known as dithis compound, is an inorganic compound with the chemical formula (NH₄)₂S₂O₇[1]. It is a key intermediate in the thermal decomposition of ammonium sulfate and ammonium bisulfate[1][2].
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | (NH₄)₂S₂O₇ | [1] |
| Molar Mass | 212.21 g/mol | [1][3][4] |
| CAS Number | 10031-68-2 | [1][3][4][5] |
| IUPAC Name | diazanium;sulfonato sulfate | [3] |
| Appearance | White crystalline solid | |
| Topological Polar Surface Area | 142 Ų | [4][5] |
| Hydrogen Bond Donor Count | 2 | [4][5] |
| Hydrogen Bond Acceptor Count | 7 | [4][5] |
| Complexity | 194 | [4][5] |
| Covalently-Bonded Unit Count | 3 | [4] |
Synthesis and Decomposition Pathways
The primary method for synthesizing this compound is through the controlled thermal decomposition of ammonium sulfate or ammonium bisulfate[1]. The following diagram illustrates the reaction pathway for the synthesis of this compound from ammonium sulfate and its subsequent decomposition at higher temperatures.
Caption: Synthesis of this compound via thermal decomposition of ammonium sulfate and its subsequent decomposition products.
Experimental Protocols
Synthesis of this compound via Thermal Decomposition of Ammonium Sulfate
This protocol describes the laboratory-scale synthesis of this compound from ammonium sulfate.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Furnace with temperature control
-
Ceramic or quartz crucible
-
Inert gas supply (e.g., nitrogen or argon)
-
Thermogravimetric Analyzer (TGA) and Differential Thermal Analyzer (DTA) (for monitoring)
Procedure:
-
Place a known quantity of ammonium sulfate into a crucible.
-
Position the crucible within the furnace.
-
Establish an inert atmosphere by purging the furnace with nitrogen or argon gas. This is crucial to suppress the formation of unwanted byproducts[1].
-
Begin heating the furnace at a controlled rate, typically less than 5°C/min, to ensure uniform decomposition[1].
-
Monitor the process using TGA and DTA. The initial decomposition of ammonium sulfate to ammonium bisulfate begins at temperatures above 250°C[1][2].
-
As the temperature increases, the ammonium bisulfate undergoes dehydration to form this compound[6][7]. This transformation is governed by a crystallization growth and nucleation model[6].
-
Maintain the temperature in the range where this compound is stable. Further heating above 330°C will lead to the decomposition of the desired product[1][2].
-
Once the reaction is complete, as indicated by the thermal analysis data, cool the furnace to room temperature under the inert atmosphere.
-
The resulting white solid is this compound.
Characterization: The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity.
-
Mass Spectrometry: To verify the molecular weight.
-
Thermal Analysis (TGA/DTA): To study its thermal stability and decomposition profile.
Storage: this compound is hygroscopic and should be stored in a desiccator over a suitable drying agent, such as anhydrous calcium chloride or silica gel, to prevent hydrolysis[1].
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where temperature control is critical. The following diagram illustrates the logical workflow and the key transformations involved.
Caption: Logical workflow for the synthesis of this compound, highlighting the critical temperature-dependent stages.
References
- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrosulfuric acid, diammonium salt | H8N2O7S2 | CID 11960345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. US7632479B2 - Process for producing ammonia and sulfuric acid from a stream comprising ammonium sulfate - Google Patents [patents.google.com]
Synthesis of Ammonium Pyrosulfate from Ammonium Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ammonium pyrosulfate ((NH₄)₂S₂O₇) from ammonium sulfate ((NH₄)₂SO₄). The primary method for this conversion is through controlled thermal decomposition, a process involving distinct intermediate steps. This document outlines the core chemical transformations, critical process parameters, and relevant analytical techniques.
Core Synthesis Pathway
The synthesis of this compound from ammonium sulfate is not a direct conversion but rather a multi-step thermal decomposition process. The reaction proceeds through the formation of ammonium bisulfate (NH₄HSO₄) as a key intermediate. The overall pathway can be summarized as follows:
-
Deammoniation of Ammonium Sulfate: Upon heating, ammonium sulfate first undergoes a deammoniation reaction to form ammonium bisulfate and ammonia gas.
-
Dehydration of Ammonium Bisulfate: Further heating of the resulting ammonium bisulfate leads to a dehydration reaction, yielding this compound and water.
It is crucial to control the temperature carefully, as excessive heat will lead to the decomposition of the desired this compound product into gaseous byproducts including ammonia, sulfur dioxide, nitrogen, and water.[1][2]
Quantitative Data Summary
The thermal decomposition of ammonium sulfate and its intermediates can be monitored and quantified using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[3] The following table summarizes key quantitative data gathered from experimental studies.
| Parameter | Value | Conditions / Remarks | Source |
| Initial Decomposition of (NH₄)₂SO₄ | > 250 °C | Formation of ammonium bisulfate begins. | [2][3][4] |
| (NH₄)₂SO₄ → NH₄HSO₄ Activation Energy | 110.02 kJ·mol⁻¹ | Controlled by a phase boundary reaction model. | [5] |
| NH₄HSO₄ → (NH₄)₂S₂O₇ Temperature Range | 305.3 - 344.8 °C | Temperature range for the dehydration step. | [1] |
| Weight Loss for NH₄HSO₄ → (NH₄)₂S₂O₇ | ~6.81 - 7.8% | Theoretical and observed weight loss during the formation of this compound. | [1] |
| NH₄HSO₄ → (NH₄)₂S₂O₇ Activation Energy | 127.95 kJ·mol⁻¹ | Controlled by a crystallization growth and nucleation model. | [5] |
| Decomposition of (NH₄)₂S₂O₇ | > 330 °C | The desired product begins to decompose. | [3] |
| (NH₄)₂S₂O₇ Decomposition Activation Energy | 161.04 kJ·mol⁻¹ | Controlled by a three-dimensional diffusion mechanism. | [5] |
Experimental Protocols
While specific laboratory procedures can vary, the following outlines a general experimental protocol for the synthesis and analysis of this compound from ammonium sulfate based on the principles of thermal decomposition.
Materials and Equipment
-
Materials: Ammonium sulfate ((NH₄)₂SO₄), high purity.
-
Equipment:
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC).
-
Tube furnace with programmable temperature controller.
-
Quartz or ceramic reaction vessel.
-
Inert gas supply (e.g., nitrogen, argon).
-
Analytical balance.
-
Experimental Workflow
The general workflow for the synthesis and analysis can be visualized as follows:
Detailed Methodologies
3.3.1. Thermogravimetric Analysis (TGA)
-
Accurately weigh approximately 5-10 mg of ammonium sulfate into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to provide a controlled atmosphere. The presence of water vapor should be minimized as it can suppress the formation of this compound.[3]
-
Program the temperature profile. A typical profile would be a linear ramp from room temperature to approximately 500°C at a heating rate of 10°C/min.
-
Monitor the weight loss as a function of temperature. The distinct steps in the TGA curve will correspond to the deammoniation and dehydration reactions.
3.3.2. Preparative Scale Synthesis in a Tube Furnace
-
Place a known quantity of ammonium sulfate (e.g., 1-5 g) in a quartz boat.
-
Position the boat in the center of a tube furnace.
-
Establish a slow flow of dry, inert gas through the tube.
-
Heat the furnace to a temperature range of 300-350°C and hold for a specified duration. The optimal temperature and time should be determined empirically, using the data from TGA as a guide.
-
After the reaction period, cool the furnace to room temperature under the inert atmosphere.
-
The resulting solid residue can be carefully removed and characterized.
Factors Influencing Synthesis
Several factors can influence the yield and purity of the this compound product:
-
Temperature: This is the most critical parameter. Insufficient temperature will result in incomplete conversion of ammonium bisulfate, while excessive temperature will lead to the decomposition of the desired product.
-
Heating Rate: A slower heating rate can allow for better separation of the decomposition steps.
-
Atmosphere: The synthesis should be carried out in a dry, inert atmosphere. The presence of water vapor can inhibit the dehydration of ammonium bisulfate to this compound.[3]
By carefully controlling these parameters, the synthesis of this compound from ammonium sulfate can be achieved with a good degree of purity for research and development applications.
References
An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium pyrosulfate, (NH₄)₂S₂O₇, is a key intermediate in the thermal decomposition of ammonium sulfate. Understanding its decomposition pathway is crucial in various industrial processes, including the production of caprolactam, and for the safe handling and development of sulfur and nitrogen-containing compounds. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition products, reaction kinetics, and experimental methodologies used for its characterization.
Thermal Decomposition Pathway
The thermal decomposition of this compound is the final and most complex stage in the overall decomposition of ammonium sulfate. The process is initiated at temperatures typically above 330°C and proceeds via a multi-step reaction mechanism, ultimately yielding a mixture of gaseous products.
The generally accepted overall decomposition reaction for this compound is:
3(NH₄)₂S₂O₇(s) → 2NH₃(g) + 6SO₂(g) + 2N₂(g) + 9H₂O(g) [1]
This reaction highlights the complete breakdown of the solid this compound into volatile compounds. The decomposition is understood to proceed through a three-dimensional diffusion mechanism, as described by the anti-Jander equation[2].
Gaseous Products
The primary gaseous products evolved during the thermal decomposition of this compound are ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O)[1]. The presence and relative abundance of these gases are typically identified and quantified using techniques such as mass spectrometry (MS) coupled with thermogravimetric analysis (TGA).
Quantitative Analysis
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) Data
TGA measures the mass loss of a sample as a function of temperature. The decomposition of this compound is characterized by a significant mass loss event.
| Parameter | Value | Reference |
| Decomposition Temperature Range | 330 - 420 °C | [1] |
| Onset Temperature | 344.8 °C | [1] |
| Endset Temperature | 413.7 °C | [1] |
| Mass Loss | 74.09% | [1] |
Kinetic Parameters
The kinetics of the thermal decomposition of this compound have been investigated to understand the reaction rate and mechanism.
| Parameter | Value | Reference |
| Activation Energy (Ea) | 161.04 kJ·mol⁻¹ | [2] |
| Frequency Factor (lgA) | 12.51 s⁻¹ | [2] |
| Reaction Model | Three-dimensional diffusion (anti-Jander equation) | [2] |
Experimental Protocols
A detailed understanding of the thermal decomposition of this compound is achieved through carefully designed experiments. The following outlines a typical experimental protocol for TGA-DSC-MS analysis.
Instrumentation
-
Thermogravimetric Analyzer (TGA): To measure mass loss as a function of temperature.
-
Differential Scanning Calorimeter (DSC): To measure the heat flow associated with thermal events.
-
Mass Spectrometer (MS): To identify the evolved gaseous products.
Experimental Conditions
| Parameter | Recommended Value/Range |
| Sample Mass | 5 - 10 mg |
| Heating Rate | 10 °C/min (a common rate for thermal analysis) |
| Temperature Program | 30 °C to 500 °C |
| Purge Gas | Inert gas (e.g., Nitrogen or Argon) |
| Flow Rate | 20 - 50 mL/min |
| Crucible Type | Alumina or Platinum |
Procedure
-
Sample Preparation: A small, representative sample of this compound (5-10 mg) is accurately weighed into a TGA crucible.
-
Instrument Setup: The TGA-DSC instrument is purged with an inert gas to provide a stable and non-reactive atmosphere. The MS is calibrated and prepared for evolved gas analysis.
-
Thermal Analysis: The sample is heated from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The TGA records the mass of the sample, the DSC measures the heat flow, and the MS analyzes the composition of the evolved gases as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset and endset temperatures of decomposition and the percentage of mass loss. The DSC curve is used to identify endothermic or exothermic events. The MS data is used to identify the gaseous products by their mass-to-charge ratio.
Visualizations
Thermal Decomposition Pathway of Ammonium Sulfate
Caption: Overall thermal decomposition pathway from ammonium sulfate to gaseous products.
Experimental Workflow for TGA-MS Analysis
Caption: A typical experimental workflow for the TGA-MS analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Peroxydisulfate ((NH₄)₂S₂O₇)
Ammonium peroxydisulfate, also known as ammonium persulfate (APS), is a powerful oxidizing agent with the chemical formula (NH₄)₂S₂O₈. It is a colorless, crystalline salt that is highly soluble in water.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination and application, and visual representations of key chemical processes.
Physical Properties
Ammonium peroxydisulfate is a white crystalline solid.[2] The dissolution of this salt in water is an endothermic process.[2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 228.18 g/mol | [3] |
| Appearance | Colorless crystals or white powder | [2][4] |
| Density | 1.98 g/cm³ | [3] |
| Melting Point | 120 °C (decomposes) | [3] |
| Solubility in Water | 58.2 g/100 mL at 0 °C[2] | [2][4] |
| 80 g/100 mL at 25 °C | [3] | |
| pH of 10% solution in water | approx. 3.5 | [5] |
Chemical Properties
Ammonium peroxydisulfate is a strong oxidizing agent.[2] It is a key component in various chemical reactions, primarily due to its ability to generate sulfate free radicals upon heating or through chemical activation.
| Property | Description | Reference |
| Oxidizing Agent | A strong oxidant that can initiate polymerization and participate in various oxidation reactions.[2] | [2] |
| Thermal Decomposition | Decomposes upon heating to 120 °C, and in aqueous solution, it can hydrolyze to form ammonium hydrogen sulfate and hydrogen peroxide.[2] | [2] |
| Radical Initiator | In solution, the peroxydisulfate dianion dissociates into two sulfate radicals ([S₂O₈]²⁻ ⇌ 2 [SO₄]⁻•), which can initiate polymerization of alkenes like acrylamide.[3] | [3] |
| Reactivity | Reacts with combustible and reducing materials. In solution, it can react violently with iron, powdered aluminum, and silver salts.[4] | [4] |
Experimental Protocols
Determination of Melting Point (Decomposition Temperature)
Methodology: The melting point of ammonium peroxydisulfate, which coincides with its decomposition, can be determined using the capillary tube method as outlined in standard pharmacopeia procedures and ASTM E324.[6][7]
Procedure:
-
A small, finely powdered sample of (NH₄)₂S₂O₇ is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in a melting point apparatus.
-
The apparatus is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected decomposition temperature.[7][8]
-
The temperature at which the substance begins to melt and decompose (observed as bubbling, charring, or a distinct change in appearance) is recorded as the decomposition temperature.[6] Given that decomposition occurs, the initial point of melting is the key reportable value.[6]
Determination of Aqueous Solubility
Methodology: The solubility of ammonium peroxydisulfate in water can be determined by preparing a saturated solution at a specific temperature and then quantifying the dissolved solid.
Procedure:
-
Add an excess amount of (NH₄)₂S₂O₇ to a known volume of deionized water in a beaker.
-
Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached and the solution is saturated.
-
Allow any undissolved solid to settle.
-
Carefully decant a known volume of the supernatant (the clear saturated solution) into a pre-weighed evaporating dish.
-
Evaporate the water from the solution by gentle heating in an oven until a constant weight of the dry salt is obtained.
-
The solubility is then calculated as the mass of the dried salt per volume of water used (e.g., g/100 mL).
Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Methodology: TGA and DSC are used to study the thermal stability and decomposition of ammonium peroxydisulfate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.
Procedure:
-
A small, accurately weighed sample of (NH₄)₂S₂O₇ (typically 2-5 mg) is placed in an alumina or platinum crucible.[9]
-
The crucible is placed in the TGA-DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]
-
The TGA curve will show a mass loss corresponding to the decomposition of the compound, while the DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition. The onset temperature of the mass loss in the TGA curve and the peak of the endotherm in the DSC curve provide information about the decomposition temperature.[10]
Application in Polyacrylamide Gel Electrophoresis (PAGE)
Methodology: Ammonium peroxydisulfate is a crucial component for initiating the polymerization of acrylamide and bis-acrylamide to form the gel matrix used in PAGE for separating proteins and nucleic acids.[1][11]
Procedure:
-
Prepare Separating and Stacking Gel Solutions: Mix the appropriate volumes of acrylamide/bis-acrylamide solution, Tris buffer, and SDS.[1]
-
Initiate Polymerization: Immediately before casting the gel, add a freshly prepared 10% (w/v) solution of ammonium peroxydisulfate and N,N,N',N'-tetramethylethylenediamine (TEMED) to the gel solution.[1][11][12] The APS generates free radicals, and TEMED accelerates this process.[13]
-
Cast the Gel: Quickly pour the solution into the gel casting apparatus and insert a comb to create wells.[11]
-
Polymerization: Allow the gel to polymerize for approximately 30 minutes.[1] The gel will become opaque as it polymerizes.
Elbs Persulfate Oxidation of Phenols
Methodology: This reaction introduces a hydroxyl group para to the existing hydroxyl group of a phenol, using an alkaline solution of a persulfate salt.[14][15]
Procedure:
-
Dissolve the starting phenol in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of ammonium peroxydisulfate to the cooled phenol solution with constant stirring. The reaction is typically carried out at or below room temperature.[14]
-
After the addition is complete, continue stirring for several hours.
-
Acidify the reaction mixture.
-
The intermediate sulfate ester is then hydrolyzed, typically by heating with acid, to yield the dihydric phenol.[15]
Minisci Reaction
Methodology: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. Ammonium peroxydisulfate is often used as the oxidant to generate the required radical from a precursor.[16][17]
Procedure:
-
Dissolve the electron-deficient N-heterocycle (e.g., pyridine, quinoline) in a suitable solvent, often with an acid to protonate the heterocycle.
-
Add the radical precursor (e.g., a carboxylic acid, an ether).
-
Add ammonium peroxydisulfate to the reaction mixture. The persulfate will oxidize the precursor to generate the corresponding radical.
-
Heat the reaction mixture to facilitate the reaction. The specific temperature and reaction time will depend on the substrates used.
-
After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualizations
Caption: Initiation of polymerization by ammonium peroxydisulfate.
Caption: Experimental workflow for Polyacrylamide Gel Electrophoresis (PAGE).
References
- 1. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Ammonium persulfate - Wikipedia [en.wikipedia.org]
- 4. AMMONIUM PERSULPHATE - Ataman Kimya [atamanchemicals.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 7. mt.com [mt.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chbattle.com [chbattle.com]
- 12. static.igem.org [static.igem.org]
- 13. abdullahfarhan.com [abdullahfarhan.com]
- 14. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
In-depth Technical Guide: CAS Number 10031-68-2
Researchers, scientists, and drug development professionals are advised that a comprehensive search for the chemical compound with CAS number 10031-68-2 has yielded no specific results. This suggests that the provided CAS number may be incorrect or belongs to a substance not publicly documented in available chemical databases and literature.
Extensive searches across multiple chemical and safety data repositories failed to identify a substance associated with CAS number 10031-68-2. The search results did, however, provide information on a variety of other chemical compounds with numerically similar CAS numbers, none of which are a match. These included:
-
Holmium(III) oxide (CAS No. 12055-62-8)
-
Cadmium tungstate (CAS No. 7790-85-4)
-
Potassium peroxymonosulfate (CAS No. 70693-62-8)[1][2][3][4][5]
-
Lead(II) bromide (CAS No. 10031-22-8)[6]
-
Tin(II) bromide (CAS No. 10031-24-0)[7]
It is crucial for researchers to work with accurate and verified chemical identifiers to ensure the safety and validity of their experimental work.
Recommendation:
Users are strongly encouraged to verify the CAS number 10031-68-2 and provide the correct identifier for the substance of interest. Once the correct CAS number is provided, a comprehensive technical guide detailing its properties, hazards, and relevant experimental protocols can be compiled.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Potassium peroxymonosulfate | 70693-62-8 [chemicalbook.com]
- 3. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. autechindustry.com [autechindustry.com]
- 6. 10031-22-8 | CAS DataBase [m.chemicalbook.com]
- 7. 溴化锡(II) | Sigma-Aldrich [sigmaaldrich.com]
identifying gaseous products of ammonium pyrosulfate decomposition
An In-depth Technical Guide to Identifying Gaseous Products of Ammonium Pyrosulfate Decomposition
Introduction
This compound, (NH₄)₂S₂O₇, is a key intermediate in the thermal decomposition of ammonium sulfate.[1] Understanding the gaseous products evolved during its decomposition is crucial for various industrial applications, including the production of caprolactam, fertilizers, and processes involving flue gas desulfurization.[1][2] This guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the gaseous products formed, quantitative data from thermal analysis, and the experimental protocols used for their identification.
Thermal Decomposition Pathway
The thermal decomposition of ammonium sulfate is a multi-step process. Initially, upon heating above 250°C, ammonium sulfate decomposes to form ammonium bisulfate (NH₄HSO₄) and then this compound.[3][4] The this compound intermediate is stable up to approximately 330°C, after which it undergoes further decomposition into a mixture of gaseous products.[3][4]
The overall decomposition can be summarized by the following reactions:
-
Formation of Ammonium Bisulfate: (NH₄)₂SO₄(s) → NH₄HSO₄(l) + NH₃(g)
-
Formation of this compound: 2NH₄HSO₄(l) → (NH₄)₂S₂O₇(l) + H₂O(g)[1]
-
Decomposition of this compound: (NH₄)₂S₂O₇(l) → Gaseous Products (NH₃, SO₂, SO₃, N₂, H₂O)[3][4][5]
The decomposition of this compound itself is a complex process controlled by a three-dimension diffusion mechanism.[2]
Gaseous Decomposition Products
The primary gaseous products identified from the thermal decomposition of this compound are:
-
Sulfur Trioxide (SO₃)[3]
Under certain conditions, such as in the presence of excess oxygen or during combustion, nitrogen oxides (NOx) may also be formed in small quantities.[3][4] The dominant reaction for the decomposition of this compound yields ammonia, sulfur dioxide, nitrogen, and water.[4]
Quantitative Decomposition Data
Thermogravimetric analysis (TGA) is a principal technique for studying the decomposition process. The data below, derived from TGA studies of ammonium sulfate, illustrates the distinct stages of decomposition, including that of the this compound intermediate.
| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Primary Gaseous Products Evolved |
| Formation of Ammonium Bisulfate | 213 - 308 | - | - | NH₃ |
| Formation of this compound | 305.3 - 344.8 | 6.81 | 7.8 | H₂O[4] |
| Decomposition of this compound | 344.8 - 420 | - | 74.09 | NH₃, N₂, SO₂, H₂O[3][4] |
Note: The data represents a specific study and can be influenced by experimental conditions such as heating rates.[3][4]
Experimental Protocols
The identification of gaseous decomposition products relies on techniques that couple thermal analysis with gas detection methods.
Protocol 1: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This is the most common and powerful technique for identifying evolved gases during thermal decomposition.[3]
Objective: To identify and quantify the gaseous products evolved from the thermal decomposition of this compound by correlating mass loss events with specific mass-to-charge (m/z) ratios.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into a ceramic or alumina TGA crucible.
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the initial temperature to ambient (~25°C).
-
Program the TGA to heat the sample from ambient temperature to 600°C at a constant heating rate of 10 K/min.[6]
-
Use an inert carrier gas, such as helium or nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace and transport the evolved gases to the mass spectrometer.[5]
-
Ensure the heated transfer line between the TGA and MS is maintained at a temperature (e.g., 200-250°C) sufficient to prevent condensation of the evolved gases.
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the mass spectra of the evolved gases.
-
The mass spectrometer should be set to scan a mass range relevant to the expected products (e.g., m/z 10-100).
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperature ranges where significant mass loss occurs.
-
For each mass loss step, examine the corresponding mass spectra.
-
Identify the evolved gases by their characteristic m/z ratios:
-
H₂O: m/z 18
-
NH₃: m/z 16, 17
-
N₂: m/z 28
-
SO₂: m/z 48, 64
-
SO₃: m/z 80
-
-
Correlate the intensity of the ion currents in the MS with the rate of mass loss from the DTG curve to confirm the identity of the products at each decomposition stage.[7]
-
Protocol 2: Confirmatory Wet Chemical Tests
Simple chemical tests can be used to confirm the presence of specific gases in the evolved gas stream.[8] The gas stream from the decomposition can be bubbled through a series of specific chemical solutions.
-
Ammonia (NH₃): Bubble the evolved gas through a solution containing a pH indicator or pass it over damp red litmus paper. A color change indicating basic conditions (e.g., litmus paper turning blue) confirms the presence of ammonia.[8]
-
Sulfur Dioxide (SO₂): Bubble the gas through an acidified solution of potassium dichromate(VI). A color change from orange to green indicates the presence of sulfur dioxide.[8]
-
Water (H₂O): Pass the gas over anhydrous copper(II) sulfate or blue cobalt chloride paper. The presence of water will turn the anhydrous copper(II) sulfate from white to blue, or the cobalt chloride paper from blue to pink.[9]
Visualization of Experimental Workflow
The logical flow for identifying gaseous products using the TGA-MS methodology is illustrated below.
Caption: Experimental workflow for identifying gaseous products via TGA-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. newprairiepress.org [newprairiepress.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Identifying the products of combustion | Demonstration | RSC Education [edu.rsc.org]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ammonium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ammonium pyrosulfate ((NH₄)₂S₂O₇). It delves into the thermal decomposition behavior of this compound, presents quantitative data in a structured format, outlines a typical experimental protocol, and illustrates the key processes with diagrams. This document is intended to be a valuable resource for professionals working in fields where the thermal properties of ammonium salts are of interest.
Introduction to the Thermal Decomposition of this compound
This compound is a key intermediate in the thermal decomposition of ammonium sulfate.[1][2][3][4] Understanding its thermal behavior is crucial for various industrial processes, including the production of caprolactam and the potential for converting ammonium sulfate by-products into valuable feedstock chemicals.[2][5] Thermogravimetric analysis is an essential technique for studying the decomposition of this compound, providing insights into its thermal stability, decomposition kinetics, and the nature of its degradation products.[1][2]
The thermal decomposition of ammonium sulfate is a multi-step process.[2] Initially, ammonium sulfate undergoes deamination to form ammonium bisulfate (NH₄HSO₄).[2][3] Subsequently, the dehydration of ammonium bisulfate leads to the formation of this compound.[1][2][3] The final stage, which is the focus of this guide, is the decomposition of this compound into various gaseous products.[1][2][4][5]
Quantitative Data from Thermogravimetric Analysis
The following table summarizes the key quantitative data related to the thermal decomposition of this compound and its precursor, ammonium bisulfate, as determined by thermogravimetric analysis and kinetic studies.
| Parameter | Value | Reference |
| Decomposition of this compound | ||
| Temperature Range | 330 to 420 °C | [1] |
| Gaseous Products | NH₃, SO₂, N₂, H₂O | [1][4][5] |
| Kinetic Model | Three-dimension diffusion mechanism (anti-Jander equation) | [2] |
| Activation Energy (E) | 161.04 kJ·mol⁻¹ | [1][2] |
| Frequency Factor (lgA) | 12.51 s⁻¹ | [1][2] |
| Formation of this compound (from Ammonium Bisulfate) | ||
| Temperature Range | 310 to 450 °C | [1] |
| Reaction | 2NH₄HSO₄(l) → (NH₄)₂S₂O₇(l) + H₂O(g) | [1] |
| Kinetic Model | Crystallization growth and nucleation (Avrami-Erofeev equation) | [1][2] |
| Activation Energy (E) | 127.95 kJ·mol⁻¹ | [2] |
| Frequency Factor (lgA) | 9.90 s⁻¹ | [2] |
Experimental Protocols
A detailed experimental protocol for conducting a thermogravimetric analysis of this compound is provided below. This protocol is a synthesis of general TGA procedures and specific considerations for inorganic salts.[6][7][8]
3.1. Instrumentation
-
Thermogravimetric Analyzer: A TGA instrument capable of controlled heating rates and precise weight measurement (e.g., Mettler Toledo TGA/SDTA 851e or similar).[6]
-
Crucibles: Alumina (Al₂O₃) crucibles are commonly used for inorganic salt analysis.[6] Ensure the crucible does not react with the sample or its decomposition products at high temperatures.[6]
-
Analytical Balance: For accurate weighing of the sample.[8]
-
Gas Supply: A source of inert gas, typically nitrogen, to provide a controlled atmosphere during the analysis.[7]
3.2. Sample Preparation
-
Sample Size: Use a small, homogeneous sample to ensure uniform heating and accurate weight measurements.[8] For significant expected weight loss (>50%), a sample size of approximately 5 mg is sufficient. For smaller weight loss (5-20%), 10-20 mg is recommended.[6]
-
Crucible Preparation: Ensure the alumina crucible is clean and free of any contaminants by heating it to a high temperature before use.[8]
-
Sample Loading: Carefully weigh the desired amount of this compound and place it into the crucible.[8] If the sample is sensitive to moisture, this should be done in a controlled environment.[6] To prevent expulsion of the sample due to rapid gas evolution, do not fill the crucible more than 20% of its volume.[6]
3.3. TGA Instrument Setup and Execution
-
Atmosphere: Purge the TGA furnace with a continuous flow of inert gas, such as nitrogen, at a typical flow rate of 30 mL/min before and during the experiment.[6][7]
-
Temperature Program:
-
Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 30 °C) for a few minutes to allow the weight to stabilize.
-
Heating Ramp: Heat the sample at a constant rate, for example, 10 K/min, through the expected decomposition range (up to approximately 500 °C for this compound).[9]
-
Final Isothermal Step (Optional): Hold the sample at the final temperature for a period to ensure complete decomposition.
-
-
Data Collection: Continuously record the sample weight as a function of temperature and time.
3.4. Data Analysis
-
Blank Correction: Perform a blank run with an empty crucible under the same experimental conditions and subtract this from the sample data to correct for any instrumental drift.
-
TGA Curve Interpretation: Analyze the resulting TGA curve (weight % vs. temperature) to identify the onset and completion temperatures of decomposition steps and the percentage weight loss for each step.
-
Kinetic Analysis (Optional): Utilize appropriate software and kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) to determine kinetic parameters such as the activation energy and pre-exponential factor from experiments conducted at multiple heating rates.
Visualizations
4.1. Thermal Decomposition Pathway of Ammonium Sulfate
The following diagram illustrates the sequential decomposition of ammonium sulfate, highlighting the formation and subsequent decomposition of this compound.
Caption: Thermal decomposition pathway of ammonium sulfate.
4.2. Experimental Workflow for TGA of this compound
This diagram outlines the logical steps involved in performing a thermogravimetric analysis of this compound.
Caption: Experimental workflow for TGA.
References
- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. newprairiepress.org [newprairiepress.org]
- 6. epfl.ch [epfl.ch]
- 7. studycorgi.com [studycorgi.com]
- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ammonium Pyrosulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of ammonium pyrosulfate ((NH₄)₂S₂O₇). Due to its nature as a thermally sensitive intermediate, its characterization often relies on in-situ analytical techniques. This document synthesizes available information on its spectroscopic properties, outlines relevant experimental protocols, and presents logical workflows for its analysis.
Introduction
This compound, (NH₄)₂S₂O₇, is a key intermediate in the thermal decomposition of ammonium sulfate and ammonium bisulfate.[1][2][3][4] Understanding its spectroscopic signature is crucial for monitoring industrial processes, such as the production of caprolactam, where the thermal decomposition of ammonium sulfate is a critical step.[4] This guide focuses on the primary spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy. While Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, there is a notable lack of published experimental NMR data for solid this compound.
Synthesis of this compound
This compound is typically synthesized in-situ via the thermal decomposition of ammonium sulfate ((NH₄)₂SO₄) or ammonium bisulfate (NH₄HSO₄). The process involves heating the precursor material, which leads to the formation of this compound as an intermediate product.[2][4] The decomposition of ammonium sulfate is a multi-step process, with the formation of ammonium bisulfate as the first step, followed by its dehydration to form this compound.[4]
The key reaction steps are:
-
(NH₄)₂SO₄(s) → NH₄HSO₄(l) + NH₃(g)
-
2 NH₄HSO₄(l) → (NH₄)₂S₂O₇(l) + H₂O(g)
Further heating leads to the decomposition of this compound into various gaseous products, including NH₃, SO₂, SO₃, N₂, and H₂O.[3]
Spectroscopic Data
Direct and complete experimental spectroscopic data for isolated, pure this compound is scarce in the literature. The following tables are compiled from analyses of the thermal decomposition of ammonium sulfate and theoretical calculations of the pyrosulfate anion.
The vibrational spectrum of this compound is characterized by the modes of the ammonium cation (NH₄⁺) and the pyrosulfate anion (S₂O₇²⁻).
Table 1: Summary of Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Notes |
| Ammonium (NH₄⁺) | ν(N-H) stretching | ~3200 - 2800 | ~3200 - 2800 | Broad bands due to hydrogen bonding. |
| δ(N-H) bending | ~1400 | ~1450 | ||
| Pyrosulfate (S₂O₇²⁻) | νₐₛ(S-O) terminal | ~1250 - 1300 | ~1250 - 1300 | Asymmetric stretching of the terminal SO₃ groups. |
| νₛ(S-O) terminal | ~1050 - 1100 | ~1050 - 1100 | Symmetric stretching of the terminal SO₃ groups. | |
| νₐₛ(S-O-S) bridge | ~1000 - 1050 | ~1000 - 1050 | Asymmetric stretching of the S-O-S bridge. | |
| νₛ(S-O-S) bridge | ~720 - 780 | ~720 - 780 | Symmetric stretching of the S-O-S bridge. | |
| δ(O-S-O) bending | ~500 - 600 | ~500 - 600 | Bending modes of the SO₃ groups. |
Note: The peak positions are approximate and can be influenced by the physical state of the sample, temperature, and the presence of other species.
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound | Notes |
| ¹H (in NH₄⁺) | ~7.0 - 8.0 | (NH₄)₂SO₄ in solution | The chemical shift in the solid state may vary significantly due to hydrogen bonding and crystal packing effects. |
| ¹⁴N (in NH₄⁺) | -350 to -360 | (NH₄)₂SO₄ in solution | Solid-state ¹⁴N NMR is complicated by a large quadrupole moment, often resulting in broad signals. |
| ³³S | Not available | - | ³³S NMR is challenging due to low natural abundance and quadrupolar broadening. |
Experimental Protocols
The in-situ characterization of this compound during the thermal decomposition of ammonium sulfate is the most common experimental approach.
Objective: To monitor the formation and decomposition of this compound from ammonium sulfate by FT-IR spectroscopy.
Methodology:
-
Sample Preparation: A small amount of finely ground ammonium sulfate is placed in a high-temperature reaction chamber equipped with infrared-transparent windows (e.g., KBr or ZnSe).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a high-temperature reaction cell and a suitable detector (e.g., MCT).
-
Data Acquisition:
-
An initial IR spectrum of the ammonium sulfate is recorded at room temperature.
-
The sample is heated at a controlled rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., inert gas flow).
-
FT-IR spectra are continuously recorded at regular temperature intervals.
-
-
Data Analysis: The appearance and disappearance of characteristic vibrational bands corresponding to ammonium sulfate, ammonium bisulfate, this compound, and gaseous decomposition products are monitored to understand the reaction pathway.
Objective: To identify the formation of the pyrosulfate anion during the thermal decomposition of ammonium sulfate using Raman spectroscopy.
Methodology:
-
Sample Preparation: A small amount of ammonium sulfate powder is placed in a high-temperature stage or a capillary tube suitable for Raman analysis.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a high-temperature stage, and a CCD detector.
-
Data Acquisition:
-
A Raman spectrum of the ammonium sulfate is recorded at room temperature.
-
The sample is heated at a controlled rate.
-
Raman spectra are collected at different temperatures.
-
-
Data Analysis: Changes in the Raman spectra, particularly the appearance of bands characteristic of the S-O-S bridge in the pyrosulfate anion, are analyzed to track the formation of this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
References
A Comprehensive Guide to the Historical Development of Pyrosulfate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical evolution of pyrosulfate chemistry, from its early discovery and synthesis to its critical roles in industrial catalysis and analytical science. The document details key chemical properties, experimental procedures, and the fundamental reaction pathways that have defined the field.
Introduction to Pyrosulfates
Pyrosulfates, also known as disulfates, are inorganic compounds characterized by the anion S₂O₇²⁻.[1] Structurally, the pyrosulfate anion can be visualized as two corner-sharing SO₄ tetrahedra linked by a central oxygen atom. In this configuration, sulfur maintains a +6 oxidation state.[2] These compounds are typically formed by the thermal decomposition of bisulfates and are valued for their high reactivity, particularly in molten states. Historically, they have been pivotal in the advancement of industrial chemical processes and analytical methodologies.
Historical Milestones and Key Discoveries
The investigation of pyrosulfates began with early explorations into the effects of heat on sulfate salts. The synthesis of pyrosulfates is most directly achieved through the thermal decomposition of the corresponding bisulfate salts.
-
Synthesis of Potassium Pyrosulfate: The controlled heating of potassium bisulfate (KHSO₄) results in the loss of a water molecule to form potassium pyrosulfate (K₂S₂O₇).[2]
2 KHSO₄ → K₂S₂O₇ + H₂O
-
Synthesis of Sodium Pyrosulfate: Similarly, sodium pyrosulfate (Na₂S₂O₇) is produced by heating sodium bisulfate (NaHSO₄).[3]
2 NaHSO₄ → Na₂S₂O₇ + H₂O
Further heating of these pyrosulfates at higher temperatures leads to their decomposition into the corresponding sulfate and sulfur trioxide. For instance, potassium pyrosulfate decomposes above 600°C.[2]
K₂S₂O₇ → K₂SO₄ + SO₃
This reactivity, particularly the release of sulfur trioxide, underpins many of their applications.
Core Applications in Industry and Research
The unique chemical properties of pyrosulfates have led to their application in several key areas:
-
Catalysis in Sulfuric Acid Production: One of the most significant historical and ongoing applications of pyrosulfates is in the contact process for manufacturing sulfur trioxide, a precursor to sulfuric acid. Potassium pyrosulfate, in conjunction with vanadium(V) oxide (V₂O₅), forms a molten salt catalyst that facilitates the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃).[2][4]
-
Analytical Chemistry: Both potassium and sodium pyrosulfate have been historically used as powerful fluxes in analytical chemistry.[2][3] When fused with inorganic samples, particularly metal oxides and certain minerals that are insoluble in acids, the molten pyrosulfate effectively dissolves the sample, rendering it soluble in water or dilute acid for subsequent quantitative analysis.[2][3]
-
Sulfation Agent: In industrial organic chemistry, pyrosulfates play a role as intermediates in sulfation reactions. For example, in the production of surfactants, fatty alcohols react with sulfur trioxide, proceeding through a pyrosulfate intermediate.[1]
-
Metallurgy: In metallurgical processes, such as sulfation roasting, the addition of alkali metal sulfates can lead to the in-situ formation of pyrosulfates. For instance, sodium sulfate can react with SO₃ to form sodium pyrosulfate (Na₂S₂O₇), which then acts as an effective sulfating agent to improve the extraction of metals like nickel from their ores.[4]
Quantitative Data: Properties of Key Pyrosulfates
The physical and chemical properties of the most common alkali metal pyrosulfates are summarized below for comparative analysis.
| Property | Potassium Pyrosulfate (K₂S₂O₇) | Sodium Pyrosulfate (Na₂S₂O₇) |
| Molar Mass | 254.31 g/mol [2] | 222.12 g/mol [3] |
| Appearance | Colorless to white solid[5] | Colorless salt, translucent white crystals[3] |
| Density | 2.28 g/cm³[2] | 2.658 g/cm³[3] |
| Melting Point | 325 °C (598 K)[2] | 400.9 °C (674.0 K)[3] |
| Decomposition Temp. | > 600 °C[2] | 460 °C (733 K)[3] |
| Solubility in Water | 25.4 g/100 mL (20 °C), hydrolyzes[2] | Hydrolyzes to form sodium bisulfate[3] |
Experimental Protocols
This protocol describes the laboratory-scale synthesis of potassium pyrosulfate via the thermal decomposition of potassium bisulfate.
Materials:
-
Potassium bisulfate (KHSO₄), anhydrous
-
Porcelain crucible
-
Bunsen burner or muffle furnace
-
Tripod and pipeclay triangle
-
Desiccator
Methodology:
-
Place approximately 10 grams of anhydrous potassium bisulfate into a clean, dry porcelain crucible.
-
Gently heat the crucible with a Bunsen burner in a fume hood. The salt will first melt.
-
Increase the temperature gradually to approximately 400-450°C. White fumes of water will be evolved as the bisulfate converts to pyrosulfate.
-
Continue heating until the evolution of water vapor ceases. Avoid heating above 600°C to prevent decomposition of the pyrosulfate product into potassium sulfate and sulfur trioxide.[2]
-
Once the reaction is complete, turn off the heat and allow the crucible to cool.
-
Transfer the crucible to a desiccator to cool to room temperature, preventing the absorption of atmospheric moisture.
-
The resulting white solid is potassium pyrosulfate. Store it in a tightly sealed container.
This protocol details the use of potassium pyrosulfate as a flux to dissolve an acid-insoluble oxide sample (e.g., Al₂O₃, TiO₂) for quantitative analysis.
Materials:
-
Potassium pyrosulfate (K₂S₂O₇)
-
Finely powdered oxide sample
-
Porcelain or platinum crucible
-
Muffle furnace or Bunsen burner
-
Beaker
-
Dilute sulfuric acid (e.g., 5% v/v)
-
Stirring rod
Methodology:
-
Weigh approximately 0.5 grams of the finely powdered, dry oxide sample into a crucible.
-
Add approximately 5 grams of potassium pyrosulfate to the crucible. The flux should be in at least a 10:1 ratio by mass to the sample.
-
Mix the sample and flux thoroughly with a dry stirring rod.
-
Place the crucible in a muffle furnace and slowly raise the temperature to about 400°C. Alternatively, heat gently with a Bunsen burner. The mixture will melt and begin to react.
-
Maintain the molten state, occasionally swirling the crucible gently, until the sample is completely dissolved. This may take from 30 minutes to several hours depending on the sample's nature. The final melt should be clear and homogeneous.
-
Remove the crucible from the heat and allow it to cool. The melt will solidify into a glass-like solid.
-
Place the cooled crucible and its contents into a beaker containing approximately 100 mL of warm dilute sulfuric acid.
-
Gently heat the beaker and stir to dissolve the solidified melt. The resulting solution now contains the dissolved analyte, ready for quantitative analysis by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy.
Visualizations of Key Processes
The following diagrams illustrate the core chemical transformations and workflows in pyrosulfate chemistry.
Caption: Thermal decomposition pathway of potassium bisulfate.
References
Methodological & Application
Application Notes and Protocols for Sample Digestion of Metal Oxides Using Ammonium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sample digestion is a critical step in the analytical workflow for the characterization of metal oxides, particularly for techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). The choice of digestion reagent is paramount for achieving complete dissolution of the sample, thereby ensuring accurate and reproducible results. Ammonium pyrosulfate ((NH₄)₂S₂O₇), often used interchangeably with or generated in situ from ammonium bisulfate (NH₄HSO₄) or ammonium sulfate ((NH₄)₂SO₄) at elevated temperatures, is a powerful acidic flux agent for the decomposition of refractory metal oxides that are resistant to conventional acid digestion.
These application notes provide a comprehensive overview of the principles, protocols, and applications of this compound for the digestion of various metal oxides.
Principle of Operation
This compound is a low-melting point acidic salt that acts as a powerful solvent for metal oxides at elevated temperatures. The digestion process, often referred to as fusion, involves heating the sample with an excess of the flux. At temperatures typically ranging from 350 to 600°C, the this compound melts and reacts with the metal oxide, converting it into a soluble metal sulfate.
The key reactive species is pyrosulfate (S₂O₇²⁻), which is a strong Lewis acid. The reaction mechanism generally involves the acceptance of an oxide ion (O²⁻) from the metal oxide by the pyrosulfate, leading to the formation of sulfate ions (SO₄²⁻) and the corresponding metal cation, which then forms a soluble metal sulfate.
The thermal decomposition of ammonium sulfate and ammonium bisulfate is a multi-stage process that leads to the formation of the active digesting agent, this compound. For instance, the reaction with ferric oxide (Fe₂O₃) proceeds through the formation of an intermediate, ammonium ferric pyrosulfate.
Advantages of this compound Digestion
-
Effectiveness for Refractory Oxides: It is particularly effective for digesting highly refractory materials like TiO₂, ZrO₂, Al₂O₃, and various spinels and silicates that are insoluble in common acids.
-
Low Volatility of Analytes: Compared to digestions involving perchloric or hydrofluoric acid, the risk of losing volatile metal chlorides or fluorides is minimized.
-
Compatibility with Analytical Instrumentation: The resulting sulfate matrix is generally compatible with ICP-MS and ICP-AES, although dilution is often necessary to minimize matrix effects.
-
Relatively Low Fusion Temperatures: The fusion temperatures required are lower than those for alkaline fluxes like lithium metaborate, which can be advantageous for certain analytes and crucible materials.
Quantitative Data Summary
The following table summarizes typical experimental conditions and reported recovery rates for the digestion of various metal oxides using this compound or its precursors.
| Metal Oxide | Sample to Flux Ratio (w/w) | Digestion Temperature (°C) | Digestion Time (min) | Reported Recovery Rate (%) | Reference/Notes |
| TiO₂ | 1:167 (sample:ammonium persulfate) | Not specified (fusion) | Short | >95 | Using ammonium persulfate as the fusing reagent. |
| ZrO₂ | 1:7.5 (sample: (NH₄)F + (NH₄)₂SO₄) | ~350 | 45-60 | Not specified, but complete dissolution reported. | Mixture of ammonium fluoride and ammonium sulfate used as the fusion agent. |
| Al₂O₃ | 1:9 (sample:NH₄HSO₄ solution) | 95 | 300 | Not specified, used for processing alumina-containing raw materials. | Digestion in a concentrated ammonium bisulfate solution. |
| Fe₂O₃ | Molar ratio of 8:5:13 ((NH₄)₂SO₄:(NH₄)HSO₄:Fe₂O₃) | >500 | Not specified | 99.8% decomposition of sulfate/bisulfate | Study focused on the thermal decomposition mechanism. |
| Cr₂O₃ | Not specified | 350-450 | Not specified | Not specified, formation of ammonium chromium sulfate intermediates. | Based on the reaction of ammonium sulfate with Cr₂O₃. |
| Rare Earth Oxides | 1:4 (slag:(NH₄)₂SO₄) | 350 | 45 | 76-83 | Roasting of rare earth slag with ammonium sulfate. |
Experimental Protocols
General Protocol for this compound Fusion
This general protocol can be adapted for a variety of metal oxides. Specific parameters should be optimized based on the sample matrix and the analyte of interest.
Materials and Equipment:
-
This compound ((NH₄)₂S₂O₇) or Ammonium bisulfate (NH₄HSO₄)
-
Metal oxide sample, finely powdered
-
Platinum or porcelain crucibles
-
Muffle furnace or a programmable furnace
-
Hot plate
-
Volumetric flasks
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl), trace metal grade
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the finely powdered metal oxide sample into a clean, dry platinum or high-purity porcelain crucible.
-
Flux Addition: Add approximately 1-2 g of this compound or ammonium bisulfate to the crucible. The optimal sample-to-flux ratio can vary from 1:10 to 1:20.
-
Mixing: Thoroughly mix the sample and the flux using a platinum or glass rod.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature to avoid spattering. A typical starting temperature is around 200°C, held for 15-30 minutes.
-
Gradually increase the temperature to the final fusion temperature, typically between 400°C and 550°C. The exact temperature will depend on the specific metal oxide.
-
Hold at the final temperature for 30-60 minutes, or until a clear, quiescent melt is obtained. Occasional gentle swirling of the crucible (using appropriate tongs and safety gear) can aid in the dissolution.
-
-
Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should appear as a glassy cake.
-
Dissolution:
-
Place the crucible in a beaker containing a known volume of deionized water or dilute acid (e.g., 5-10% HNO₃ or HCl).
-
Gently heat the beaker on a hot plate at a low temperature (e.g., 60-80°C) to dissolve the melt. A magnetic stirrer can be used to facilitate dissolution. This step may take from 30 minutes to several hours.
-
-
Final Sample Preparation: Once the melt is completely dissolved, quantitatively transfer the solution to a volumetric flask of appropriate volume. Dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS or ICP-AES.
Specific Protocol for Zirconia (ZrO₂) Digestion
This protocol is adapted from a method using a mixture of ammonium fluoride and ammonium sulfate, which generates a similar reactive environment to this compound fusion.
Materials and Equipment:
-
Ammonium fluoride ((NH₄)F)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Zirconia sample, finely powdered
-
Platinum crucible with a lid
-
Tubular oven or muffle furnace
-
Beaker
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Sample and Flux Preparation: In a platinum crucible, mix 1000 mg of the zirconia sample with 2500 mg of ammonium fluoride and 5000 mg of ammonium sulfate.
-
Fusion: Place the covered platinum crucible in a tubular oven or muffle furnace preheated to approximately 350°C. Heat for 45-60 minutes.
-
Cooling and Quenching: After the fusion is complete, remove the crucible from the oven and quench it.
-
Dissolution: Transfer the cooled crucible to a beaker containing 50-100 ml of cold deionized water and 1-1.5 ml of concentrated HCl (37%) or an equivalent amount of H₂SO₄. The cooled melt should dissolve readily in the acidified water.
-
Final Preparation: Once the melt is fully dissolved, the solution can be further diluted as required for analysis.
Visualizations
Experimental Workflow for Metal Oxide Digestion
Caption: General workflow for the digestion of metal oxides using this compound fusion.
Signaling Pathway of this compound Formation and Reaction
Caption: Formation of this compound and its subsequent reaction with a metal oxide.
Application Notes and Protocols for Ammonium Pyrosulfate Fusion of Refractory Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ammonium pyrosulfate fusion method, a robust technique for the decomposition of refractory materials for subsequent elemental analysis.
Application Notes
The this compound fusion method is a highly effective technique for the decomposition of chemically resistant materials, particularly refractory oxides such as alumina (Al₂O₃), zirconia (ZrO₂), and various aluminosilicates. These materials are characterized by their high melting points and resistance to acid attack, making traditional dissolution methods ineffective.
Principle:
The fusion process utilizes this compound ((NH₄)₂S₂O₇) as a flux. Upon heating, this compound decomposes, acting as a powerful acidic oxidizing agent that breaks down the sample matrix. The refractory oxides are converted into soluble sulfate salts. This transformation allows for the subsequent dissolution of the fused mass in a dilute acid, rendering the sample suitable for analysis by various instrumental techniques, including Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF). The relatively low fusion temperatures required for this method, as compared to borate fusion, can be advantageous in minimizing the volatilization of certain elements.
Applications:
This method is widely applicable for the chemical analysis of a variety of refractory materials, including:
-
High-alumina refractories
-
Zirconia and zircon-based materials
-
Silica-alumina refractories
-
Chrome-magnesia bricks
-
Titanium dioxide pigments
Experimental Protocols
General Protocol for this compound Fusion
This protocol outlines the fundamental steps for the decomposition of a generic refractory oxide material.
Materials and Equipment:
-
Finely pulverized refractory sample (passed through a 100-mesh sieve)
-
This compound ((NH₄)₂S₂O₇), analytical grade
-
Platinum or high-purity porcelain crucibles with lids
-
Muffle furnace or automated fusion apparatus
-
Hot plate with magnetic stirring capability
-
Analytical balance (accurate to 0.1 mg)
-
Volumetric flasks, beakers, and other standard laboratory glassware
-
Dilute mineral acid (e.g., 10% v/v HCl or HNO₃)
-
Deionized water
Procedure:
-
Sample Preparation: Dry the pulverized refractory sample in an oven at 110°C for at least two hours to remove residual moisture. Allow to cool to room temperature in a desiccator.
-
Weighing: Accurately weigh 0.2 to 1.0 g of the dried sample into a clean, tared platinum or porcelain crucible.
-
Flux Addition: Add a pre-determined amount of this compound to the crucible. The sample-to-flux ratio is critical and typically ranges from 1:10 to 1:20, depending on the refractoriness of the material. A higher flux ratio may be necessary for more resistant materials.
-
Mixing: Thoroughly mix the sample and flux within the crucible using a platinum wire or glass rod.
-
Fusion:
-
Place the crucible in the muffle furnace.
-
Gradually increase the temperature to between 400°C and 600°C. The specific temperature will depend on the sample type.
-
Maintain the fusion temperature for 15 to 30 minutes, or until the melt is clear and quiescent. Occasional gentle swirling of the crucible (using appropriate tongs) can facilitate complete decomposition.
-
-
Cooling: Carefully remove the crucible from the furnace and allow it to cool completely. The resulting fused melt should form a solid cake.
-
Dissolution:
-
Place the crucible and its contents into a beaker containing a measured volume of dilute acid (e.g., 100 mL of 10% HCl).
-
Gently heat the beaker on a hot plate with stirring until the fused cake is completely dissolved. Avoid boiling to prevent loss of volatile species.
-
-
Final Solution Preparation:
-
Once dissolved, carefully remove the crucible, rinsing it with deionized water and collecting the rinsings in the beaker.
-
Quantitatively transfer the solution to a volumetric flask of appropriate volume (e.g., 250 mL).
-
Allow the solution to cool to room temperature before diluting to the mark with deionized water. Mix thoroughly. The sample is now ready for instrumental analysis.
-
Data Presentation
The following table summarizes typical experimental parameters and performance data for the this compound fusion method.
| Parameter | Value/Range | Notes |
| Sample Mass | 0.2 - 1.0 g | Dependent on expected analyte concentrations. |
| Flux | This compound | |
| Sample to Flux Ratio | 1:10 to 1:20 | Optimize for specific refractory type. |
| Fusion Temperature | 400 - 600 °C | Lower end for less resistant materials. |
| Fusion Time | 15 - 30 minutes | Until a clear, quiescent melt is achieved. |
| Crucible Type | Platinum or Porcelain | Platinum is recommended for its inertness. |
| Dissolution Solvent | Dilute HCl or HNO₃ | Choice depends on subsequent analytical technique. |
| Typical Analyte Recovery | >95% | Varies by element and matrix. |
| Reproducibility (RSD) | < 2% | For major and minor elements.[1] |
Visualizations
The following diagram illustrates the general workflow of the this compound fusion method for refractory materials.
Caption: Workflow of the this compound fusion method.
References
Application Notes and Protocols for Ammonium Pyrosulfate (Generated from Ammonium Bisulfate) in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, the complete dissolution of samples is a critical prerequisite for accurate elemental analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS). Many materials, including geological samples, refractory oxides, and certain catalysts, are resistant to direct acid digestion. In such cases, fusion with a suitable flux is employed to break down the sample matrix.
Ammonium pyrosulfate ((NH₄)₂S₂O₇) serves as an effective high-temperature acidic flux for the decomposition of a variety of inorganic materials. A key advantage of using this compound is its volatility upon strong heating, allowing for its removal from the sample digest, which is particularly beneficial for trace element analysis where a high salt matrix can cause significant interferences. In laboratory practice, this compound is generated in situ from the thermal decomposition of ammonium bisulfate (NH₄HSO₄). This document provides detailed application notes and protocols for the use of ammonium bisulfate as a fusion agent for sample preparation in analytical chemistry.
Principle of the Method
The dissolution process involves heating a finely powdered sample with a significant excess of ammonium bisulfate. As the temperature increases, the ammonium bisulfate melts and then decomposes to form molten this compound, which acts as a powerful acidic oxidizing agent. The this compound attacks and dissolves the sample matrix, converting the analytes into soluble sulfate salts. After the fusion is complete, the temperature can be further increased to sublime the excess ammonium salts, leaving a residue that is readily soluble in dilute acids.
The key chemical transformation is:
2 NH₄HSO₄(s) → (NH₄)₂S₂O₇(l) + H₂O(g)
Safety Precautions
Ammonium bisulfate is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[1][3][4]
-
In case of insufficient ventilation, wear suitable respiratory protection.[2]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.
-
Handle in accordance with good industrial hygiene and safety practices.[3]
First Aid:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Applications
The ammonium bisulfate fusion method is suitable for the dissolution of a wide range of inorganic materials that are resistant to conventional acid digestion, including:
-
Geological Materials: Silicate rocks, various minerals, and ores.
-
Refractory Oxides: Aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and chromite (FeCr₂O₄).
-
Catalysts: Alumina- and silica-based catalysts.
-
Ceramics and Glasses: Certain types of ceramics and glasses.
Experimental Protocols
General Protocol for Sample Dissolution by Ammonium Bisulfate Fusion
This protocol provides a general procedure. Specific parameters such as sample-to-flux ratio and fusion time and temperature may need to be optimized for different sample matrices.
Materials and Equipment:
-
Ammonium bisulfate (NH₄HSO₄), analytical reagent grade
-
Finely powdered sample (typically < 200 mesh)
-
Platinum or quartz crucibles
-
Muffle furnace or a programmable high-temperature hot plate
-
Hot plate
-
Volumetric flasks
-
Dilute nitric acid (e.g., 5-10% HNO₃) or hydrochloric acid (e.g., 5-10% HCl)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Ensure the sample is finely ground to facilitate complete fusion. Dry the sample in an oven at 105-110°C to remove any moisture, unless volatile analytes are of interest.
-
Weighing: Accurately weigh the powdered sample into a clean, tared platinum or quartz crucible. The choice of crucible material depends on the sample type and potential for contamination. Platinum is generally preferred, but quartz can be used for some applications.
-
Addition of Flux: Add ammonium bisulfate to the crucible. The sample-to-flux ratio is a critical parameter and typically ranges from 1:10 to 1:20 (sample:flux by weight).
-
Fusion:
-
Place the crucible in a muffle furnace or on a programmable hot plate in a fume hood.
-
Slowly raise the temperature to melt the ammonium bisulfate (melting point ~147°C) and initiate the decomposition to this compound.
-
Once the flux is molten, gently swirl the crucible to ensure thorough mixing with the sample.
-
Increase the temperature to the desired fusion temperature, typically in the range of 350-450°C. The exact temperature and duration of the fusion will depend on the sample matrix.
-
Maintain the fusion until the sample is completely dissolved, which is indicated by a clear, homogenous melt.
-
-
Removal of Excess Flux (Optional but Recommended for Trace Analysis):
-
After complete dissolution, the temperature can be carefully increased to 500-600°C to sublime the excess ammonium sulfate salts. This step should be performed with caution to avoid splattering and loss of sample.
-
-
Dissolution of the Fused Mass:
-
Allow the crucible to cool to room temperature.
-
Place the crucible in a beaker containing a measured volume of dilute nitric acid or hydrochloric acid.
-
Gently heat the beaker on a hot plate to dissolve the fused cake. A magnetic stirrer can aid in dissolution.
-
-
Sample Solution Preparation:
-
Once the fused mass is completely dissolved, carefully remove the crucible from the beaker, rinsing it with the dilute acid to ensure all of the sample is transferred.
-
Transfer the solution quantitatively to a volumetric flask of appropriate volume.
-
Dilute to the mark with the dilute acid.
-
The sample solution is now ready for analysis by ICP-OES or AAS. Further dilutions may be necessary to bring the analyte concentrations within the linear dynamic range of the instrument.
-
Application-Specific Protocol Parameters
The following table provides suggested starting parameters for the ammonium bisulfate fusion of different sample types. Optimization may be required for specific samples.
| Sample Type | Typical Sample Weight | Sample-to-Flux Ratio (w/w) | Fusion Temperature (°C) | Fusion Time (minutes) | Notes |
| Silicate Rocks | 0.1 - 0.5 g | 1:10 - 1:15 | 400 - 450 | 30 - 60 | A clear melt indicates complete dissolution. |
| Aluminum Oxide (Al₂O₃) | 0.1 - 0.2 g | 1:15 - 1:20 | 450 - 500 | 60 - 90 | Higher temperatures and longer times may be needed for highly refractory alumina. |
| Titanium Dioxide (TiO₂) | 0.1 - 0.2 g | 1:15 - 1:20 | 450 - 500 | 60 - 90 | The resulting cake should be dissolved in dilute sulfuric acid containing hydrogen peroxide to prevent hydrolysis of titanium. |
| Chromite Ores | 0.1 - 0.3 g | 1:10 - 1:15 | 400 - 450 | 45 - 75 | Ensures the conversion of chromium to a soluble sulfate form. |
Data Presentation
The following table summarizes the key quantitative parameters of the ammonium bisulfate fusion method for different applications.
| Parameter | Silicate Rock Analysis | Refractory Oxide Analysis (e.g., Al₂O₃, TiO₂) |
| Sample Particle Size | < 75 µm (< 200 mesh) | < 75 µm (< 200 mesh) |
| Typical Sample Mass | 0.1 - 0.5 g | 0.1 - 0.2 g |
| Flux | Ammonium Bisulfate (NH₄HSO₄) | Ammonium Bisulfate (NH₄HSO₄) |
| Sample-to-Flux Ratio | 1:10 to 1:15 | 1:15 to 1:20 |
| Fusion Temperature | 400 - 450 °C | 450 - 500 °C |
| Fusion Duration | 30 - 60 minutes | 60 - 90 minutes |
| Dissolution Acid | 5-10% HNO₃ or 5-10% HCl | 5-10% H₂SO₄ (with H₂O₂ for TiO₂) |
| Final Solution Volume | 50 - 250 mL (application dependent) | 100 - 250 mL (application dependent) |
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for sample preparation using ammonium bisulfate fusion.
Chemical Transformation during Fusion
Caption: Chemical transformation during ammonium bisulfate fusion.
References
Application Notes and Protocols: Ammonium Pyrosulfate and its Derivatives as Catalysts in Ester Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ester condensation, a fundamental reaction in organic synthesis, is critical for the production of a wide array of pharmaceuticals, materials, and fine chemicals. The development of efficient and selective catalysts for this transformation is a key area of research. While a variety of catalysts are known, there has been interest in the use of sulfur-based catalysts. This document provides a detailed overview of the application of ammonium pyrosulfate derivatives, specifically N,N-diarylammonium pyrosulfates, as effective catalysts in dehydrative ester condensation reactions.
It is important to note that while the application of unsubstituted this compound ((NH₄)₂S₂O₇) as a catalyst for ester condensation is of theoretical interest due to its acidic nature, there is limited specific information, quantitative data, and established protocols available in the peer-reviewed literature for this particular application. The majority of published research focuses on the more effective and well-characterized N,N-diarylthis compound catalysts.
N,N-Diarylammonium Pyrosulfates as Catalysts for Dehydrative Ester Condensation
N,N-diarylammonium pyrosulfates have emerged as highly effective catalysts for the dehydrative condensation of carboxylic acids and alcohols, particularly under aqueous conditions.[1] These oil-soluble catalysts are formed by the preheat treatment of a dibasic sulfuric acid with a bulky N,N-diarylamine, which generates water-tolerant salts of pyrosulfuric acid as the active catalytic species.[1]
Key Advantages:
-
Water Tolerance: These catalysts are effective even in the presence of water, which is typically a hindrance in condensation reactions as it can promote the reverse hydrolysis reaction.[1]
-
High Activity: They exhibit high catalytic activity for the esterification of a variety of substrates.[1]
-
Selective Esterification: In aqueous media, these catalysts can exhibit selectivity based on the hydrophobicity of the substrates. For instance, in a competitive reaction between a hydrophobic and a hydrophilic carboxylic acid with an alcohol, the ester of the hydrophobic acid can be formed preferentially.[1]
Quantitative Data for N,N-Diarylthis compound Catalyzed Esterification
The following table summarizes the quantitative data for the esterification of various carboxylic acids and alcohols using an N,N-diarylthis compound catalyst. The catalyst is prepared from N-(2,4,6-triisopropylphenyl)-N-(2,6-diphenylphenyl)amine and sulfuric acid.
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexanoic Acid | 1-Butanol | 5 | Water | 80 | 12 | 80 |
| 1-Adamantanecarboxylic Acid | 1-Dodecanol | 5 | Water | 80 | 12 | 81 |
| Acetic Acid | 1-Dodecanol | 5 | Water | 80 | 12 | 5 |
| Hexanoic Acid | Cyclohexanol | 5 | Water | 80 | 12 | 75 |
| Benzoic Acid | 1-Octanol | 5 | Water | 80 | 12 | 88 |
Data sourced from a study on oil-soluble N,N-diarylammonium pyrosulfates as dehydrative condensation catalysts under aqueous conditions.[1]
Experimental Protocols
Protocol 1: Preparation of N,N-Diarylthis compound Catalyst
This protocol describes the preparation of the N,N-diarylthis compound catalyst from N-(2,4,6-triisopropylphenyl)-N-(2,6-diphenylphenyl)amine and sulfuric acid.
Materials:
-
N-(2,4,6-triisopropylphenyl)-N-(2,6-diphenylphenyl)amine
-
Sulfuric acid (H₂SO₄)
-
Heptane
Procedure:
-
To a solution of N-(2,4,6-triisopropylphenyl)-N-(2,6-diphenylphenyl)amine (1 equivalent) in heptane, add sulfuric acid (1 equivalent).
-
Heat the mixture at 80°C for 30 minutes.
-
The resulting solution contains the active N,N-diarylthis compound catalyst and can be used directly for the esterification reaction.
Protocol 2: General Procedure for N,N-Diarylthis compound Catalyzed Esterification in Water
This protocol outlines a general method for the ester condensation of a carboxylic acid and an alcohol in an aqueous medium using the prepared catalyst.
Materials:
-
Carboxylic acid
-
Alcohol
-
N,N-Diarylthis compound catalyst solution (prepared as in Protocol 1)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the carboxylic acid (1 mmol) and the alcohol (1.2 mmol) in water (2 mL), add the N,N-diarylthis compound catalyst solution (5 mol%).
-
Stir the mixture vigorously at 80°C for the time indicated in the data table (typically 12 hours).
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Visualizations
Proposed Catalytic Cycle for N,N-Diarylthis compound Catalyzed Esterification
References
Application Notes and Protocols for Trace Metal Analysis using Ammonium Pyrosulfate Fusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trace metal analysis is a critical aspect of research and development, particularly in the pharmaceutical and environmental sectors where minute concentrations of metallic elements can have significant impacts. Sample preparation is a pivotal step in achieving accurate and reliable results. For complex and refractory materials, traditional acid digestion methods may prove insufficient. This document provides detailed application notes and protocols for the use of ammonium pyrosulfate fusion as a robust sample preparation technique for the determination of trace metals by modern analytical instrumentation such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
This compound ((NH₄)₂S₂O₇) is a powerful acidic flux that is particularly effective in decomposing a wide range of inorganic materials, including metal oxides, silicates, and other refractory substances. It is formed in situ by the thermal decomposition of ammonium sulfate or ammonium bisulfate.[1][2] The fusion process converts the sample into a molten salt, which upon cooling and dissolution, yields a homogenous solution suitable for analysis.
Principle of this compound Fusion
Ammonium sulfate, when heated above 250 °C, first decomposes to form ammonium bisulfate (NH₄HSO₄) and then this compound.[2] Further heating above 330-420 °C will lead to the decomposition of this compound into gaseous products.[2] The fusion process utilizes the acidic nature of the molten pyrosulfate to break down the sample matrix. The general reaction scheme is as follows:
-
Decomposition of Precursor: (NH₄)₂SO₄ (s) → NH₄HSO₄ (l) + NH₃ (g) 2 NH₄HSO₄ (l) → (NH₄)₂S₂O₇ (l) + H₂O (g)
-
Sample Digestion (Example with a metal oxide): MO (s) + (NH₄)₂S₂O₇ (l) → M(SO₄)ₓ (soluble salt) + ...
The resulting molten mass is then dissolved in a dilute acid, rendering the trace metals soluble for analysis.
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation using this compound fusion.
Caption: A schematic of the this compound fusion workflow.
Detailed Experimental Protocol
This protocol provides a general guideline for the this compound fusion of a solid inorganic sample. Optimization may be required for specific sample matrices.
4.1. Reagents and Materials
-
Ammonium sulfate ((NH₄)₂SO₄) or Ammonium bisulfate (NH₄HSO₄), high purity, trace metal grade
-
Nitric acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Platinum or porcelain crucibles
-
Muffle furnace
-
Hot plate
-
Volumetric flasks
-
Pipettes
4.2. Procedure
-
Sample Preparation: Accurately weigh 0.1 to 0.5 grams of the homogenized, finely powdered sample into a clean platinum or porcelain crucible.
-
Flux Addition: Add a 5 to 10-fold excess of ammonium sulfate or ammonium bisulfate to the crucible. Mix gently with a platinum or glass rod.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature to 350-450 °C. This temperature range is critical to ensure the formation and stability of this compound without rapid decomposition.[1][2]
-
Maintain the temperature for 30 to 60 minutes, or until a clear, quiescent melt is observed. Occasional gentle swirling of the crucible (using appropriate tongs and safety gear) can aid in the decomposition.
-
-
Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy mass.
-
Dissolution:
-
Place the crucible in a beaker containing a stir bar and approximately 20-30 mL of 5-10% (v/v) nitric acid.
-
Gently heat the beaker on a hot plate at a temperature below boiling (e.g., 80-90 °C) and stir until the fused mass is completely dissolved. This step can take from 30 minutes to several hours depending on the sample matrix.
-
-
Final Preparation:
-
Quantitatively transfer the dissolved sample solution to a volumetric flask of appropriate size (e.g., 50 mL or 100 mL).
-
Rinse the crucible and beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
The sample is now ready for analysis by ICP-MS or ICP-OES.
-
Quantitative Data and Performance
While specific quantitative data for this compound fusion is not widely published, the performance is expected to be comparable to other acidic fusion methods like ammonium bifluoride fusion for the recovery of a wide range of elements, including refractory elements. The following table summarizes expected performance characteristics based on analogous fusion techniques.
| Parameter | Expected Performance | Notes |
| Recovery of Refractory Elements | >90% | Effective for elements like Ti, Zr, Hf, Nb, Ta, and rare earth elements often found in resistant minerals. |
| Precision (RSD) | <5% | For most elements at concentrations significantly above the detection limit. |
| Limit of Detection (LOD) | Instrument Dependent | Primarily determined by the sensitivity of the ICP-MS or ICP-OES instrument and the purity of the reagents used. |
| Applicable Sample Matrices | Geological materials, metal oxides, catalysts, high-silica materials, ashes | Not suitable for samples with high organic content without a prior ashing step. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Fusion | Insufficient temperature or time. | Increase fusion temperature (up to 450 °C) or extend fusion time. Ensure the sample is finely powdered. |
| Insufficient flux. | Increase the flux-to-sample ratio. | |
| Difficult Dissolution | Highly resistant sample matrix. | After initial dissolution, use sonication to aid in breaking up any remaining solid particles. |
| Polymerization of silica. | Ensure the dissolution medium is sufficiently acidic. | |
| High Blank Levels | Contaminated reagents or crucibles. | Use high-purity, trace metal grade reagents. Thoroughly clean crucibles between uses. |
| Loss of Volatile Elements | Fusion temperature too high. | Maintain the fusion temperature within the recommended range (350-450 °C). |
Safety Precautions
-
This compound fusion involves heating acidic substances and should be performed in a well-ventilated fume hood.
-
The decomposition of ammonium sulfate and pyrosulfate releases ammonia and sulfur oxide gases, which are corrosive and toxic.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
-
Use appropriate tongs and heat-resistant gloves when handling hot crucibles and the muffle furnace.
Conclusion
This compound fusion is a valuable and effective sample preparation technique for the trace metal analysis of a variety of challenging inorganic matrices. By providing a complete dissolution of the sample, it ensures the accurate determination of a wide range of elements, including those present in refractory minerals. The protocol outlined in this document, when coupled with appropriate safety measures and analytical instrumentation, can significantly enhance the capabilities of a laboratory in performing comprehensive elemental analysis.
References
Application Note: Real-Time Monitoring of Ammonium Pyrosulfate Synthesis via In-Situ FT-IR Spectroscopy
Abstract
This application note details a robust methodology for the real-time, in-situ monitoring of ammonium pyrosulfate ((NH₄)₂S₂O₇) synthesis using Fourier-Transform Infrared (FT-IR) spectroscopy. The synthesis, which proceeds through the controlled thermal decomposition of ammonium bisulfate (NH₄HSO₄), can be effectively tracked by monitoring characteristic changes in the mid-infrared spectral region. This method provides critical kinetic and mechanistic insights, enabling precise control over the reaction endpoint and minimizing the formation of undesired byproducts. The protocols outlined herein are designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries, offering a non-invasive, continuous, and highly sensitive analytical technique for reaction optimization and quality control.
Introduction
This compound is a key intermediate in various industrial chemical processes. Its synthesis is typically achieved through the thermal decomposition of ammonium bisulfate, a reaction that requires careful temperature control to prevent further decomposition to sulfur oxides and nitrogen-containing compounds. Traditional offline monitoring methods, such as titration or gravimetric analysis, are often time-consuming and do not provide real-time data, leading to potential inconsistencies in product quality.
In-situ FT-IR spectroscopy offers a significant advantage by providing a continuous "molecular window" into the reaction vessel. By tracking the disappearance of reactant peaks and the appearance of product peaks, a real-time concentration profile of the key species can be generated. This application note provides a comprehensive protocol for employing in-situ FT-IR to monitor the conversion of ammonium bisulfate to this compound.
Reaction Chemistry
The synthesis of this compound from ammonium bisulfate is a dehydration reaction, as shown below:
2 NH₄HSO₄(s) → (NH₄)₂S₂O₇(s) + H₂O(g)
This reaction is typically initiated by heating ammonium bisulfate to temperatures in the range of 300-400°C. The progress of the reaction can be monitored by observing changes in the vibrational modes of the sulfate (SO₄²⁻), bisulfate (HSO₄⁻), and pyrosulfate (S₂O₇²⁻) ions, as well as the evolution of water.
FT-IR Spectroscopic Signatures
The key to monitoring this reaction lies in the distinct infrared absorption bands of the reactant and the product. The following table summarizes the characteristic FT-IR peaks of interest. These assignments are based on established literature for sulfur-oxygen and ammonium vibrational modes.
| Functional Group/Ion | Vibrational Mode | Reactant: Ammonium Bisulfate (cm⁻¹) | Product: this compound (cm⁻¹) |
| N-H | Stretching | ~3200 - 3000 | ~3200 - 3000 |
| O-H | Stretching (in HSO₄⁻) | ~2800 - 2400 (broad) | Absent |
| S=O | Asymmetric Stretching | ~1260 | ~1240 |
| S-O-S | Asymmetric Stretching | Absent | ~1050 |
| S-O | Symmetric Stretching | ~1050 | ~880 |
| S-OH | Bending | ~870 | Absent |
Table 1: Key FT-IR absorption bands for monitoring this compound synthesis.
The primary analytical approach involves monitoring the decrease in the absorbance of the O-H stretching and S-OH bending bands of ammonium bisulfate and the concurrent increase in the absorbance of the S-O-S asymmetric stretching band characteristic of this compound.
Experimental Protocol
This protocol outlines the steps for in-situ FT-IR monitoring of the synthesis of this compound.
4.1. Instrumentation and Materials
-
FT-IR Spectrometer equipped with a Mercury Cadmium Telluride (MCT) detector.
-
In-situ Attenuated Total Reflectance (ATR) probe (e.g., Diamond or Silicon crystal) compatible with high temperatures and the reaction environment.
-
Reaction vessel with a port for the ATR probe.
-
Heating mantle with temperature controller.
-
Ammonium bisulfate (reagent grade).
-
Nitrogen gas for purging.
4.2. Experimental Setup
-
Place the reaction vessel in the heating mantle.
-
Insert the in-situ ATR probe into the designated port, ensuring a proper seal.
-
Charge the reaction vessel with a known quantity of ammonium bisulfate.
-
Begin purging the reaction vessel with a slow stream of nitrogen gas to remove atmospheric moisture and any evolved water vapor.
-
Connect the ATR probe to the FT-IR spectrometer.
4.3. Data Acquisition
-
Background Spectrum: With the reactor at room temperature and containing the ammonium bisulfate, collect a background spectrum. This will serve as the reference (I₀) for subsequent measurements.
-
Reaction Monitoring:
-
Begin heating the reaction vessel to the desired temperature (e.g., 350°C).
-
Once the temperature has stabilized, begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Each spectrum should be an average of a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.
-
The spectral resolution should be set to at least 4 cm⁻¹.
-
-
Data Analysis:
-
Process the collected spectra to obtain absorbance readings.
-
Monitor the peak height or area of the characteristic absorption bands for ammonium bisulfate and this compound as listed in Table 1.
-
Plot the change in absorbance of these key peaks over time to generate a reaction profile.
-
Data Presentation and Visualization
The following diagram illustrates the logical workflow for the experimental setup and data analysis process.
Caption: Experimental workflow for FT-IR monitoring.
The following logical diagram illustrates the relationship between the chemical species and their corresponding spectral features used for monitoring.
Caption: Chemical species and their FT-IR signatures.
Quantitative Analysis
For quantitative analysis, a calibration curve can be prepared by creating standards of known concentrations of ammonium bisulfate and this compound in a suitable non-interfering matrix, if available. However, for in-situ monitoring of a neat reaction, a semi-quantitative approach based on the relative changes in peak areas is often sufficient to determine the reaction endpoint.
The conversion of ammonium bisulfate can be estimated using the following relationship:
Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100
Where:
-
A₀ is the initial absorbance of a characteristic ammonium bisulfate peak.
-
Aₜ is the absorbance of the same peak at time 't'.
Conclusion
In-situ FT-IR spectroscopy is a powerful analytical tool for the real-time monitoring of this compound synthesis. This technique provides immediate feedback on the reaction progress, enabling precise control and optimization of the synthesis process. The detailed protocol and spectral information provided in this application note serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries seeking to implement this advanced monitoring strategy. By leveraging the principles of Process Analytical Technology (PAT), FT-IR spectroscopy facilitates a deeper understanding of reaction mechanisms and contributes to the development of more efficient and robust chemical manufacturing processes.
Application Notes: The Role of Ammonium Sulfate Formation in the Industrial Synthesis of ε-Caprolactam
Introduction
ε-Caprolactam is the monomeric precursor to Nylon-6, a widely used polyamide in various industrial and consumer applications. The primary industrial route to ε-caprolactam is through the Beckmann rearrangement of cyclohexanone oxime. A critical aspect of this process is the use of a strong acid catalyst, typically oleum (fuming sulfuric acid), which subsequently leads to the formation of a substantial amount of ammonium sulfate as a byproduct. It is important to clarify that while the user's query mentioned "ammonium pyrosulfate," the relevant and extensively documented compound in this context is ammonium sulfate ((NH₄)₂SO₄). This document details the role of the acid catalyst and the subsequent generation of ammonium sulfate in the conventional caprolactam production process.
The Beckmann Rearrangement: Catalysis by Oleum
The conversion of cyclohexanone oxime to ε-caprolactam is a classic example of the Beckmann rearrangement, an acid-catalyzed isomerization of an oxime to an amide.[1][2][3] In an industrial setting, this highly exothermic reaction is carried out using oleum as both a catalyst and a solvent.[1] The oleum protonates the hydroxyl group of the oxime, creating a good leaving group (water). This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the protonated form of ε-caprolactam.
The immediate product of this acid-induced rearrangement is the bisulfate salt of caprolactam.[3] To isolate the free lactam, the acidic reaction mixture must be neutralized.
Neutralization and the Formation of Ammonium Sulfate
Ammonia, in either gaseous or aqueous form, is used to neutralize the reaction mixture containing the caprolactam bisulfate salt and excess sulfuric acid.[4] This neutralization step is a highly exothermic acid-base reaction that yields two main products: free ε-caprolactam and ammonium sulfate.[1][2]
The overall reaction can be summarized as follows: C₆H₁₀NOH + H₂SO₄ → [C₆H₁₁NO]HSO₄ [C₆H₁₁NO]HSO₄ + 2NH₃ → C₆H₁₁NO + (NH₄)₂SO₄
The formation of ammonium sulfate is a significant consideration in the economics and environmental impact of caprolactam production. For every ton of caprolactam produced, a considerable amount of ammonium sulfate is cogenerated, which is often sold as a low-value fertilizer.[1] Consequently, much research has been directed towards minimizing or eliminating the production of this byproduct.[3]
Data Presentation
Table 1: Typical Reaction Parameters for Liquid-Phase Beckmann Rearrangement
| Parameter | Value | Reference |
| Catalyst | Oleum (fuming sulfuric acid) | [1] |
| SO₃ content in oleum | 24-34% by weight | [5] |
| Reaction Temperature | 80-125 °C | [5][6] |
| Oleum to Oxime Ratio | 1.1 to 1.8 kg per kg | [7] |
| Caprolactam Yield | ~100% | [1] |
Table 2: Ammonium Sulfate Byproduct Generation in Various Caprolactam Production Processes
| Process | Ammonium Sulfate Generated (tons per ton of Caprolactam) | Reference |
| Conventional Process | 1.5 - 1.8 | |
| Modified Raschig Process (oxime production) | ~0.7 (per kg of cyclohexanone oxime) | [1] |
| Nitric Oxide Hydrogenation (oxime production) | ~0.7 (per kg of cyclohexanone oxime) | [1] |
| Process with partial sulfuric acid recycling | 0.5 - 1.0 |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of ε-Caprolactam via Beckmann Rearrangement
Materials:
-
Cyclohexanone oxime
-
Oleum (20-30% free SO₃)
-
Aqueous ammonia (25-30%)
-
Organic solvent for extraction (e.g., toluene or benzene)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is placed in an ice-water bath.
-
Addition of Oleum: A predetermined amount of oleum is added to the reaction flask.
-
Addition of Cyclohexanone Oxime: Molten cyclohexanone oxime is added dropwise to the stirred oleum, maintaining the reaction temperature between 80-110 °C.[6] The addition rate should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at the same temperature for a specified time to ensure complete conversion.
-
Neutralization: The reaction mixture is cooled in an ice-water bath. A concentrated aqueous ammonia solution is then added slowly to neutralize the excess acid and the caprolactam bisulfate. This step is also highly exothermic and requires careful temperature control. The pH should be adjusted to approximately 7.
-
Phase Separation: After neutralization, the mixture will separate into two phases: an upper oily layer of crude caprolactam and a lower aqueous layer of ammonium sulfate solution.[4]
-
Extraction: The layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like toluene to recover any dissolved caprolactam.
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude ε-caprolactam.
-
Purification: The crude caprolactam can be further purified by distillation or crystallization.
Mandatory Visualization
Caption: Conventional production pathway of ε-caprolactam.
Caption: Experimental workflow for ε-caprolactam synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 3. valcogroup-valves.com [valcogroup-valves.com]
- 4. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]
- 5. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 6. CN108530358B - Method for crystallizing and purifying caprolactam - Google Patents [patents.google.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Kinetic Analysis of Ammonium Pyrosulfate Decomposition using TGA-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful analytical technique for investigating the thermal decomposition of materials. It provides quantitative information on mass changes as a function of temperature, while simultaneously identifying the evolved gaseous products. This application note details the use of TGA-MS for the kinetic analysis of ammonium pyrosulfate decomposition. Understanding the thermal stability and decomposition kinetics of this compound is crucial in various fields, including industrial processes where ammonium sulfate is used or produced as a byproduct.[1]
The thermal decomposition of ammonium sulfate is a multi-step process, initially forming ammonium bisulfate, which then dehydrates to produce this compound.[1][2][3] The subsequent decomposition of this compound is a complex process involving the release of several gaseous products, including ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[2][4] This note provides a comprehensive protocol for acquiring TGA-MS data and performing a model-free kinetic analysis to determine the kinetic parameters of this decomposition.
Experimental Protocols
TGA-MS Instrumentation and Parameters
A calibrated thermogravimetric analyzer coupled to a mass spectrometer is required. The following parameters are recommended for the analysis of this compound:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is weighed accurately into an alumina or platinum crucible. A smaller sample size is recommended for TGA-MS to ensure good resolution of evolved gas profiles.
-
Purge Gas: High-purity nitrogen or argon should be used as the purge gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and carry the evolved gases to the mass spectrometer.
-
Heating Program: To perform model-free kinetic analysis, multiple experiments at different heating rates are necessary. A minimum of three to five heating rates (e.g., 5, 10, 15, 20, and 25 °C/min) are recommended. The temperature range should typically be from ambient to around 500 °C, as the main decomposition of this compound occurs between 300 °C and 450 °C.
-
Mass Spectrometer: The mass spectrometer should be set to monitor the characteristic mass-to-charge ratios (m/z) of the expected decomposition products. Key m/z values to monitor include:
-
m/z 17: NH₃
-
m/z 18: H₂O
-
m/z 28: N₂
-
m/z 64: SO₂
-
Kinetic Analysis Methodology
Model-free (isoconversional) methods are recommended for analyzing the kinetic data from TGA experiments. These methods do not assume a specific reaction model and allow for the determination of the activation energy as a function of the extent of conversion. Commonly used model-free methods include the Friedman, Kissinger-Akahira-Sunose (KAS), and Flynn-Wall-Ozawa (FWO) methods.
The fundamental equation for kinetic analysis of solid-state reactions is:
dα/dt = k(T)f(α)
where:
-
α is the extent of conversion
-
t is time
-
k(T) is the temperature-dependent rate constant (given by the Arrhenius equation)
-
f(α) is the reaction model
The isoconversional principle states that for a given extent of conversion, the reaction rate is only a function of temperature. By performing experiments at different heating rates (β = dT/dt), the activation energy (Ea) can be calculated without knowing the reaction model, f(α).
Data Presentation
The quantitative data obtained from the TGA-MS experiments and subsequent kinetic analysis should be summarized for clear comparison.
Table 1: TGA-MS Experimental Parameters
| Parameter | Value |
| Sample | This compound |
| Sample Mass | 5 - 10 mg |
| Crucible | Alumina |
| Purge Gas | Nitrogen |
| Flow Rate | 50 mL/min |
| Heating Rates (β) | 5, 10, 15, 20, 25 °C/min |
| Temperature Range | Ambient to 500 °C |
| Monitored m/z | 17, 18, 28, 64 |
Table 2: Kinetic Parameters for this compound Decomposition
| Kinetic Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |
| Anti-Jander | 161.04[1] | 10¹²·⁵¹ s⁻¹[1] | Three-dimensional diffusion[1] |
| Friedman (example) | Varies with conversion | Varies with conversion | Model-free |
| KAS (example) | Varies with conversion | Varies with conversion | Model-free |
| FWO (example) | Varies with conversion | Varies with conversion | Model-free |
Note: The values from the Friedman, KAS, and FWO methods will be a range or a plot of Ea versus α.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the kinetic analysis of this compound decomposition using TGA-MS.
Caption: Experimental workflow for TGA-MS kinetic analysis.
Decomposition Pathway
The thermal decomposition of ammonium sulfate to the final gaseous products proceeds through the formation of this compound. The decomposition of this compound is a complex redox process.
Caption: Decomposition pathway of ammonium sulfate.
Conclusion
This application note provides a detailed protocol for the kinetic analysis of this compound decomposition using TGA-MS. By employing multiple heating rates and model-free kinetic analysis, reliable kinetic parameters can be determined. This information is invaluable for understanding the thermal stability and decomposition mechanism of this compound, which is essential for process safety, optimization, and materials development in various scientific and industrial applications. The combination of TGA for quantitative mass loss and MS for evolved gas identification offers a comprehensive approach to studying complex thermal decomposition processes.
References
Application Notes and Protocols for the Selective Extraction of Metals from Ores using Ammonium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective extraction of various metals from ores utilizing ammonium pyrosulfate and related ammonium sulfate roasting techniques. The methodologies outlined are based on established research and offer robust procedures for laboratory-scale investigations.
Introduction
Ammonium sulfate roasting, which involves the in-situ formation of this compound at elevated temperatures, is a promising hydrometallurgical technique for the selective extraction of valuable metals from a variety of ores. This method offers several advantages over traditional processes, including the potential for lower energy consumption, higher selectivity, and the use of a recyclable and relatively low-cost reagent. During roasting, ammonium sulfate decomposes to form ammonia and this compound, which then acts as a sulfating agent, converting metal oxides into water-soluble metal sulfates. This allows for the selective leaching of target metals, leaving behind gangue minerals like silica and iron oxides in the solid residue.
This document details protocols for the selective extraction of:
-
Nickel, Cobalt, and Manganese from Laterite Ores
-
Manganese and Iron from Pyrolusite Residues
-
Copper and Nickel from Low-Grade Concentrates
Experimental Protocols
Selective Extraction of Nickel, Cobalt, and Manganese from Laterite Ores
This protocol is designed for the selective sulfation and subsequent aqueous leaching of nickel, cobalt, and manganese from lateritic ores, leaving iron largely in the insoluble oxide form.[1]
Materials and Equipment:
-
Laterite ore, finely ground (e.g., 75-80 µm particle size)
-
Ammonium sulfate ((NH₄)₂SO₄), analytical grade
-
Muffle furnace
-
Beakers and flasks
-
Hot plate with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
Drying oven
-
Deionized water
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis
Roasting Protocol:
-
Thoroughly mix the ground laterite ore with ammonium sulfate. A typical mass ratio of ammonium sulfate to ore is 8:1.[1]
-
Place the mixture in a ceramic crucible and insert it into a muffle furnace.
-
Heat the furnace to the desired roasting temperature of 400°C.[1]
-
Maintain the roasting temperature for a duration of 180 minutes.[1]
-
After roasting, allow the furnace to cool down to room temperature and carefully remove the crucible containing the roasted clinker.
Leaching Protocol:
-
Transfer the roasted clinker to a beaker.
-
Add deionized water to the beaker to achieve a desired liquid-to-solid ratio (e.g., 10:1 mL/g).
-
Heat the mixture on a hot plate to the leaching temperature (e.g., 80°C) while continuously stirring.
-
Maintain the leaching conditions for a specified time (e.g., 60 minutes).
-
After leaching, separate the pregnant leach solution from the solid residue by filtration.
-
Wash the residue with a small amount of hot deionized water and combine the washings with the pregnant leach solution.
-
Analyze the metal concentrations (Ni, Co, Mn, Fe) in the pregnant leach solution using ICP-OES or AAS.
Workflow Diagram:
Caption: Workflow for selective extraction of Ni, Co, and Mn from laterite ore.
Extraction of Manganese and Iron from Pyrolusite Absorption Residue
This protocol details the extraction of manganese and iron from pyrolusite absorption residue (PAR) using an ammonium sulfate roasting followed by a sulfuric acid leaching process.[2]
Materials and Equipment:
-
Pyrolusite Absorption Residue (PAR), dried and ground
-
Ammonium sulfate ((NH₄)₂SO₄), analytical grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Muffle furnace
-
Beakers and flasks
-
Hot plate with magnetic stirrer
-
Filtration apparatus
-
Drying oven
-
Deionized water
-
ICP-OES or AAS for metal analysis
Roasting Protocol:
-
Mix the PAR with ammonium sulfate at a mass ratio of 1:12 (PAR:(NH₄)₂SO₄).[2]
-
Place the mixture in a crucible and heat in a muffle furnace to 450°C.[2]
-
Maintain the roasting temperature for 30 minutes.[2]
-
Allow the furnace to cool and remove the roasted product.
Leaching Protocol:
-
Prepare a 0.5 M sulfuric acid solution.
-
Transfer the roasted material to a beaker.
-
Add the 0.5 M H₂SO₄ solution to the beaker.
-
Heat the slurry to 90°C with constant stirring.[2]
-
Continue leaching for 60 minutes.[2]
-
Filter the mixture to separate the leach solution from the solid residue.
-
Analyze the concentrations of Mn and Fe in the leach solution.
Workflow Diagram:
Caption: Process for Mn and Fe extraction from pyrolusite residue.
Extraction of Copper and Nickel from Low-Grade Rougher Concentrate
This protocol is for the extraction of copper and nickel from low-grade ore concentrates via low-temperature roasting with ammonium sulfate and subsequent water leaching.[3]
Materials and Equipment:
-
Low-grade copper-nickel rougher concentrate
-
Ammonium sulfate ((NH₄)₂SO₄), analytical grade
-
Muffle furnace
-
Beakers and flasks
-
Hot plate with magnetic stirrer
-
Filtration apparatus
-
Drying oven
-
Deionized water
-
ICP-OES or AAS for metal analysis
Roasting Protocol:
-
Prepare a mixture of the rougher concentrate and ammonium sulfate. The mass ratio can be varied, for instance, between 1:2 and 1:7, to optimize extraction.[3]
-
Place the mixture in a suitable container for roasting in a muffle furnace.
-
Heat the furnace to a temperature between 300°C and 500°C.[3]
-
Maintain the roasting for 4 hours.[3]
-
After the roasting period, let the furnace cool down before removing the clinker.
Leaching Protocol:
-
Transfer the roasted clinker to a beaker.
-
Add hot deionized water (80°C) to achieve a solid-to-liquid ratio of 1:4.[3]
-
Stir the mixture at a constant speed (e.g., 230 min⁻¹) for 40 minutes.[3]
-
Separate the liquid and solid phases by filtration.
-
Analyze the pregnant leach solution for copper and nickel content.
Logical Relationship Diagram:
Caption: Key parameters influencing Cu and Ni extraction.
Data Presentation
The following tables summarize the quantitative data on metal extraction efficiencies under optimal conditions as reported in the cited literature.
Table 1: Optimal Conditions and Extraction Efficiencies for Laterite Ore [1]
| Parameter | Value |
| Roasting Temperature | 400°C |
| Roasting Time | 180 min |
| Ammonium Sulfate:Ore Ratio | 8:1 |
| Nickel (Ni) Extraction | 90.8% |
| Cobalt (Co) Extraction | 85.4% |
| Manganese (Mn) Extraction | 86.7% |
| Iron (Fe) Extraction | 9.98% |
Table 2: Optimal Conditions and Extraction Efficiencies for Pyrolusite Absorption Residue [2]
| Parameter | Value |
| Roasting Temperature | 450°C |
| Roasting Time | 30 min |
| Ammonium Sulfate:PAR Ratio | 12:1 |
| Leaching Temperature | 90°C |
| Leaching Time | 60 min |
| Leaching Acidity | 0.5 M H₂SO₄ |
| Manganese (Mn) Extraction | 97.0% |
| Iron (Fe) Extraction | 95.2% |
Table 3: Metal Recovery from Mixed Oxidized-Sulfide Nickel-Containing Ore Concentrate [4]
| Parameter | Value |
| Roasting Temperature | 650°C |
| Roasting Time | 2 hours |
| Nickel (Ni) Recovery | 81.42% |
| Copper (Cu) Recovery | 82.81% |
Concluding Remarks
The use of ammonium sulfate roasting presents a versatile and effective method for the selective extraction of a range of valuable metals from various ore types. The protocols provided herein offer a foundation for further research and process development. Optimization of parameters such as roasting temperature, time, and reagent ratios is crucial for maximizing extraction efficiencies and selectivity for specific ore compositions. It is recommended that all experimental work be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn, especially when handling acids and working with high-temperature furnaces.
References
Application Notes and Protocols for Safe Handling of Ammonium Pyrosulfate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium pyrosulfate ((NH₄)₂S₂O₇) is a chemical compound that should be handled with care in a laboratory environment. While comprehensive safety data for this specific compound is limited, its thermal decomposition into hazardous gases necessitates strict safety protocols. These application notes provide a detailed protocol for the safe handling of this compound to minimize risk and ensure the well-being of laboratory personnel. It is imperative to treat this substance as potentially hazardous due to the incomplete safety information and the known toxicity of its decomposition products.
Hazard Identification and Safety Data
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | (NH₄)₂S₂O₇ |
| Molar Mass | 212.21 g/mol [3][4] |
| Appearance | White, hygroscopic powder[3] |
| Melting Point | Decomposes[3] |
| Solubility in Water | High[3] |
| Decomposition Temp. | Begins to decompose into gaseous products above 330°C[3] |
Known and Inferred Hazards
-
Contact: May cause irritation to the skin and eyes. Direct contact should be avoided[5][6].
-
Inhalation: Inhalation of dust may cause respiratory irritation[5][6].
-
Ingestion: Ingestion may be harmful.
-
Thermal Decomposition: A significant hazard is the thermal decomposition at elevated temperatures, which releases toxic and corrosive gases such as ammonia, sulfur dioxide, and nitrogen oxides[1][2].
Personal Protective Equipment (PPE)
Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6]. A face shield should be used if there is a risk of splashing or dust generation.
-
Skin Protection: Wear impervious clothing, such as a chemically resistant lab coat. Fire/flame resistant clothing is also recommended[6].
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber)[5].
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[6].
Experimental Protocols
General Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[5][6].
-
Avoiding Dust Formation: Handle the compound carefully to avoid the formation of dust[5][6].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic[3]. Store away from heat sources and incompatible materials.
Weighing and Dispensing Protocol
-
Preparation: Before weighing, ensure all necessary PPE is donned correctly. Decontaminate the weighing area and the spatula.
-
Procedure: Conduct all weighing and dispensing activities inside a chemical fume hood. Use a tared, sealed container to minimize exposure.
-
Cleanup: After dispensing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter.
Emergency Protocols
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
-
In Case of a Spill:
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][6].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician[5][6].
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately[5][6].
-
Fire Safety
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound[5][6].
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][6].
-
Decomposition Hazard: Be aware that at high temperatures, the compound will decompose, releasing toxic and corrosive gases[1].
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety precautions when working with this compound.
Caption: Logical flow of safety procedures for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. newprairiepress.org [newprairiepress.org]
- 3. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 4. Pyrosulfuric acid, diammonium salt | H8N2O7S2 | CID 11960345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols: Electrochemical Synthesis of Persulfates from Ammonium Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of ammonium persulfate from aqueous ammonium sulfate solutions. The method represents a green and efficient alternative to traditional chemical oxidation processes, allowing for the on-demand generation of a powerful oxidizing agent.[1][2] The protocols and data presented are intended to guide researchers in setting up and optimizing this electrosynthesis for various applications, including organic synthesis and environmental remediation.
Electrochemical Principles and Reactions
The electrochemical synthesis of persulfate is based on the anodic oxidation of sulfate ions.[2] In a typical setup, an electrolytic cell is divided into two compartments, an anode and a cathode, separated by an ion-exchange membrane.[1][3] When a direct current is applied, sulfate ions in the anolyte are oxidized at the anode surface to form persulfate ions (S₂O₈²⁻).[4] Concurrently, a reduction reaction, typically the evolution of hydrogen gas, occurs at the cathode.
Key Reactions:
-
Anode (Desired Reaction): 2SO₄²⁻(aq) → S₂O₈²⁻(aq) + 2e⁻
-
Cathode (Typical Reaction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) (in neutral/alkaline solution) or 2H⁺(aq) + 2e⁻ → H₂(g) (in acidic solution)
-
Anode (Competing Side Reaction): 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻[1]
A primary challenge in this process is minimizing the competing oxygen evolution reaction at the anode, which reduces the current efficiency of persulfate formation.[1] The choice of anode material is critical; materials with a high oxygen evolution potential, such as Boron-Doped Diamond (BDD) and Platinum (Pt), are preferred to favor the desired persulfate formation.[4][5]
Experimental Setup and Workflow
A two-compartment electrolytic flow cell is commonly used for the lab-scale synthesis of ammonium persulfate.[1] This setup prevents the newly formed persulfate from being reduced at the cathode.
Essential Components:
-
DC Power Supply: To provide a constant current (galvanostatic operation).[1]
-
Electrolytic Cell: A two-compartment cell (e.g., MFC, EC ElectroCell) with separate inlets and outlets for the anolyte and catholyte.[1]
-
Anode: A high oxygen overpotential material is crucial. Boron-Doped Diamond (BDD) coated on a niobium or titanium substrate is highly effective.[1] Platinum (Pt) is also a common choice.[5]
-
Cathode: Materials like stainless steel (SS316), lead (Pb), or graphite are typically used.[1][5][6]
-
Ion-Exchange Membrane: A proton-exchange membrane like Nafion or a PTFE-based cationic membrane separates the anode and cathode compartments.[1][5]
-
Pumps and Reservoirs: Peristaltic pumps are used to circulate the anolyte and catholyte from their respective reservoirs.[1]
-
Cooling System: A cooling system, such as a water jacket or an external cooling bath, is essential to maintain a low operating temperature and prevent thermal decomposition of the persulfate product.[1]
Data Summary: Key Parameters and Performance
The efficiency of persulfate synthesis is highly dependent on several operational parameters. The following table summarizes conditions and results from various studies to provide a comparative overview.
| Parameter | Condition / Value | Effect on Synthesis | Reference(s) |
| Anode Material | Boron-Doped Diamond (BDD), Platinum (Pt) | High oxygen evolution potential materials are essential for high current efficiency. BDD often shows superior performance. | [1][4][5] |
| Electrolyte (Anolyte) | 2-4 M (NH₄)₂SO₄, often with H₂SO₄ | Higher sulfate concentration generally increases persulfate production rate and efficiency. | [1][7] |
| Current Density | 60 - 800 mA/cm² (150 mA/cm² is a common optimum) | Increasing current density raises the production rate, but excessively high levels can decrease current efficiency. | [1][6][8] |
| Temperature | < 25 °C (ideally < 15 °C) | Low temperature is critical to prevent the thermal decomposition of the persulfate product, which would lower the net yield. | [1][7] |
| pH | Acidic | Acidic conditions are generally found to be slightly beneficial for the synthesis of persulfate. | [7] |
| Additives | Ammonium Thiocyanate (NH₄SCN), Ammonium Polyphosphate | Can act as inhibitors for the competing oxygen evolution reaction, thereby increasing current efficiency. | [6][9][10] |
Table 1: Summary of Experimental Conditions from Cited Literature
| Anode Material | Anolyte Composition | Current Density (mA/cm²) | Temp (°C) | Resulting Current Efficiency (CE) | Persulfate Conc. | Reference |
| BDD | 2 M (NH₄)₂SO₄ + 2 M H₂SO₄ | 150 | < 15 | ~76% | ~0.74 M (after 3h) | [1] |
| BDD | 4 M (NH₄)₂SO₄ | 150 | < 15 | ~76% | Not specified | [1] |
| BDD | (NH₄)₂SO₄ solution | 150 | < 15 | Initial CE up to 93% | Not specified | [1] |
| Pt | 37wt% (NH₄)₂SO₄, 15wt% H₂SO₄, 0.06wt% NH₄SCN | 800 | 30 | 89.65% | 15.83 wt% | [6] |
| Pt | (NH₄)₂SO₄ dilute solution | Not specified | 15 | > 88% (with additives) | Not specified | [5][10] |
| Not Specified | 43 wt% (NH₄)₂SO₄ (Anode) | 4500 | Not specified | 94% | 0.315 mol produced | [11][12] |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Persulfate Synthesis Using a Boron-Doped Diamond (BDD) Anode
This protocol is adapted from the methodology described for a two-compartment electrolytic flow cell.[1]
A. Materials and Reagents:
-
Ammonium sulfate ((NH₄)₂SO₄, ≥99.0%)
-
Sulfuric acid (H₂SO₄, 95-98%)
-
Deionized (DI) water
-
Nitrogen gas (for purging)
-
Ice
-
For Analysis: Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Starch indicator
B. Electrolyte Preparation:
-
Anolyte: Prepare 250 mL of the anolyte solution. For example, a mixed solution of 2 M (NH₄)₂SO₄ and 2 M H₂SO₄, or a solution of 4 M (NH₄)₂SO₄. Dissolve the required amount of ammonium sulfate in DI water, then slowly add sulfuric acid if required. Allow the solution to cool.
-
Catholyte: Prepare 250 mL of the catholyte solution, which can be a similar composition to the anolyte or a dilute solution of sulfuric acid (e.g., 1 M H₂SO₄).
C. Electrolytic Cell Assembly:
-
Assemble the two-compartment flow cell according to the manufacturer's instructions.
-
Install the BDD anode and stainless steel cathode.
-
Place a Nafion 424 membrane between the two compartments, ensuring a good seal with the gaskets.[1]
-
Connect the cell to the anolyte and catholyte reservoirs via tubing and a peristaltic pump.
-
Connect the electrodes to the DC power supply.
-
Integrate the external cooling system to circulate ice-water around the cell plates.[1]
D. Electrolysis Procedure:
-
Fill the anolyte and catholyte reservoirs with their respective solutions.
-
Purge the electrolyte solutions with nitrogen gas for approximately 20 minutes to reduce the amount of dissolved oxygen.[1]
-
Start the peristaltic pump to circulate the electrolytes. A flow rate of ~3.3 mL/min can be used.[1]
-
Start the cooling system and ensure the temperature of the electrolytes is maintained below 15 °C.[1]
-
Turn on the DC power supply and set it to a constant current density (e.g., 150 mA/cm²).[1]
-
Run the electrolysis for the desired duration (e.g., 3 hours).[1]
-
Periodically, a small sample of the anolyte can be withdrawn for analysis.
E. Product Analysis (Iodometric Titration):
-
Pipette a known volume of the anolyte sample into a flask containing an excess of potassium iodide (KI) solution.
-
The persulfate will oxidize the iodide to iodine, turning the solution a yellow-brown color. S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add a few drops of starch indicator. The solution will turn dark blue.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Calculate the concentration of ammonium persulfate based on the volume of titrant used.
Protocol 2: Synthesis Using a Platinum Anode with Additives
This protocol outlines a general procedure using a platinum anode, where additives are often employed to enhance efficiency.[6]
A. Materials and Reagents:
-
As in Protocol 1, with the addition of an efficiency-enhancing additive such as Ammonium Thiocyanate (NH₄SCN).[6]
B. Electrolyte Preparation:
-
Anolyte: Prepare an anolyte with a high concentration of ammonium sulfate and sulfuric acid. For example, 37 wt.% (NH₄)₂SO₄ and 15 wt.% H₂SO₄.[6]
-
Add a small, optimized amount of the additive. A concentration of 0.06 wt.% ammonium thiocyanate has been shown to be effective.[6]
-
Catholyte: A 25 wt.% sulfuric acid solution can be used.[6]
C. Electrolysis Procedure:
-
Follow the cell assembly and electrolysis procedure as described in Protocol 1, substituting the Pt anode for the BDD anode.
-
Due to the potentially higher concentrations and current densities, careful temperature control is paramount. Maintain the anolyte temperature at or below 30 °C.[6]
-
A higher current density, such as 800 mA/cm² (8000 A/m²), may be applied.[6]
-
Run the electrolysis and perform product analysis as previously described.
Safety Precautions
-
Ammonium persulfate is a strong oxidizing agent. Avoid contact with organic materials, reducing agents, and heat. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear acid-resistant PPE.
-
The electrolysis process generates flammable hydrogen gas at the cathode and oxygen at the anode. Ensure the experimental area is well-ventilated to prevent the accumulation of an explosive gas mixture.
-
The system operates with electrical currents; ensure all connections are secure and insulated to prevent electrical shocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calibrechem.com [calibrechem.com]
- 3. "Study on Improving the Production of Ammonium Persulfate by Ion Membra" by Yi-Hang Qu, Min Cui et al. [jelectrochem.xmu.edu.cn]
- 4. Electro-Persulfate Processes for the Treatment of Complex Wastewater Matrices: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Study on Electrochemical Conversion of Ammonium Sulfate to Ammonium Pe" by Yi-Jie Wang, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Research on the mechanism and reaction conditions of electrochemical preparation of persulfate in a split-cell reactor using BDD anode - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04669H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2018131493A1 - Method of producing ammonium persulfate - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Troubleshooting & Optimization
optimizing heating rate for ammonium pyrosulfate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium pyrosulfate via the thermal decomposition of ammonium sulfate or ammonium bisulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The principal method for synthesizing this compound is through the thermal decomposition of either ammonium sulfate or ammonium bisulfate.[1] This process involves carefully heating the precursor material to first drive off ammonia to form ammonium bisulfate, which then dehydrates to yield this compound.[2]
Q2: What is the optimal temperature range for this compound synthesis?
A2: The synthesis of this compound occurs within a specific temperature window. The initial decomposition of ammonium sulfate generally starts at temperatures above 250°C.[1][3] The subsequent conversion of ammonium bisulfate to this compound is typically observed between 308°C and 419°C.[2] It is critical to avoid excessively high temperatures, as this compound itself begins to decompose at temperatures above 330°C.[1] A recommended range for the thermal decomposition of ammonium sulfate is 300°C to 450°C.[4]
Q3: How does the heating rate affect the synthesis process?
A3: The heating rate is a critical parameter that influences the temperature at which the decomposition stages occur.[1] A higher heating rate will generally shift the onset of decomposition to a higher temperature. Therefore, a controlled and steady heating rate is crucial for reproducible results and to avoid over-decomposition of the product.
Q4: What is the expected mass loss during the synthesis from ammonium sulfate?
A4: In a controlled experiment heating ammonium sulfate to 375°C, a total mass loss of approximately 22.6% was observed. This mass loss corresponds to the release of ammonia (12.8% to 14.9% of the initial mass) and water (7.7% to 9.8% of the initial mass) as ammonium sulfate is converted to this compound.[5]
Q5: What is the role of the atmosphere during the synthesis?
A5: The reaction atmosphere significantly impacts the synthesis. The presence of water vapor is known to suppress the formation of this compound, favoring the formation of ammonium bisulfate instead.[1][6] In some cases, an atmosphere of superheated steam can completely prevent the formation of pyrosulfate.[6] Therefore, conducting the synthesis in an inert or dry atmosphere is recommended for optimal yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incorrect temperature: The temperature may be too low for decomposition or too high, causing the product to decompose.[1][3] 2. Presence of moisture: Water vapor in the reaction atmosphere can inhibit the formation of this compound.[1][6] 3. Heating rate too fast: A rapid heating rate can lead to uncontrolled decomposition and the formation of byproducts. | 1. Optimize temperature: Ensure the final temperature is within the 330-400°C range. Use a calibrated temperature controller. 2. Ensure a dry atmosphere: Conduct the reaction under a flow of dry, inert gas (e.g., nitrogen or argon). 3. Control the heating rate: Employ a slow and linear heating ramp (e.g., 5-10°C/min). |
| Formation of unexpected byproducts (e.g., yellow discoloration, unusual off-gassing) | 1. Over-decomposition: Exceeding the optimal temperature range can lead to the breakdown of this compound into SO₂, N₂, and H₂O.[1][7] 2. Catalytic effects: The material of the reaction vessel (e.g., certain metal oxides) may be catalyzing side reactions.[1] | 1. Reduce reaction temperature: Lower the final temperature and holding time to minimize product decomposition. 2. Use an inert reaction vessel: Employ a quartz or borosilicate glass reaction vessel to avoid catalytic interference. |
| Inconsistent results between experiments | 1. Variable heating rate: Fluctuations in the heating rate can lead to different decomposition profiles. 2. Inconsistent atmospheric conditions: Variations in the moisture content of the atmosphere can affect the reaction equilibrium.[1][6] 3. Non-homogenous starting material: Impurities or variations in the particle size of the ammonium sulfate can affect decomposition. | 1. Standardize heating protocol: Use a programmable temperature controller to ensure a consistent heating rate for all experiments. 2. Control the atmosphere: Maintain a consistent flow rate of a dry, inert gas. 3. Use high-purity, uniform starting material: Ensure the ammonium sulfate is of high purity and has a consistent particle size. |
Quantitative Data Summary
The following table summarizes the mass loss observed during a typical synthesis of this compound from ammonium sulfate when heated to 375°C.[5]
| Parameter | Value |
| Starting Material | Ammonium Sulfate |
| Final Temperature | 375°C |
| Total Mass Loss | 22.6% |
| Mass Loss due to Ammonia (NH₃) | 12.8% - 14.9% |
| Mass Loss due to Water (H₂O) | 7.7% - 9.8% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ammonium Sulfate
This protocol is based on the thermal decomposition of ammonium sulfate in a controlled laboratory setting.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄), high purity
-
Round-bottom flask (quartz or borosilicate glass)
-
Heating mantle with a programmable temperature controller
-
Condenser and collection flask (optional, for ammonia collection)
-
Inert gas source (e.g., nitrogen or argon) with a flow meter
-
pH indicator paper or a pH meter
Procedure:
-
Place a known mass of ammonium sulfate into the round-bottom flask.
-
Assemble the apparatus, ensuring a gentle flow of inert gas through the system to maintain a dry atmosphere.
-
Begin heating the flask using the heating mantle. A linear heating ramp of 5-10°C/min is recommended.
-
Monitor the temperature of the reaction mixture closely. The decomposition of ammonium sulfate to ammonium bisulfate begins above 250°C.[3]
-
As the temperature rises above 300°C, the dehydration of ammonium bisulfate to this compound will occur.
-
Maintain the final temperature between 330°C and 375°C.[3][5] Avoid exceeding 400°C to prevent the decomposition of the this compound product.[3]
-
Hold at the final temperature for a predetermined time (e.g., 30-60 minutes) to ensure complete conversion.
-
Turn off the heating mantle and allow the flask to cool to room temperature under the inert atmosphere.
-
The resulting solid product is this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. butlerov.com [butlerov.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. newprairiepress.org [newprairiepress.org]
- 5. US7632479B2 - Process for producing ammonia and sulfuric acid from a stream comprising ammonium sulfate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. "Study on Electrochemical Conversion of Ammonium Sulfate to Ammonium Pe" by Yi-Jie Wang, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
troubleshooting incomplete sample dissolution with ammonium pyrosulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete sample dissolution with ammonium pyrosulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound fusion and why is it used?
This compound fusion is a sample decomposition technique primarily used for materials that are difficult to dissolve using acids alone.[1] This includes samples like soils, sludges, silicates, and certain metal oxides.[1] The process involves mixing the sample with this compound (the flux), heating the mixture to a molten state to allow for chemical reactions, and then dissolving the cooled melt in a dilute acid to bring the analytes into solution.[1]
Q2: At what temperature does this compound fusion occur?
This compound is formed by heating its precursor, ammonium bisulfate, or by the thermal decomposition of ammonium sulfate. The initial decomposition of ammonium sulfate to form this compound begins at temperatures above 250°C.[2] The subsequent decomposition of the pyrosulfate itself occurs at higher temperatures, in the range of 330°C to 420°C.[2] A low-temperature fusion method using ammonium bisulfate (which forms this compound in situ) is conducted at 250°C.[3]
Q3: My sample is still not fully dissolved after the fusion. What should I do?
If you observe undissolved material, it could be unreacted sample or material that has precipitated. The first step is to distinguish between these two possibilities. If the sample did not fully dissolve, the melt can be reprocessed. This involves cooling the crucible, adding more sulfuric acid, and reheating the mixture until a clear melt is achieved.[1]
Q4: Can I dissolve the cooled melt (cake) in deionized water?
It is recommended to dissolve the cooled pyrosulfate cake in dilute sulfuric or hydrochloric acid rather than water.[1] This helps to prevent the hydrolysis and subsequent precipitation of certain metal ions, such as titanium (Ti) and zirconium (Zr).[1]
Q5: Are there any sample types that require pre-treatment before fusion?
Yes, certain sample matrices require pre-treatment for successful fusion.
-
High Organic Content: Samples with a significant amount of organic material should be either dry ashed or wet ashed before fusion.[1]
-
Moisture: Samples should be oven-dried to remove any moisture before being mixed with the flux.[1]
-
Sulfides and Metals: Samples that do not contain chemically bound oxygen, such as sulfides and metals, must be oxidized before the fusion process.[1]
Troubleshooting Incomplete Dissolution
Use this guide to diagnose and resolve common issues encountered during this compound fusion.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting logic for incomplete sample dissolution.
Quantitative Data Summary
The success of this compound fusion depends on key experimental parameters. The following table summarizes recommended starting conditions.
| Parameter | Value/Range | Notes |
| Fusion Temperature | 250°C - 400°C | The lower end (250°C) is suitable for fusions with ammonium bisulfate, which converts to pyrosulfate.[3] Higher temperatures may be needed for more refractory materials, but temperatures above 420°C can lead to the decomposition of the pyrosulfate flux.[2] |
| Fusion Time | 15 - 30 minutes | A rapid fusion can be achieved with 15 minutes of heating to temperature followed by 15 minutes of fusion time.[3] More resistant samples may require longer times. |
| Flux-to-Sample Ratio | 5:1 to 20:1 (by weight) | This ratio is a general guideline and should be optimized based on the sample matrix. A higher ratio is needed for highly refractory materials. |
Experimental Protocol: General this compound Fusion
This protocol provides a general procedure for the dissolution of solid samples. Warning: This procedure must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a lab coat.
Diagram: Experimental Workflow
Caption: General workflow for this compound fusion.
Methodology
-
Sample Preparation:
-
Fusion:
-
Weigh the prepared sample into a suitable crucible (e.g., porcelain or platinum).
-
Add this compound flux. A general starting point is a 10:1 flux-to-sample weight ratio.
-
Thoroughly mix the sample and flux within the crucible.
-
Place the crucible in a muffle furnace or over a burner in a fume hood.
-
Heat the mixture to the desired temperature (e.g., 350°C) and maintain it for the specified time (e.g., 20 minutes) or until a clear, quiescent melt is obtained.
-
-
Dissolution:
-
Carefully remove the crucible from the heat source and allow it to cool completely to room temperature. The molten mixture will solidify into a cake.
-
Place the crucible in a beaker containing a volume of dilute acid (e.g., 1M H₂SO₄ or 1.5M HCl).[1][4]
-
Gently heat and stir the solution to aid the dissolution of the cake. The cake should dissolve to give a clear solution.[4]
-
Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute to the final volume for analysis.
-
Safety Information
This compound and the fusion process present several hazards. Adherence to safety protocols is mandatory.
-
Chemical Hazards: this compound and its thermal decomposition products (ammonia, sulfur oxides) are hazardous.[2] Always handle the chemicals inside a certified fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves. For handling hot crucibles, use appropriate thermal gloves.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[5][6]
-
-
Handling: Avoid creating dust.[6] Keep the chemical away from heat and combustible materials.[7]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
References
Technical Support Center: The Influence of Atmospheric Conditions on Ammonium Pyrosulfate Decomposition
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the thermal decomposition of ammonium pyrosulfate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal decomposition behavior of this compound?
This compound ((NH₄)₂S₂O₇) is an intermediate product in the thermal decomposition of ammonium sulfate ((NH₄)₂SO₄). The decomposition process generally follows these steps:
-
Formation from Ammonium Sulfate: Upon heating, ammonium sulfate first decomposes to form ammonium bisulfate (NH₄HSO₄) and ammonia (NH₃).
-
Formation of this compound: With further heating, ammonium bisulfate undergoes dehydration to form this compound.
-
Decomposition of this compound: this compound then decomposes at higher temperatures.
The decomposition of this compound is reported to begin at temperatures exceeding 280°C, with some studies indicating a higher onset temperature of above 330°C.[1] The primary gaseous products identified from this decomposition are ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[1] Under certain conditions, sulfur trioxide (SO₃) has also been reported as a decomposition product.
Q2: How does temperature affect the decomposition of this compound?
Temperature is a critical factor influencing the decomposition pathway and rate. The decomposition of this compound is a multi-step process, and the temperature ranges for each step can overlap. Generally, as the temperature increases, the rate of decomposition increases.
The decomposition of this compound is controlled by a three-dimension diffusion mechanism.[1] Kinetic studies have determined the activation energy for this decomposition to be approximately 161.04 kJ·mol⁻¹.[1]
Q3: What is the influence of an oxidizing atmosphere (e.g., air) versus an inert atmosphere (e.g., nitrogen) on the decomposition?
The composition of the atmosphere significantly impacts the decomposition products of this compound.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the primary decomposition products are ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[1]
-
Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, in addition to the primary products, the formation of nitrogen oxides (NOx) can occur, although typically in small quantities.[1] The oxidation of ammonia at higher temperatures can lead to the formation of NO and N₂O. The presence of oxygen can also influence the sulfur chemistry, potentially favoring the formation of sulfur trioxide (SO₃) over sulfur dioxide (SO₂). Combustion of ammonium sulfates in stoichiometric or excess oxygen flames leads to the quantitative conversion of sulfur to SO₂.
Q4: Does humidity affect the decomposition of this compound?
While specific quantitative data on the influence of humidity on this compound decomposition is limited in the reviewed literature, the presence of water vapor is known to affect the thermal decomposition of related ammonium salts. For instance, moisture can lower the decomposition temperature of persulfates. In the context of ammonium sulfate decomposition, the presence of sufficient water vapor can attribute the initial weight loss primarily to the release of ammonia.
It is plausible that high humidity could influence the decomposition of this compound by:
-
Lowering the decomposition temperature: Moisture can act as a catalyst or alter the surface chemistry of the solid.
-
Altering the reaction pathway: The presence of water vapor could favor certain decomposition reactions or influence the equilibrium of the gaseous products.
-
Promoting hydrolysis: this compound can react with water, especially at elevated temperatures, which could lead to the formation of ammonium bisulfate and sulfuric acid, further complicating the decomposition process.
Researchers should carefully control and monitor humidity levels in their experiments to ensure reproducibility and accurate interpretation of results.
Q5: Can catalysts influence the decomposition of this compound?
Yes, the presence of certain metal oxides can catalyze the decomposition of this compound and its precursors. For example, ferric oxide (Fe₂O₃) has been shown to influence the thermal decomposition of ammonium sulfate and ammonium bisulfate. The process in the presence of ferric oxide involves the formation of ammonium ferric pyrosulfate as an intermediate. The complete decomposition of the ammonium ion occurs at around 500°C, and the decomposition of sulfate/bisulfate ions is nearly complete above 800°C in the presence of this catalyst.
Troubleshooting Guide
This section addresses common issues encountered during the experimental analysis of this compound decomposition, particularly when using techniques like Thermogravimetric Analysis (TGA).
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent decomposition temperatures between runs. | 1. Variations in sample mass and packing. 2. Different heating rates used. 3. Fluctuations in the purge gas flow rate or composition. 4. Hygroscopic nature of the sample absorbing varying amounts of atmospheric moisture before the run. | 1. Use a consistent, small sample mass (typically 5-10 mg) and ensure uniform packing in the crucible. 2. Maintain a constant heating rate across all experiments for comparability. 3. Ensure a stable and calibrated gas flow. 4. Prepare and load samples in a controlled environment (e.g., a glove box with controlled humidity) to minimize moisture uptake. |
| Corrosion of TGA components (sample holder, thermocouple). | The decomposition of this compound releases corrosive gases such as SO₂, SO₃, and NH₃. | 1. Use corrosion-resistant materials for TGA components, such as platinum or alumina crucibles and thermocouples. 2. Ensure a sufficient and continuous flow of inert purge gas to carry away corrosive products and minimize their contact time with instrument parts. 3. Clean the TGA furnace and sample area regularly according to the manufacturer's instructions. |
| Unexpected weight gain observed in the TGA curve. | 1. Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere). 2. Buoyancy effects, especially at high temperatures and high gas flow rates. 3. Reaction of the sample with the crucible material. | 1. If oxidation is not the intended focus, use an inert purge gas like nitrogen or argon. 2. Perform a blank run with an empty crucible under the same experimental conditions to obtain a baseline for buoyancy correction. 3. Use an inert crucible material like alumina or platinum. |
| Difficulty in separating overlapping decomposition steps. | The decomposition of ammonium sulfate to this compound and its subsequent decomposition can occur in close temperature ranges. | 1. Use a slower heating rate (e.g., 5 °C/min) to improve the resolution of thermal events. 2. Employ modulated TGA techniques if available. 3. Couple the TGA with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases at each stage, which can help in deconvoluting the steps. |
| Baseline drift during the experiment. | 1. Contamination of the TGA balance or furnace. 2. Changes in the purge gas flow rate. 3. Instrumental instability. | 1. Regularly clean the TGA furnace and balance chamber. 2. Ensure a constant and regulated gas flow. 3. Allow the instrument to stabilize at the initial temperature before starting the heating program. Perform regular calibration and maintenance. |
Data Presentation
Table 1: Decomposition Stages of Ammonium Sulfate Leading to this compound Decomposition
| Stage | Reaction | Controlling Mechanism | Activation Energy (E) | Frequency Factor (lgA) |
| 1 | Deamination of Ammonium Sulfate | Phase boundary reaction (shrinking sphere model) | 110.02 kJ·mol⁻¹ | 10.36 s⁻¹ |
| 2 | Dehydration of Ammonium Bisulfate | Crystallization growth and nucleation (Avrami-Erofeev equation) | 127.95 kJ·mol⁻¹ | 9.90 s⁻¹ |
| 3 | Decomposition of this compound | Three-dimension diffusion (anti-Jander equation) | 161.04 kJ·mol⁻¹ | 12.51 s⁻¹ |
Source: Adapted from studies on the thermal decomposition kinetics of ammonium sulfate.[1]
Experimental Protocols
Methodology for Thermogravimetric Analysis (TGA) of this compound Decomposition
This protocol outlines a general procedure for studying the thermal decomposition of this compound under a controlled atmosphere using a thermogravimetric analyzer.
1. Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and free from contaminants from previous runs.
-
Perform weight and temperature calibrations according to the manufacturer's specifications. For temperature calibration, use appropriate Curie point standards.
-
Select a crucible made of an inert material such as alumina or platinum.
2. Sample Preparation:
-
Due to the hygroscopic nature of this compound, handle and prepare the sample in a controlled, low-humidity environment (e.g., a glove box purged with dry nitrogen).
-
Use a microbalance to accurately weigh 5-10 mg of the sample directly into the TGA crucible. A smaller sample size generally allows for better heat transfer and resolution of thermal events.
3. Experimental Setup:
-
Place the crucible containing the sample onto the TGA balance mechanism.
-
Seal the furnace and begin purging with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min). Allow the system to purge for a sufficient time (e.g., 20-30 minutes) to ensure a stable atmosphere before starting the analysis.
-
For experiments investigating the effect of humidity, a controlled humidity generator should be connected to the purge gas line. Set the desired relative humidity level and allow the system to equilibrate.
4. TGA Program:
-
Set the temperature program. A typical program would be:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600°C).
-
Hold at the final temperature for a short period (e.g., 10 minutes) to ensure the reaction is complete.
-
Cool down to room temperature.
-
5. Data Acquisition and Analysis:
-
Record the sample weight as a function of temperature and time.
-
The resulting TGA curve will show the weight loss of the sample as it decomposes.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is at its maximum, corresponding to the decomposition peaks.
-
Analyze the data to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total weight loss.
6. Post-Analysis:
-
After the experiment, allow the furnace to cool down completely before opening it.
-
Carefully remove the crucible and dispose of the residue appropriately.
-
Clean the sample holder and furnace as recommended by the instrument manufacturer.
Mandatory Visualizations
Caption: Workflow for TGA analysis of this compound.
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting logic for inconsistent TGA results.
References
minimizing analytical interferences in ammonium pyrosulfate fusion
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ammonium pyrosulfate fusion for sample dissolution, with a focus on minimizing analytical interferences for techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during and after the this compound fusion process.
Issue 1: Incomplete Sample Dissolution
Symptoms:
-
Visible particulate matter remains after dissolving the cooled fusion cake.
-
Analytical results show low recovery for refractory elements.
Troubleshooting Workflow:
Technical Support Center: Catalytic Effects of Crucible Materials on Ammonium Pyrosulfate Formation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals investigating the thermal decomposition of ammonium sulfate to ammonium pyrosulfate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the potential catalytic effects of crucible materials.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway of ammonium sulfate to this compound?
Ammonium sulfate typically decomposes upon heating in a multi-step process. The first step, occurring at temperatures above 250 °C, involves the formation of ammonium bisulfate.[1][2] Further heating leads to the dehydration of ammonium bisulfate to form this compound.[2][3]
Q2: Can the crucible material influence the formation of this compound?
Yes, the material of the crucible can potentially have a catalytic effect on the thermal decomposition of ammonium sulfate. Materials such as alumina and stainless steel contain metal oxides that can act as catalysts in various chemical reactions, including decompositions. While direct research on the catalytic effect of different crucible materials on this compound formation is limited, the known chemical properties of these materials suggest a potential influence on the reaction temperature and rate.
Q3: What are the general properties of common crucible materials used in thermal analysis?
The choice of crucible material is critical for obtaining accurate and reproducible results in thermal analysis. Below is a summary of the properties of commonly used crucible materials.
| Crucible Material | Maximum Temperature | Thermal Conductivity | Chemical Inertness | Potential for Catalytic Activity |
| Quartz (Fused Silica) | ~1200 °C | Low | High | Low |
| Alumina (Al₂O₃) | ~1700 °C | Moderate | High (generally inert) | Can exhibit catalytic activity, especially at higher temperatures.[4][5] |
| Stainless Steel | Varies by alloy | High | Reactive with certain substances, especially at high temperatures. | Can exhibit catalytic activity due to the presence of transition metals like iron, chromium, and nickel.[6][7] |
Q4: Are there any known catalysts that intentionally influence this compound formation?
Yes, certain metal oxides and salts have been shown to catalyze the decomposition of ammonium sulfate. For instance, ferric oxide (Fe₂O₃) has been demonstrated to catalyze this process.[8] This suggests that crucibles containing iron, such as stainless steel, might exhibit a similar catalytic effect.
Troubleshooting Guide
Issue 1: Inconsistent decomposition temperatures for ammonium sulfate.
-
Possible Cause: You are using different types of crucibles for your experiments. As discussed, materials like alumina and stainless steel can have catalytic properties that may lower the decomposition temperature compared to a more inert material like quartz.
-
Solution: For a given series of experiments, consistently use the same type of crucible. When reporting your results, always specify the crucible material. If you suspect the crucible is influencing your results, perform a comparative study using crucibles of different materials (e.g., quartz, alumina, and stainless steel) under identical conditions.
Issue 2: Unexpected peaks or steps in the TGA/DSC curve.
-
Possible Cause 1: Reaction with the crucible material. At elevated temperatures, molten ammonium sulfate or its decomposition products might react with the crucible, especially if using a metallic crucible like stainless steel. This can lead to the formation of metal sulfates.[7][9]
-
Solution 1: Consult material compatibility charts for your crucible. If a reaction is suspected, consider using a more inert crucible, such as one made of quartz or platinum. Post-experiment visual inspection of the crucible for corrosion or discoloration can also be indicative of a reaction.
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Possible Cause 2: The presence of impurities in the ammonium sulfate sample.
-
Solution 2: Use a high-purity grade of ammonium sulfate. Analyze your starting material for any potential contaminants that might have their own thermal events.
Issue 3: Poor reproducibility of results.
-
Possible Cause: Variations in experimental conditions that are not immediately obvious. This can include differences in the packing of the sample in the crucible, slight variations in the heating rate, or changes in the purge gas flow rate.
-
Solution: Standardize your experimental protocol meticulously. Ensure the sample is packed consistently in the crucible for each run. Calibrate your thermal analysis instrument regularly. Use a consistent heating rate and purge gas flow rate for all comparable experiments.
Experimental Protocols
Detailed Methodology for Thermal Decomposition of Ammonium Sulfate
This protocol outlines a typical experiment to study the thermal decomposition of ammonium sulfate using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity ammonium sulfate into the desired crucible (e.g., quartz, alumina, or stainless steel).
-
Experimental Conditions:
-
Place the crucible in the TGA/DSC furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 500 °C at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. The formation of ammonium bisulfate and subsequently this compound will be indicated by distinct mass loss steps in the TGA curve and corresponding endothermic or exothermic peaks in the DSC curve.
Visualizations
Caption: Thermal decomposition pathway of ammonium sulfate.
Caption: Workflow for TGA/DSC analysis of ammonium sulfate.
References
- 1. Ammonium sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RESODATE [resodate.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High temperature sulfidation-oxidation of stainless steels | Journal de Physique IV [jp4.journaldephysique.org]
Technical Support Center: Optimizing Ammonium Pyrosulfate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the yield of ammonium pyrosulfate from ammonium bisulfate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound from ammonium bisulfate?
A1: The formation of this compound is a thermal dehydration (or condensation) reaction where two molecules of ammonium bisulfate combine to form one molecule of this compound and release one molecule of water. The balanced chemical equation is:
2 NH₄HSO₄(s) → (NH₄)₂S₂O₇(s) + H₂O(g)
This reaction is endothermic and requires careful temperature control to proceed efficiently without causing decomposition of the desired product.[1][2]
Q2: What are the most critical experimental parameters affecting the yield?
A2: The three most critical parameters are temperature, atmosphere, and reaction time.
-
Temperature: This is the most crucial factor. The dehydration of ammonium bisulfate to this compound typically occurs at temperatures between 308°C and 419°C.[1] However, the resulting this compound begins to decompose at temperatures above 330°C.[3] Therefore, the optimal temperature window is narrow and must be precisely maintained to maximize formation while minimizing degradation.
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Atmosphere: The presence of water vapor will inhibit the forward reaction according to Le Chatelier's principle.[3] Performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is essential to drive the equilibrium towards the products and achieve a high yield.[3]
-
Reaction Time: Sufficient time must be allowed for the dehydration to complete. The optimal duration depends on the reaction scale, temperature, and the efficiency of water removal. Incomplete reactions will result in a product contaminated with unreacted ammonium bisulfate.
Q3: What are the primary side reactions or sources of yield loss?
A3: The main source of yield loss is the thermal decomposition of the this compound product itself.[1] At temperatures exceeding approximately 330-400°C, it breaks down into various gaseous products, including ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[3][4] This decomposition is irreversible and represents a direct loss of the desired product.
Q4: How can I monitor the reaction to determine the optimal endpoint?
A4: Thermogravimetric Analysis (TGA) is an excellent technique for monitoring the reaction.[1][3] By heating a sample of ammonium bisulfate on a TGA instrument, you can observe distinct mass loss steps corresponding to the dehydration reaction (loss of water) and the subsequent decomposition of this compound. This analysis helps identify the precise temperature ranges for the reaction, which is invaluable for process optimization.[1] For qualitative analysis of the final product, Fourier Transform Infrared Spectroscopy (FT-IR) can confirm the presence of pyrosulfate and the absence of bisulfate.[5]
Q5: What are the key safety precautions when performing this synthesis?
A5: The reaction should be conducted in a well-ventilated fume hood at all times. The thermal decomposition of the starting material and product can release toxic and corrosive gases, including ammonia and sulfur dioxide.[4] Standard personal protective equipment (PPE), such as safety goggles, lab coat, and appropriate gloves, is mandatory. Since the starting materials are hygroscopic, they should be handled in a dry environment to prevent premature reactions.
Troubleshooting Guide
Problem: Low or No Yield of this compound
-
Possible Cause 1: The reaction temperature is too low.
-
Solution: The dehydration reaction is endothermic and requires a specific activation energy. Gradually increase the reaction temperature in small increments (e.g., 5-10°C), ensuring it does not exceed the decomposition temperature of this compound (~330°C).[3] Use TGA to determine the optimal temperature for your specific setup.
-
-
Possible Cause 2: Presence of moisture in the reaction atmosphere.
-
Solution: Water vapor in the reaction vessel will suppress the formation of the product.[3] Ensure the ammonium bisulfate starting material is thoroughly dried before use. Implement a continuous sweep of a dry, inert gas (e.g., nitrogen, argon) over the reaction mixture to effectively remove the water vapor as it is formed.
-
-
Possible Cause 3: The reaction temperature is too high, causing product decomposition.
-
Solution: If you detect the odor of ammonia or sulfur dioxide, the temperature is likely too high. Immediately reduce the temperature. The ideal condition is the lowest possible temperature that still allows for a reasonable reaction rate.
-
Problem: Final Product is Contaminated with Unreacted Ammonium Bisulfate
-
Possible Cause 1: Insufficient reaction time.
-
Solution: The solid-state conversion can be slow. Increase the duration of the reaction at the optimal temperature to allow it to proceed to completion. Monitoring the reaction over time with techniques like FT-IR on aliquots (if feasible) can help establish the necessary reaction time.
-
-
Possible Cause 2: Inefficient removal of water vapor.
-
Solution: A buildup of water vapor can cause the reaction to reach equilibrium before all the starting material is consumed. Increase the flow rate of the inert gas sweep to more effectively carry away the water vapor from the reaction zone.
-
Data Presentation
The thermal conversion of ammonium sulfate and its derivatives involves several key steps. The approximate temperature ranges for these transformations are summarized below.
| Precursor/Intermediate | Transformation Process | Approximate Temperature Range (°C) | Key Products |
| Ammonium Sulfate | Deamination | 213 - 308[1] | Ammonium Bisulfate, Ammonia |
| Ammonium Bisulfate | Dehydration | 308 - 419 [1] | This compound, Water |
| This compound | Decomposition | > 330[3] | Ammonia, Sulfur Dioxide, Nitrogen, Water |
Note: These temperature ranges are based on literature values from thermal analysis and can vary with experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Protocol 1: Thermal Synthesis of this compound
-
Objective: To synthesize this compound from ammonium bisulfate via thermal dehydration.
-
Materials: Anhydrous ammonium bisulfate (NH₄HSO₄), dry nitrogen or argon gas.
-
Equipment: Three-neck round-bottom flask, heating mantle with a temperature controller and thermocouple, condenser, gas inlet adapter, gas outlet (bubbler), Schlenk line or gas manifold.
-
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen before assembly.
-
Place a measured quantity of anhydrous ammonium bisulfate into the round-bottom flask.
-
Assemble the apparatus in a fume hood. The central neck should have the condenser, one side neck for the gas inlet, and the other for the thermocouple to monitor the reaction temperature directly.
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Begin a slow, steady flow of dry nitrogen gas through the flask to create an inert atmosphere. Vent the gas through the condenser to a bubbler.
-
Slowly heat the flask using the heating mantle. Raise the temperature to the predetermined optimal range (e.g., 315-325°C).
-
Maintain this temperature for the desired reaction time (e.g., 2-4 hours). Water will be evolved and carried out by the gas stream.
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After the reaction period, turn off the heat and allow the flask to cool to room temperature under a continued flow of nitrogen gas.
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Once cool, transfer the solid this compound product in a dry environment (e.g., a glove box or under a nitrogen blanket) to a sealed container. The product is extremely hygroscopic.[6]
-
-
Characterization: Confirm product identity and purity using FT-IR spectroscopy to identify the characteristic S₂O₇²⁻ vibrational modes and TGA to check its thermal decomposition profile.
Protocol 2: Reaction Optimization using Thermogravimetric Analysis (TGA)
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Objective: To determine the optimal temperature window for the dehydration of ammonium bisulfate and the decomposition of this compound.
-
Equipment: Thermogravimetric Analyzer (TGA).
-
Procedure:
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Place a small, accurately weighed sample (5-10 mg) of anhydrous ammonium bisulfate into a TGA crucible.
-
Place the crucible in the TGA furnace.
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Program the instrument to heat the sample under a controlled atmosphere of dry nitrogen. A typical heating rate is 10°C/min from room temperature to 500°C.
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Run the analysis and record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
The TGA curve will show a distinct mass loss step corresponding to the loss of one water molecule per two molecules of ammonium bisulfate. The onset and end temperatures of this step define the dehydration window.
-
A subsequent, more significant mass loss step indicates the decomposition of the newly formed this compound. The onset of this second step is the maximum viable temperature for the synthesis.
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Use this data to select an isothermal temperature for the bulk synthesis that is within the dehydration window but well below the decomposition onset.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US7632479B2 - Process for producing ammonia and sulfuric acid from a stream comprising ammonium sulfate - Google Patents [patents.google.com]
- 3. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 4. newprairiepress.org [newprairiepress.org]
- 5. The Mechanism of Thermal Decomposition for Ammonium Sulfate and Ammonium Bisulfate via Addition of Ferric Oxide | Scientific.Net [scientific.net]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
preventing premature decomposition during ammonium pyrosulfate synthesis
Technical Support Center: Ammonium Pyrosulfate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in this compound synthesis are often attributed to premature decomposition or incomplete conversion of the starting material. Key factors include:
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Incorrect Temperature Control: The temperature for the thermal decomposition of ammonium sulfate or ammonium bisulfate to form this compound is critical. The ideal range is typically between 250°C and 330°C.[1][2] Below this range, the conversion may be incomplete. Above this range, the this compound product will begin to decompose.[1][2]
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Rapid Heating Rates: A fast heating rate can lead to localized overheating, causing the decomposition of the newly formed this compound. A slower heating rate (e.g., <5°C/min) is recommended to ensure uniform temperature throughout the sample.[1]
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Presence of Impurities: Impurities in the starting ammonium sulfate or bisulfate can lower the decomposition temperature of this compound.[1] It is crucial to use high-purity starting materials.
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Atmospheric Conditions: The presence of water vapor can suppress the formation of this compound.[1] Performing the synthesis in a dry, inert atmosphere is preferable.
Q2: I am observing the evolution of unexpected gases (e.g., SO₂, N₂) during the synthesis. What is happening?
A2: The evolution of gases like sulfur dioxide (SO₂), nitrogen (N₂), and ammonia (NH₃) indicates that the this compound is decomposing.[1][3][4] This occurs at temperatures exceeding 280°C, with more significant decomposition occurring above 330°C.[1][2] To prevent this, ensure your reaction temperature is strictly controlled within the formation window.
Q3: Can I use ammonium sulfate directly to synthesize this compound?
A3: Yes, this compound can be synthesized by the thermal decomposition of ammonium sulfate.[1][2][5] The process involves a two-step reaction:
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Ammonium sulfate first decomposes into ammonium bisulfate and ammonia.[6]
-
The ammonium bisulfate then dehydrates to form this compound.[6]
It is important to note that the initial release of ammonia will occur. The subsequent dehydration to form this compound requires careful temperature control to prevent further decomposition.
Q4: How can I verify the purity of my synthesized this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
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Ion Chromatography (IC): This method can be used to detect and quantify ionic impurities such as residual sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions.[1]
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Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are critical for monitoring the thermal transitions.[1] A pure sample will show a distinct decomposition profile at the expected temperature range. The presence of impurities can alter these profiles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low product yield | Temperature too high, leading to decomposition. | Maintain the reaction temperature between 250°C and 330°C.[1][2] |
| Temperature too low, resulting in incomplete conversion. | Ensure the temperature is consistently above 250°C.[1][2] | |
| Rapid heating rate causing localized decomposition. | Employ a slow heating rate, ideally less than 5°C/min.[1] | |
| Discoloration of the product | Presence of organic impurities in the starting material. | Use high-purity ammonium sulfate or ammonium bisulfate.[7][8] |
| Evolution of SO₂ and N₂ gases | Decomposition of this compound due to excessive heat. | Immediately reduce the temperature to below 330°C.[1][2] |
| Product is highly hygroscopic | Inherent property of this compound. | Handle and store the product in a dry environment, such as a desiccator or glovebox.[9] |
Quantitative Data Summary
| Parameter | Value | Source |
| Formation Temperature from Ammonium Sulfate | > 250 °C | [1][2] |
| Decomposition Temperature of this compound | > 280 °C (significant above 330 °C) | [1][2] |
| Recommended Synthesis Temperature Range | 250 - 330 °C | [1][2] |
Experimental Protocols
Synthesis of this compound via Thermal Decomposition of Ammonium Bisulfate
Objective: To synthesize this compound by the controlled thermal dehydration of ammonium bisulfate.
Materials:
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High-purity ammonium bisulfate (NH₄HSO₄)
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Reaction vessel (e.g., a round-bottom flask or a crucible)
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Heating mantle or furnace with precise temperature control
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System for providing an inert atmosphere (e.g., nitrogen or argon gas)
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Condenser or trap for collecting water vapor
Procedure:
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Place a known quantity of dry, high-purity ammonium bisulfate into the reaction vessel.
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Assemble the apparatus, ensuring a connection to an inert gas supply and a condenser to remove the water produced during the reaction.
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Begin a slow purge of the system with the inert gas.
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Gradually heat the reaction vessel to a temperature between 250°C and 330°C. A slow heating rate (<5°C/min) is crucial.[1]
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Maintain the temperature within this range and continue the inert gas flow to facilitate the removal of water vapor. The reaction is: 2 NH₄HSO₄ → (NH₄)₂S₂O₇ + H₂O.
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The reaction is complete when the evolution of water ceases.
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Slowly cool the reaction vessel to room temperature under the inert atmosphere.
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The resulting white solid is this compound. Handle and store the product in a moisture-free environment.[9]
Visualizations
Caption: Factors influencing this compound synthesis and decomposition.
References
- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. newprairiepress.org [newprairiepress.org]
- 4. researchgate.net [researchgate.net]
- 5. US7632479B2 - Process for producing ammonia and sulfuric acid from a stream comprising ammonium sulfate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. AMT - Substantial organic impurities at the surface of synthetic ammonium sulfate particles [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
proper storage and handling of moisture-sensitive ammonium pyrosulfate
This technical support center provides guidance on the proper storage and handling of moisture-sensitive ammonium pyrosulfate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound ((NH₄)₂S₂O₇) is an inorganic salt. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can lead to hydrolysis, where the compound reacts with water to form ammonium sulfate.[1]
Q2: What are the ideal storage conditions for this compound?
To maintain its integrity, this compound should be stored in a dry, cool, and well-ventilated area.[2] The container must be tightly closed to prevent moisture ingress.[2][3] For stringent applications, storage in a desiccator containing a drying agent like anhydrous calcium chloride or silica gel is recommended.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment to avoid contact with skin and eyes and to prevent inhalation of dust. Recommended PPE includes:
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Eye/face protection: Tightly fitting safety goggles with side-shields.[2]
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Skin protection: Impervious clothing and chemical-resistant gloves.[2]
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Respiratory protection: A full-face respirator if exposure limits are exceeded or if dust is generated.[2]
Q4: How should spills of this compound be handled?
In case of a spill, avoid dust formation.[2] For minor spills, contain the material with dry sand, earth, or other inert material and collect it into a labeled container for disposal.[4] Do not use combustible materials like sawdust.[4] For major spills, evacuate the area and ensure adequate ventilation.[4]
Q5: What are the known chemical incompatibilities of this compound?
While specific incompatibility data for this compound is limited, it should be handled with the caution appropriate for oxidizing agents. Avoid contact with combustible materials, organic substances, and reducing agents.[3]
Troubleshooting Guide
Issue 1: The this compound has formed clumps or appears caked.
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Question: My this compound has become hard and lumpy. What caused this and is it still usable?
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Answer: Caking is a common issue with hygroscopic salts and is caused by the absorption of moisture from the air. This leads to the formation of crystal bridges between particles. While the material has likely begun to hydrolyze to ammonium sulfate, its usability depends on the specific requirements of your experiment. For applications where purity is critical, using the caked material is not recommended.
Issue 2: I observe a faint ammonia-like odor from the stored this compound.
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Question: There is a slight smell of ammonia from my container of this compound. What does this indicate?
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Answer: An ammonia odor may suggest decomposition of the material. Thermal decomposition of this compound, which can be accelerated by impurities or inappropriate storage conditions, releases ammonia along with other gases.[1] It is advisable to handle the material in a well-ventilated area and re-evaluate its purity before use.
Issue 3: The compound seems less reactive in my experiments than expected.
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Question: My reaction yields are lower than expected when using this compound from a previously opened container. Could this be related to its storage?
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Answer: Yes, improper storage can lead to a decrease in reactivity. Moisture absorption and subsequent hydrolysis convert the this compound to ammonium sulfate, which may not be an active participant in your reaction. Ensure that the container is always tightly sealed after use and stored in a dry environment.
Data Presentation
Table 1: Storage and Handling Parameters for this compound and Related Compounds
| Parameter | This compound | Ammonium Sulfate (for comparison) |
| Hygroscopicity | Hygroscopic[1] | Hygroscopic |
| Critical Relative Humidity (CRH) | Data not available | 79.2% at 30°C[5][6] |
| Recommended Storage | Dry, cool, well-ventilated, tightly sealed container[2][3]; Desiccator for high purity applications[1] | Dry, well-ventilated area[6] |
| Thermal Decomposition Temperature | > 280°C[1] | Begins > 250°C[1] |
Experimental Protocols
Protocol 1: Small-Scale Handling of this compound in a Laboratory Setting
This protocol outlines the steps for safely handling this compound for experimental use.
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Preparation:
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Ensure the work area (e.g., a fume hood) is clean and dry.
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Don the appropriate personal protective equipment (safety goggles, lab coat, gloves).
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Have spill containment materials (e.g., dry sand) readily available.
-
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Dispensing:
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Allow the this compound container to equilibrate to the laboratory temperature before opening to minimize moisture condensation.
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Open the container in a low-humidity environment, if possible (e.g., a glove box or under a stream of dry nitrogen).
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Quickly weigh the desired amount of the compound into a clean, dry vessel.
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Immediately and tightly reseal the main container.
-
-
Post-Handling:
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Clean any residual dust from the work area.
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Wash hands thoroughly after handling the compound.
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Store the resealed container in a desiccator or a designated dry storage area.
-
Visualizations
References
Technical Support Center: Managing Toxic Gaseous Byproducts from Ammonium Pyrosulfate Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the toxic gaseous byproducts generated during the thermal decomposition of ammonium pyrosulfate. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure safe and effective handling of these hazardous materials in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic gaseous byproducts of this compound decomposition?
A1: The thermal decomposition of this compound, which typically occurs at temperatures exceeding 280°C, primarily produces ammonia (NH₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) as toxic gaseous byproducts.[1][2] Nitrogen (N₂) and water (H₂O) are also generated.[1][2]
Q2: At what temperature does this compound begin to decompose?
A2: The decomposition of this compound generally starts at temperatures above 280°C.[1] Some studies indicate that the formation of sulfur trioxide (SO₃), ammonia (NH₃), and water vapor occurs at temperatures above 330°C.[1] The decomposition of ammonium sulfate, a precursor, begins at a lower temperature, around 250°C, to form this compound.[2]
Q3: What are the recommended methods for neutralizing these toxic gases in a laboratory setting?
A3: Wet scrubbing is a highly effective method for neutralizing acidic gases like SO₂ and SO₃, and the alkaline gas NH₃. This involves passing the exhaust gas stream through a packed column containing a scrubbing solution. Commonly used scrubbing agents include sodium hydroxide (NaOH) solution and a slurry of calcium hydroxide (Ca(OH)₂).
Q4: Can I use water to scrub the gaseous byproducts?
A4: While water can absorb some ammonia and sulfur dioxide, it is not as effective as a chemical scrubbing solution for complete neutralization. SO₂ and SO₃ react with water to form sulfurous acid and sulfuric acid, respectively, which are corrosive. Ammonia will form ammonium hydroxide. A caustic solution is more efficient at capturing and neutralizing these acidic gases.
Q5: How do I know if my gas scrubbing system is working effectively?
A5: Effective operation can be monitored by measuring the pH of the scrubbing solution and analyzing the composition of the outlet gas stream using appropriate gas sensors. A stable or decreasing pH in an alkaline scrubbing solution indicates that it is neutralizing acidic gases. The absence or significant reduction of NH₃, SO₂, and SO₃ in the outlet gas confirms the efficiency of the scrubbing process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the management of gaseous byproducts from this compound decomposition.
Table 1: Troubleshooting Wet Scrubber Performance
| Symptom | Potential Cause | Troubleshooting Action |
| Reduced scrubbing efficiency (high outlet gas concentration) | 1. Inadequate scrubbing solution concentration: The solution is saturated and can no longer neutralize the incoming gases. 2. Low liquid-to-gas (L/G) ratio: Insufficient flow of the scrubbing solution to effectively contact the gas. 3. Gas channeling: The gas is bypassing the scrubbing liquid by finding a path of least resistance through the packing material. 4. Incorrect pH of scrubbing solution: The pH is not in the optimal range for neutralization. | 1. Prepare a fresh scrubbing solution or increase the concentration of the active agent (e.g., NaOH). 2. Increase the recirculation pump speed to increase the liquid flow rate. 3. Check for proper packing distribution and ensure the scrubber is level. Repack if necessary. 4. Monitor and adjust the pH of the scrubbing solution. For NaOH solutions, maintain a pH above 9. For Ca(OH)₂ slurries, maintain a pH around 6.[3] |
| Increased pressure drop across the scrubber | 1. Clogged packing material: Solid byproducts (e.g., calcium sulfite/sulfate) or other particulates have blocked the packing. 2. Flooding: The liquid flow rate is too high relative to the gas flow rate, causing the scrubber to fill with liquid. | 1. Clean or replace the packing material. Consider using a pre-filter for the gas stream if particulates are expected. 2. Reduce the liquid flow rate or increase the gas flow rate to operate below the flooding point. |
| Pump-related issues (e.g., unusual noises, low flow) | 1. Clogged pump inlet or impeller: Solid particles from the scrubbing slurry have entered the pump. 2. Cavitation: Insufficient liquid supply to the pump. | 1. Disassemble and clean the pump. Install a filter on the pump inlet. 2. Ensure the liquid level in the reservoir is sufficient and that there are no blockages in the suction line. |
| Foaming in the scrubber | 1. Presence of organic impurities: Contaminants in the gas stream or makeup water can act as surfactants. 2. High pH: Excessively high pH can sometimes promote foaming. | 1. Add an anti-foaming agent to the scrubbing solution. 2. Adjust the pH to the optimal operating range. |
Experimental Protocols
Thermal Decomposition of this compound (Laboratory Scale)
This protocol describes the thermal decomposition of a small quantity of this compound in a controlled laboratory setting.
Materials:
-
This compound ((NH₄)₂S₂O₇)
-
Tube furnace with temperature controller
-
Quartz or ceramic combustion tube
-
Inert gas supply (e.g., Nitrogen, Argon) with flow controller
-
Gas-tight fittings for the combustion tube
-
Schlenk line or similar apparatus for gas collection/direction
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves resistant to thermal and chemical hazards.
Procedure:
-
Preparation: Place a known quantity (e.g., 1-5 grams) of this compound in a ceramic or quartz combustion boat.
-
Apparatus Setup: Insert the combustion boat into the center of the combustion tube. Assemble the tube furnace setup, ensuring all connections are gas-tight.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) at a low flow rate (e.g., 20-50 mL/min) for 10-15 minutes to remove any air and moisture.
-
Gas Outlet: Connect the outlet of the combustion tube to the wet scrubber system.
-
Heating Protocol: Begin heating the furnace to the desired decomposition temperature (e.g., 350-400°C) at a controlled rate (e.g., 10°C/min).
-
Decomposition: Hold the temperature at the setpoint for the desired duration (e.g., 30-60 minutes) to ensure complete decomposition. The gaseous byproducts will be carried by the inert gas stream into the wet scrubber.
-
Cooling: After the decomposition is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Shutdown: Once cooled, turn off the inert gas flow and carefully disassemble the apparatus in a well-ventilated fume hood.
-
Residue Handling: Safely remove the combustion boat containing any solid residue for proper disposal according to institutional guidelines.
Lab-Scale Wet Scrubber Setup and Operation
This protocol outlines the setup and operation of a lab-scale packed bed wet scrubber for neutralizing the gaseous byproducts of this compound decomposition.
Materials:
-
Glass column (e.g., 50 mm diameter, 500 mm height)
-
Packing material (e.g., Raschig rings, Pall rings made of ceramic or chemically resistant plastic)[4][5]
-
Liquid reservoir
-
Recirculation pump (peristaltic or diaphragm pump)
-
Spray nozzle or liquid distributor
-
Mist eliminator
-
pH meter and probe
-
Gas sensors for NH₃, SO₂, and SO₃ (or a combined SOx sensor)
-
Tubing and fittings (chemically resistant)
-
Scrubbing solution (Sodium Hydroxide or Calcium Hydroxide)
Procedure:
-
Scrubber Assembly:
-
Fill the glass column with the chosen packing material, ensuring uniform distribution.
-
Place a mist eliminator at the top of the column to prevent liquid carryover.
-
Connect the gas inlet from the decomposition furnace to the bottom of the column.
-
Connect the gas outlet at the top of the column to a vent or a secondary trap.
-
Place the liquid distributor or spray nozzle at the top of the packing.
-
Connect the liquid outlet at the bottom of the column to the liquid reservoir.
-
Connect the recirculation pump between the reservoir and the liquid distributor.
-
-
Scrubbing Solution Preparation:
-
Sodium Hydroxide (NaOH) Solution (e.g., 1-2 M): Dissolve the required amount of NaOH pellets in deionized water. For example, to prepare 1 liter of 2M NaOH, dissolve 80 g of NaOH in water.
-
Calcium Hydroxide (Ca(OH)₂) Slurry (e.g., 10% w/v): Suspend the required amount of Ca(OH)₂ in deionized water. For example, to prepare 1 liter of 10% slurry, suspend 100 g of Ca(OH)₂ in water.[6] Keep the slurry agitated to prevent settling.
-
-
Operation:
-
Fill the liquid reservoir with the prepared scrubbing solution.
-
Start the recirculation pump to begin flowing the scrubbing solution over the packing material. Adjust the flow rate to ensure the packing is thoroughly wetted.
-
Begin the thermal decomposition experiment, allowing the gaseous byproducts to enter the scrubber.
-
Monitor the pH of the scrubbing solution continuously. For a NaOH solution, maintain the pH above 9. For a Ca(OH)₂ slurry, the pH will naturally be around 12.5 and will drop as it reacts.[3]
-
Monitor the outlet gas concentrations of NH₃, SO₂, and SO₃ using gas sensors to verify scrubbing efficiency.
-
-
Shutdown and Disposal:
-
Once the experiment is complete and the gas flow has stopped, continue to circulate the scrubbing solution for a few minutes to ensure all residual gases are neutralized.
-
Turn off the recirculation pump.
-
The spent scrubbing solution, which will contain sodium or calcium sulfites and sulfates, should be collected and disposed of as hazardous waste according to institutional guidelines.
-
Quantitative Data and Stoichiometry
Table 2: Decomposition Products and Temperatures
| Compound | Decomposition Temperature (°C) | Primary Gaseous Products |
| Ammonium Sulfate ((NH₄)₂SO₄) | > 250 | NH₃, H₂O, (NH₄)₂S₂O₇ (intermediate)[2] |
| This compound ((NH₄)₂S₂O₇) | > 280 - 330 | NH₃, SO₂, SO₃, N₂, H₂O[1][2] |
Neutralization Reactions and Stoichiometry
The following reactions occur in the wet scrubber:
Using Sodium Hydroxide (NaOH):
-
Neutralization of SO₂: SO₂ + 2NaOH → Na₂SO₃ + H₂O
-
Neutralization of SO₃: SO₃ + 2NaOH → Na₂SO₄ + H₂O
-
Neutralization of NH₃ (if an acidic solution were used): NH₃ + H₂O ⇌ NH₄OH (In a caustic scrubber, NH₃ will have low solubility and will mostly pass through if not treated separately).
Using Calcium Hydroxide (Ca(OH)₂):
-
Neutralization of SO₂: SO₂ + Ca(OH)₂ → CaSO₃(s) + H₂O
-
Neutralization of SO₃: SO₃ + Ca(OH)₂ → CaSO₄(s) + H₂O
To effectively scrub the mixed gas stream, it is often beneficial to use a multi-stage scrubbing system. The first stage can be an acidic solution (e.g., dilute sulfuric acid) to capture the basic ammonia, and the second stage can be a caustic solution (e.g., NaOH or Ca(OH)₂) to capture the acidic sulfur oxides.
Visualizations
Caption: Thermal decomposition pathway of ammonium sulfate to toxic gases.
Caption: Experimental workflow for decomposition and gas scrubbing.
Caption: Troubleshooting decision tree for reduced scrubbing efficiency.
References
- 1. Scrubber System Supplier Ranked No 1 - Avlon Inc [avlon-php.com]
- 2. researchgate.net [researchgate.net]
- 3. emerson.com [emerson.com]
- 4. Packed Bed Scrubbers: Design, Calculation, and Types of Packing Material [torch-air.com]
- 5. ukfrpscrubber.com [ukfrpscrubber.com]
- 6. enevaenerji.com.tr [enevaenerji.com.tr]
Technical Support Center: Personal Protective Equipment for Ammonium Pyrosulfate Fusion
This technical support center provides guidance on the selection and use of personal protective equipment (PPE) for researchers, scientists, and drug development professionals conducting experiments involving ammonium pyrosulfate fusion. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound fusion?
A1: The primary hazards stem from two main sources: the chemical properties of this compound and the high temperatures required for fusion.
-
Chemical Hazards:
-
Thermal Hazards:
Q2: What is the minimum required PPE for handling this compound at room temperature?
A2: When handling this compound powder at room temperature, the following minimum PPE is recommended:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[8]
-
Skin Protection: A standard laboratory coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Generally not required if handling small quantities in a well-ventilated area. However, if dust is generated, a particulate respirator (e.g., N95) should be used.
Q3: What additional PPE is necessary for the high-temperature fusion process?
A3: Due to the increased risks of thermal decomposition and high temperatures, the following additional or upgraded PPE is essential:
-
Eye/Face Protection: A full-face shield worn over safety goggles is necessary to protect against splashes of molten material and radiant heat.[5][6]
-
Skin and Body Protection:
-
Respiratory Protection: Due to the release of toxic gases during decomposition, a full-face respirator with cartridges appropriate for acid gases (like sulfur dioxide) and ammonia is recommended, especially if the fusion is not performed in a certified chemical fume hood with excellent exhaust.[8]
Troubleshooting Guide
Q1: My safety glasses are fogging up during the fusion. What should I do?
A1: Fogging eyewear is a serious safety issue as it can tempt you to remove your eye protection.
-
Do not remove your safety glasses.
-
If possible, step away from the immediate hazard area to a safe location to adjust or clean them.
-
Use anti-fog coatings or wipes on your safety glasses before starting your work.
-
Ensure the laboratory has adequate ventilation and temperature control to help reduce humidity.
-
Consider using indirectly vented or anti-fog rated safety goggles.
Q2: I think my gloves might have a small tear. What is the correct procedure?
A2:
-
Immediately and safely stop the work you are doing.
-
Move away from the hazardous materials.
-
Carefully remove the potentially compromised glove, avoiding contact with your skin.
-
Wash your hands thoroughly with soap and water.
-
Inspect your hands for any sign of contamination or irritation.
-
Obtain a new pair of gloves, inspect them for any defects, and then put them on before resuming your work.
Q3: The fumes from the fusion are causing irritation even though I am using a fume hood. What should I do?
A3:
-
If you experience any respiratory irritation, cease the experiment immediately and move to an area with fresh air.
-
Ensure the fume hood sash is at the lowest practical working height to maximize airflow.
-
Verify that the fume hood is functioning correctly and has a current inspection certification.
-
If irritation persists, you may need to upgrade your respiratory protection to a full-face respirator with appropriate cartridges.
-
Report the incident to your laboratory safety officer to assess the ventilation and your experimental setup.
Data Presentation
Summary of Personal Protective Equipment Recommendations
| Hazard | Required PPE | Recommended Material/Type |
| Chemical Hazards | ||
| This compound Dust | Eye Protection | Tightly fitting safety goggles with side-shields[8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | |
| Respiratory Protection | Particulate respirator (e.g., N95) if dust is present | |
| Thermal Decomposition Gases (Ammonia, Sulfur Dioxide, Nitrogen Oxides) | Respiratory Protection | Full-face respirator with multi-gas/acid gas/ammonia cartridges |
| Thermal Hazards | ||
| High Temperature Surfaces & Materials | Hand Protection | Heat-resistant gloves |
| Body Protection | Fire/flame resistant lab coat or coveralls[8] | |
| Radiant Heat | Eye/Face Protection | Full-face shield[6] |
| Body Protection | Aluminized jacket or apron[5][7] |
Occupational Exposure Limits
| Substance | OSHA PEL | ACGIH TLV | NIOSH REL |
| This compound | No data available | No data available | No data available |
| Ammonia | 50 ppm | 25 ppm (TWA), 35 ppm (STEL) | 25 ppm (TWA), 35 ppm (STEL) |
| Sulfur Dioxide | 5 ppm | 0.25 ppm (STEL) | 2 ppm (TWA), 5 ppm (STEL) |
Experimental Protocols
Protocol for Safe this compound Fusion
-
Hazard Assessment: Before beginning, conduct a thorough hazard assessment for the entire experimental procedure, paying close attention to the quantities of materials used and the maximum temperature that will be reached.
-
PPE Selection and Inspection:
-
Based on your hazard assessment, select the appropriate PPE as outlined in the table above.
-
Before each use, inspect all PPE for damage, including cracks in the face shield, tears in gloves, or expired respirator cartridges.
-
-
Donning PPE:
-
Put on your lab coat or fire-resistant coveralls.
-
Don your safety goggles.
-
If required, put on your full-face respirator and perform a positive and negative pressure seal check.
-
Don your heat-resistant gloves over the cuffs of your lab coat.
-
-
Experimental Procedure:
-
Conduct the entire fusion experiment within a certified chemical fume hood.
-
Handle this compound powder carefully to minimize dust generation.
-
When heating, ensure the setup is stable and secure.
-
Monitor the reaction for any signs of unexpected emissions or pressure buildup.
-
-
Doffing PPE:
-
After the experiment is complete and the apparatus has cooled to a safe temperature, remove your PPE in a designated area.
-
Remove heat-resistant gloves first.
-
Remove your lab coat or coveralls.
-
Remove your face shield and respirator.
-
Remove safety goggles.
-
Wash your hands thoroughly with soap and water.
-
-
Waste Disposal: Dispose of any contaminated PPE and chemical waste in accordance with your institution's hazardous waste disposal procedures.
Mandatory Visualizations
Caption: PPE selection workflow for this compound experiments.
Caption: Workflow for responding to a spill or exposure.
References
Technical Support Center: Optimizing Ammonium Sulfate Roasting for Metal Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium sulfate roasting for metal extraction.
Troubleshooting Guide
This guide addresses common issues encountered during ammonium sulfate roasting experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Metal Recovery | 1. Inadequate Roasting Temperature: The temperature may be too low for the complete sulfation of the target metal or too high, leading to the decomposition of the formed metal sulfates.[1] 2. Incorrect Ammonium Sulfate to Ore/Concentrate Ratio: An insufficient amount of ammonium sulfate will result in incomplete sulfation.[2][3] 3. Insufficient Roasting Time: The reaction may not have reached completion.[3][4] 4. Inadequate Mixing: Poor contact between the ore/concentrate and ammonium sulfate can hinder the reaction. 5. Particle Size is Too Large: Larger particles have a smaller surface area, which can limit the reaction rate.[2][4] | 1. Optimize Roasting Temperature: Conduct experiments at various temperatures to determine the optimal range for your specific material. For example, nickel and copper recovery from a concentrate were optimal at 400°C, while for a nickel oxide-sulfide mixed ore, the optimal temperature was 650°C.[1][2] 2. Adjust Reagent Ratio: Systematically vary the mass or molar ratio of ammonium sulfate to the raw material. A 1:7 concentrate to ammonium sulfate ratio was found to be optimal for copper-nickel ore.[2] For boron-bearing iron tailings, a 3:1 molar ratio of ammonium sulfate to tailings yielded the best results.[4] 3. Increase Roasting Time: Extend the duration of the roasting process. Optimal times can range from 60 minutes to several hours depending on the material.[5] For boron-bearing iron tailings, 120 minutes was found to be optimal.[4] 4. Ensure Homogeneous Mixture: Thoroughly grind and mix the ore/concentrate with ammonium sulfate before roasting.[2] 5. Reduce Particle Size: Grind the raw material to a finer particle size (e.g., below 80 μm or -40 μm) to increase the reactive surface area.[2][4] |
| Co-extraction of Impurities (e.g., Iron) | 1. Non-selective Roasting Conditions: The chosen temperature and atmosphere may promote the sulfation of undesirable metals.[6] 2. Formation of Water-Soluble Iron Sulfates: At certain temperatures, iron oxides can react to form soluble sulfates. | 1. Implement a Multi-Step Roasting Process: A two-stage process can be used to first convert iron and other impurities to insoluble oxides at a higher temperature (e.g., 750°C), followed by a lower temperature roast to selectively sulfate the target metals.[6] 2. Control Roasting Temperature: Carefully control the roasting temperature to a range where the target metal sulfates are stable, but iron sulfate decomposes to insoluble iron oxides. For instance, in one study, roasting at 650°C allowed for the formation of non-ferrous metal sulfates while iron was almost completely converted to iron oxide.[1] |
| Inconsistent Results | 1. Temperature Fluctuations in the Furnace: Uneven heating can lead to variable reaction conditions. 2. Inhomogeneous Sample Composition: The distribution of minerals in the raw material may not be uniform. 3. Variable Heating Rate: The rate at which the roasting temperature is reached can influence the final product.[7] | 1. Calibrate and Monitor Furnace Temperature: Ensure the furnace provides stable and uniform heating. 2. Homogenize the Sample: Thoroughly mix and quarter the raw material to ensure representative samples for each experiment. 3. Maintain a Consistent Heating Rate: Use a programmable furnace to control and standardize the heating rate across all experiments. A heating rate of 10°C/min was used in some studies.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ammonium sulfate in the roasting process?
A1: Ammonium sulfate acts as a sulfating agent. Upon heating, it decomposes to produce reactive gases like sulfur trioxide (SO₃) and ammonia (NH₃). These gases react with the metal oxides or sulfides in the ore or concentrate, converting them into water-soluble metal sulfates. This transformation is crucial for the subsequent leaching step, where the target metals are dissolved in water or a dilute acid solution.
Q2: How does roasting temperature affect metal extraction efficiency?
A2: Roasting temperature is a critical parameter that significantly impacts extraction efficiency. Increasing the temperature generally enhances the reaction rate. However, each metal sulfate has a specific temperature range of stability. Exceeding this temperature can lead to the decomposition of the desired metal sulfate back into an insoluble oxide, thereby reducing recovery. For example, the extraction of copper and nickel increases with temperature up to a certain point, after which it declines.[1][2]
Q3: What is the typical range for the ammonium sulfate to ore/concentrate ratio?
A3: The optimal ratio is highly dependent on the specific mineralogy and the concentration of the target metals in the raw material. Ratios reported in the literature vary widely, from a mass ratio of 0.8:1 (ammonium sulfate to ore) to 7:1.[2][3] It is essential to determine the optimal ratio experimentally for each specific type of raw material.
Q4: Can this process be used for selective metal extraction?
A4: Yes, selective extraction is possible by carefully controlling the roasting parameters, particularly the temperature.[6] Different metal sulfates have different decomposition temperatures. By operating within a specific temperature window, it is possible to selectively convert certain metals into soluble sulfates while leaving others as insoluble oxides. For instance, it's possible to separate non-ferrous metals like nickel, copper, and cobalt from iron.[1]
Q5: What are the subsequent steps after ammonium sulfate roasting?
A5: Following the roasting process, the solid residue (clinker) is typically subjected to a leaching process. This usually involves dissolving the clinker in water or a dilute acid to bring the water-soluble metal sulfates into solution.[2] The resulting pregnant leach solution then undergoes further hydrometallurgical processing steps such as purification, concentration, and finally, metal recovery through methods like electrowinning or precipitation.
Data Presentation: Optimized Roasting Parameters
The following tables summarize optimized parameters for ammonium sulfate roasting from various studies.
Table 1: Optimized Parameters for Nickel (Ni) and Copper (Cu) Extraction
| Raw Material | Target Metals | Roasting Temp. (°C) | Roasting Time (min) | (NH₄)₂SO₄ to Ore/Conc. Ratio | Particle Size | Metal Recovery (%) |
| Copper-Nickel Ore Concentrate | Ni, Cu | 400 | Not Specified | 1:7 (mass) | -40 µm | Ni: 95.3, Cu: 92.1[2] |
| Low-grade Nickel Ore | Ni, Cu | 400 | 120 | 0.8:1 (mass) | Not Specified | Ni: 83.48, Cu: 76.24[3] |
| Copper Converter Slag | Cu, Co | 400 | 60 | Stoichiometric | -100 mesh | Cu: 88, Co: 67[5] |
| Nickel Oxide-Sulfide Mixed Ore | Ni, Cu, Co | 650 | 120 | 2:1 (mass) | Not Specified | Ni: 70, Cu: 90, Co: 89[1] |
Table 2: Optimized Parameters for Iron (Fe), Aluminum (Al), and Magnesium (Mg) Extraction
| Raw Material | Target Metals | Roasting Temp. (°C) | Roasting Time (min) | (NH₄)₂SO₄ to Tailings Ratio | Particle Size | Metal Recovery (%) |
| Boron-Bearing Iron Tailings | Fe, Al, Mg | 450 | 120 | 3:1 (molar) | < 80 µm | Fe: >98, Al: >98, Mg: >80[4] |
Table 3: Optimized Parameters for Titanium Dioxide (TiO₂) Production from Ilmenite
| Raw Material | Target Product | Roasting Temp. (°C) | Roasting Time (min) | Ilmenite to (NH₄)₂SO₄ Ratio | Particle Size | Outcome |
| Ilmenite Ore | TiO₂ | 500 | 210 | 1:7 (mass) | < 43 µm | TiO₂ grade of 75.83%[8][9] |
Experimental Protocols
General Protocol for Ammonium Sulfate Roasting and Leaching
This protocol provides a general framework. Specific parameters should be optimized for the material under investigation.
-
Sample Preparation:
-
Dry the ore, concentrate, or tailings at 105°C for 24 hours.
-
Crush and grind the material to the desired particle size (e.g., < 80 µm).[4]
-
Characterize the chemical and mineralogical composition of the starting material using appropriate analytical techniques (e.g., XRF, XRD).
-
-
Roasting:
-
Thoroughly mix a known mass of the prepared sample with a specific mass or molar ratio of ammonium sulfate.
-
Place the mixture in a ceramic crucible.
-
Insert the crucible into a muffle furnace.
-
Heat the furnace to the desired roasting temperature at a controlled rate (e.g., 10°C/min).[1]
-
Maintain the roasting temperature for the specified duration (e.g., 120 minutes).[4]
-
Allow the furnace to cool down to room temperature and carefully remove the roasted clinker.
-
-
Leaching:
-
Grind the roasted clinker if necessary.
-
Place a known mass of the clinker into a beaker.
-
Add a specific volume of leaching agent (e.g., deionized water or dilute acid) to achieve the desired solid-to-liquid ratio (e.g., 1:4 g/mL).[2]
-
Heat the mixture to the desired leaching temperature (e.g., 80°C) on a hotplate with constant stirring for a specified time (e.g., 40 minutes).[2]
-
-
Analysis:
-
Filter the slurry to separate the pregnant leach solution from the solid residue.
-
Wash the solid residue with deionized water and dry it.
-
Analyze the concentration of target metals in the pregnant leach solution using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the metal extraction efficiency based on the initial composition of the raw material and the amount of metal in the leach solution.
-
Visualizations
Caption: Workflow for Ammonium Sulfate Roasting and Leaching.
Caption: Logical Relationship of Roasting Parameter Optimization.
References
- 1. research.aber.ac.uk [research.aber.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Recovery of valuable metals from a low-grade nickel ore using an ammonium sulfate roasting-leaching process (2012) | Xinwei Liu | 45 Citations [scispace.com]
- 4. Mechanism and Kinetics of Ammonium Sulfate Roasting of Boron-Bearing Iron Tailings for Enhanced Metal Extraction [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thermogravimetry as a research tool for the development of an ammonium sulphate roasting process for selective metal extraction from minerals [repository.up.ac.za]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Fusion Agents: Ammonium Pyrosulfate vs. Potassium Pyrosulfate for Sample Dissolution
In the realm of analytical chemistry, the complete dissolution of solid samples is a critical prerequisite for accurate elemental analysis. For refractory materials that resist conventional acid digestion, fusion with a suitable flux is the method of choice. Among the various acidic fusion agents, pyrosulfates are particularly effective for a range of oxides, minerals, and alloys. This guide provides a comprehensive comparison of two such agents: ammonium pyrosulfate and its more commonly used counterpart, potassium pyrosulfate, with a particular focus on their application in sample preparation for techniques like X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
While this compound is a chemical intermediate in the thermal decomposition of ammonium sulfate, its direct use as a primary fusion flux is less documented than potassium pyrosulfate. Often, in applications calling for an ammonium-based sulfate fusion, ammonium bisulfate is the starting reagent, which then forms this compound in situ. This guide will therefore consider ammonium bisulfate as the practical precursor and proxy for this compound in fusion applications and compare it with the widely established potassium pyrosulfate.
Physicochemical Properties: A Tale of Two Salts
The fundamental properties of a fusion flux, such as its melting point and decomposition temperature, dictate the operational conditions of the fusion process. A lower melting point can be advantageous for samples containing volatile analytes, while a high decomposition temperature provides a wider working range for the fusion.
| Property | This compound ((NH₄)₂S₂O₇) | Potassium Pyrosulfate (K₂S₂O₇) |
| Molar Mass | 228.21 g/mol | 254.31 g/mol [1] |
| Melting Point | Decomposes | 325 °C[1] |
| Decomposition Temperature | >330 °C[2] | >600 °C[1] |
| Appearance | White crystalline solid | White crystalline solid or fused solid |
| Solubility in Water | Soluble | 25.4 g/100 mL (20 °C)[1] |
This compound is typically generated in situ from the thermal decomposition of ammonium sulfate or ammonium bisulfate.[2] The decomposition of ammonium sulfate begins with the formation of ammonium bisulfate, which then dehydrates to form this compound.[2] Further heating above 330°C leads to the decomposition of this compound into gaseous products including ammonia, sulfur dioxide, nitrogen, and water.[2] In contrast, potassium pyrosulfate is more thermally stable, melting at 325°C and only decomposing to potassium sulfate and sulfur trioxide at temperatures above 600°C.[1] This wider liquid range for potassium pyrosulfate offers greater flexibility in fusion temperatures.
Performance in Sample Fusion: Dissolving the Undissolvable
Both potassium pyrosulfate and ammonium-based sulfate fluxes are powerful agents for breaking down a variety of refractory materials, particularly metal oxides.
Potassium Pyrosulfate:
Potassium pyrosulfate is a well-established and versatile fusion flux used in numerous analytical applications.[1][3] It is particularly effective for the dissolution of non-siliceous refractory compounds.[4] Automated fusion systems often utilize potassium pyrosulfate for preparing samples for XRF analysis, with typical applications including the analysis of copper, lead, ferroalloys, slags, and iron ores.[5] The fusion process with potassium pyrosulfate is typically carried out at temperatures ranging from 500°C to 1000°C, with sample-to-flux ratios between 1:10 and 1:25. For siliceous materials, a preliminary fusion with potassium fluoride is often employed, followed by a pyrosulfate fusion to eliminate silica and fluoride.[4]
Ammonium Bisulfate/Pyrosulfate:
Ammonium bisulfate is noted for its use in trace analysis. One of its key advantages is its lower melting point compared to potassium pyrosulfate, which can be beneficial when dealing with volatile elements of interest. The use of ammonium sulfate roasting has been demonstrated for the extraction of metals from ores, such as TiO₂ from ilmenite.[6] In this process, metal oxides are converted to water-soluble ammonium metal sulfates.[6]
While direct quantitative comparisons of dissolution efficiency for specific refractory oxides under identical conditions are scarce in the literature, the choice between the two fluxes often depends on the specific sample matrix, the target analytes, and the subsequent analytical technique.
Experimental Protocols: A Step-by-Step Guide to Fusion
The following protocols provide a general outline for sample fusion using potassium pyrosulfate and ammonium bisulfate. It is crucial to note that optimal conditions, such as temperature, fusion time, and sample-to-flux ratio, should be determined experimentally for each specific sample type.
Potassium Pyrosulfate Fusion Protocol (for XRF)
This protocol is based on automated fusion systems but can be adapted for manual procedures.
-
Sample Preparation: The sample should be finely powdered to maximize surface area for reaction.
-
Weighing: Accurately weigh the sample and potassium pyrosulfate flux into a platinum or silica crucible. A typical sample-to-flux ratio is between 1:10 and 1:25.
-
Fusion: Place the crucible in a muffle furnace and heat to a temperature between 500°C and 1000°C.[5] The fusion time will vary depending on the sample but is typically in the range of 5 to 20 minutes. Gentle swirling of the molten mixture can aid in dissolution.
-
Casting: Once the fusion is complete and a clear, homogenous melt is obtained, pour the molten bead into a casting dish to cool and solidify.
-
Grinding and Pressing: The resulting glass-like bead is then finely ground and pressed into a pellet for XRF analysis.[5]
Ammonium Bisulfate Fusion Protocol (for Trace Metal Analysis)
This protocol is a general guideline for the dissolution of mineral samples.
-
Sample Preparation: The sample should be finely ground.
-
Weighing: Weigh the sample and a significant excess of ammonium bisulfate into a quartz or porcelain crucible.
-
Heating: Gently heat the crucible over a burner or in a muffle furnace. The ammonium bisulfate will melt and begin to decompose, releasing ammonia and forming this compound.
-
Fusion: Continue heating until the sample is completely dissolved in the molten flux. The temperature should be carefully controlled to avoid excessive frothing and loss of sample.
-
Dissolution: After cooling, the fusion cake can be dissolved in dilute acid, such as hydrochloric or nitric acid, for subsequent analysis by techniques like ICP-MS.
Advantages and Disadvantages: Choosing the Right Tool for the Job
| Feature | This compound/Bisulfate | Potassium Pyrosulfate |
| Pros | - Lower melting point may be advantageous for volatile analytes.- Residue is generally more soluble in water and dilute acids.- Introduces no metallic cations, which can be beneficial for certain trace analyses. | - Well-established and widely used.- Higher thermal stability provides a wider working temperature range.[1]- Effective for a broad range of non-siliceous refractory materials.[4] |
| Cons | - Tends to froth and spatter upon heating, requiring careful temperature control.- Releases ammonia gas during fusion, necessitating good ventilation.- Ammonium ions can be a spectral interference in ICP-MS analysis. | - Higher melting point may not be suitable for all samples.- The resulting fusion cake can sometimes be difficult to dissolve.- Potassium can be an interferent in some analytical methods and may form insoluble perchlorates. |
Visualization of Experimental Workflows
Potassium Pyrosulfate Fusion Workflow
Caption: Workflow for sample preparation using potassium pyrosulfate fusion for XRF analysis.
Ammonium Bisulfate Fusion Workflow
Caption: Workflow for sample preparation using ammonium bisulfate fusion for ICP-MS analysis.
Conclusion: Making an Informed Choice
The selection between this compound (via ammonium bisulfate) and potassium pyrosulfate for sample fusion is not a one-size-fits-all decision. Potassium pyrosulfate stands out as a robust, thermally stable, and widely applicable flux, especially for non-siliceous refractory materials in routine analytical laboratories. Its compatibility with automated fusion systems further enhances its appeal for high-throughput environments.
Ammonium bisulfate, on the other hand, presents a valuable alternative, particularly in trace analysis where the introduction of metallic cations is a concern or when dealing with samples containing volatile analytes that necessitate lower fusion temperatures. However, its tendency to froth and release ammonia requires more careful handling and a well-ventilated workspace.
Ultimately, the optimal choice of fusion agent will depend on a thorough evaluation of the sample matrix, the specific analytical objectives, the available equipment, and safety considerations. For researchers and drug development professionals, understanding the distinct characteristics and performance attributes of each of these powerful dissolution agents is paramount to achieving accurate and reliable analytical results.
References
A Comparative Analysis of Ammonium Pyrosulfate and Ammonium Bisulfate as Digestion Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and sample preparation, the complete digestion of complex matrices is a critical step for accurate elemental analysis. Acid digestion is a common technique, and for particularly refractory materials, the use of high-temperature salt fusions becomes necessary. Among the various fluxing agents, ammonium sulfate derivatives play a significant role. This guide provides a detailed comparative study of ammonium pyrosulfate and ammonium bisulfate, offering insights into their chemical properties, performance as digestion reagents, and practical applications, supported by available experimental data.
Physicochemical Properties and Thermal Behavior
Ammonium bisulfate and this compound are closely related compounds, with the latter being a product of the thermal decomposition of the former. Understanding their individual properties is key to their application in sample digestion.
| Property | Ammonium Bisulfate ((NH₄)HSO₄) | This compound ((NH₄)₂S₂O₇) |
| Molar Mass | 115.11 g/mol | 214.21 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 147 °C (decomposes) | Decomposes at higher temperatures (>300 °C) |
| Solubility in Water | Very soluble | Soluble |
| CAS Number | 7803-63-6 | 10031-68-2 |
The thermal decomposition of these compounds is a critical aspect of their function as digestion reagents. Upon heating, ammonium sulfate first decomposes to ammonium bisulfate. Further heating of ammonium bisulfate leads to the formation of this compound, which then decomposes at even higher temperatures to release ammonia, sulfur dioxide, nitrogen, and water.[1][2][3]
The sequential decomposition can be summarized as follows:
(NH₄)₂SO₄ (Ammonium Sulfate) → NH₄HSO₄ (Ammonium Bisulfate) + NH₃
2NH₄HSO₄ (Ammonium Bisulfate) → (NH₄)₂S₂O₇ (this compound) + H₂O
(NH₄)₂S₂O₇ (this compound) → 2NH₃ + 2SO₃ (or SO₂ + ½O₂) + H₂O
This thermal behavior is fundamental to their digestive action, as the in-situ generation of acidic species at high temperatures facilitates the breakdown of sample matrices.
Performance as Digestion Reagents
While both compounds can act as digestion fluxes, ammonium bisulfate is more commonly used as a starting reagent in laboratory settings. This compound is often formed in-situ during the heating of ammonium bisulfate.
Ammonium Bisulfate:
Ammonium bisulfate is an effective reagent for the decomposition of various materials, particularly metal oxides and silicate minerals.[4] Its action is attributed to the release of sulfuric acid upon heating, which is a strong oxidizing and dehydrating agent. It is often used in "fusion" techniques, where the sample is mixed with a surplus of the salt and heated to a molten state.
Key Performance Aspects of Ammonium Bisulfate:
-
Effective for Oxides and Silicates: It has been successfully used for the dissolution of alumina-containing raw materials and silicate rocks.[4][5]
-
Lower Operating Temperature: Compared to pyrosulfate fusions, bisulfate fusions can be carried out at lower temperatures.
-
Corrosivity: As a molten acidic salt, it is corrosive to many materials, and appropriate crucible materials (e.g., platinum, porcelain) must be chosen.[6]
-
Safety: Causes severe skin burns and eye damage; appropriate personal protective equipment (PPE) is essential.[4][7][8][9]
This compound:
This compound is a more potent decomposition agent than ammonium bisulfate due to its higher thermal stability and the nature of its decomposition products at elevated temperatures. However, it is less commonly available commercially as a standalone reagent for digestion and is typically generated in-situ from the bisulfate.
Key Performance Aspects of this compound:
-
Higher Decomposition Temperature: Decomposes at temperatures exceeding 300 °C, providing a more aggressive digestion environment.[1]
-
Stronger Oxidizing Potential: The release of sulfur trioxide (or sulfur dioxide and oxygen) at high temperatures contributes to its strong oxidizing power.
-
Applications: Its formation is a key step in the thermal decomposition of ammonium sulfate and bisulfate.[1][10][11]
Due to the practical availability and extensive documentation, the subsequent sections on experimental protocols will focus on ammonium bisulfate.
Experimental Protocols
General Protocol for Sample Digestion by Ammonium Bisulfate Fusion
This protocol is a general guideline for the fusion of a solid sample, such as a mineral ore or a refractory oxide, with ammonium bisulfate.
Materials:
-
Ammonium bisulfate, analytical grade
-
Sample, finely powdered (e.g., <200 mesh)
-
Porcelain or platinum crucible
-
Muffle furnace or Bunsen burner with a tripod and clay triangle
-
Hot plate
-
Beakers
-
Dilute nitric acid or hydrochloric acid
-
Personal Protective Equipment (safety goggles, face shield, heat-resistant gloves, lab coat)
Procedure:
-
Sample and Flux Preparation: Weigh approximately 0.5 g of the finely powdered sample into a clean, dry crucible. Add 5-10 g of ammonium bisulfate. The sample-to-flux ratio can be adjusted depending on the sample matrix, typically ranging from 1:10 to 1:20. Mix the sample and flux thoroughly with a glass rod.
-
Fusion: Place the crucible in a muffle furnace or heat gently with a Bunsen burner in a fume hood. Gradually increase the temperature to melt the ammonium bisulfate (melting point ~147 °C). Continue heating until the mixture is a clear, quiescent melt. The temperature should be maintained between 400-500 °C. Swirl the crucible occasionally to ensure complete contact between the sample and the molten flux. The fusion process may take from 30 minutes to several hours, depending on the sample's refractoriness.
-
Cooling and Dissolution: Once the digestion is complete (indicated by the absence of undissolved particles), remove the crucible from the heat source and allow it to cool. The solidified melt can be dissolved by placing the crucible in a beaker containing warm deionized water or dilute acid (e.g., 10% nitric acid). Gentle heating on a hot plate can aid in the dissolution of the fused mass.
-
Sample Analysis: Once the melt is completely dissolved, the solution can be quantitatively transferred to a volumetric flask and diluted to a known volume for analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
Digestion of Alumina-Containing Raw Materials with Ammonium Bisulfate Solution
This method is suitable for materials that can be leached with a hot, concentrated solution of ammonium bisulfate.[5]
Materials:
-
Concentrated ammonium bisulfate solution (e.g., 60 wt%)
-
Sample, finely powdered
-
Conical flask with a reflux condenser
-
Water bath or heating mantle with magnetic stirring
-
Filtration apparatus
Procedure:
-
Leaching: Place a known weight of the powdered sample (e.g., 20 g) into a conical flask. Add a measured volume of the concentrated ammonium bisulfate solution (e.g., 180 mL).
-
Digestion: Heat the mixture in a water bath to a temperature of approximately 95 °C under constant stirring. Attach a reflux condenser to prevent the loss of solvent. Maintain these conditions for several hours (e.g., 5 hours) to ensure complete leaching.
-
Separation: After the digestion period, filter the hot mixture to separate the solid residue from the leachate containing the dissolved analytes.
-
Analysis: The resulting solution can be further processed and analyzed for its elemental composition.
Visualizing the Digestion Pathway and Workflow
The following diagrams, generated using Graphviz, illustrate the thermal decomposition pathway of the reagents and a general experimental workflow for sample digestion.
Conclusion
Ammonium bisulfate serves as a readily available and effective digestion reagent for a variety of sample matrices, particularly oxides and silicates. Its utility lies in its ability to form a molten acidic flux at moderately high temperatures. This compound, while a more potent decomposition agent at higher temperatures, is primarily an intermediate in the thermal decomposition of the bisulfate and is less commonly used as a starting material.
For researchers and professionals in drug development and other scientific fields, the choice between these reagents—or more accurately, the decision to use ammonium bisulfate which then forms this compound in-situ—depends on the nature of the sample and the required digestion conditions. The provided protocols offer a starting point for developing sample-specific digestion methods, always with the critical consideration of appropriate safety measures due to the corrosive nature of these reagents at high temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. labpartnering.org [labpartnering.org]
- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 11. Shaw, V.E. and Lindstrom, R.E. (1967) Extraction of Euxenite Metal Values by Fusion with Ammonium Bisulfate or Ammonium Sulfate. U.S. Bureau of Mines, RI 6906. - References - Scientific Research Publishing [scirp.org]
Validating Trace Element Analysis: A Comparative Guide to Ammonium Pyrosulfate Digestion
For researchers, scientists, and drug development professionals, accurate trace element analysis is paramount for ensuring product quality, safety, and efficacy. The chosen sample digestion method is a critical first step that dictates the reliability of subsequent analyses. This guide provides an objective comparison of ammonium pyrosulfate digestion with other common techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
This compound digestion is a fusion method that utilizes a molten salt to decompose complex sample matrices, particularly those resistant to acid digestion. This technique is effective for a wide range of inorganic and some organic materials, converting the sample into a water-soluble mass that is compatible with analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Method Comparison: this compound vs. Alternative Digestion Techniques
The selection of a digestion method depends on various factors, including the sample matrix, the target analytes, the required detection limits, and laboratory throughput. Below is a comparative overview of this compound digestion against other prevalent methods.
| Digestion Method | Principle | Advantages | Disadvantages | Typical Applications |
| This compound Digestion | Fusion with molten this compound salt to decompose the sample matrix. | Effective for refractory materials and oxides. Lower risk of losing volatile elements compared to high-temperature fusions. The resulting melt is often soluble in dilute acid. | Can introduce higher salt content into the final solution, potentially affecting instrumental analysis. Limited effectiveness for highly organic matrices. | Geological samples, catalysts, metal oxides, pharmaceutical raw materials. |
| Nitric Acid (HNO₃) Digestion | Wet acid digestion using a strong oxidizing acid to break down the sample matrix. Often performed on a hot plate or in a microwave. | Good for many organic and biological samples. High purity nitric acid is readily available, minimizing contamination. | Ineffective for refractory materials like silicates and some metal oxides. Can result in the loss of volatile elements. | Environmental samples, food products, biological tissues, pharmaceutical products.[1] |
| Aqua Regia (HCl/HNO₃) Digestion | Wet acid digestion using a mixture of hydrochloric and nitric acids. | Stronger oxidizing power than nitric acid alone, capable of dissolving noble metals. | Ineffective for silicates. Can cause interferences in ICP-MS due to the presence of chlorine. | Soil and sediment analysis, analysis of precious metals. |
| Microwave-Assisted Acid Digestion | Utilizes microwave energy to heat sealed vessels containing the sample and acid, leading to rapid and efficient digestion at elevated pressures and temperatures. | Faster than open-vessel digestion. Reduced risk of contamination and loss of volatile elements.[1] | Requires specialized and costly equipment. The sample size is limited by the vessel volume. | A wide variety of sample types, including environmental, clinical, and pharmaceutical samples. |
| Lithium Borate Fusion | Fusion with a lithium borate flux (e.g., lithium metaborate, lithium tetraborate) at high temperatures to dissolve the sample. | Considered a "total" digestion method, effective for highly resistant materials like silicates and aluminosilicates. | High temperatures can lead to the loss of volatile elements. Introduces high concentrations of lithium and boron, which can interfere with the analysis of these elements. | Geological materials, ceramics, cements, catalysts. |
Experimental Protocols
This compound Digestion Protocol (General)
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
-
Sample Preparation: Weigh approximately 0.1-0.5 g of the finely powdered and homogenized sample into a clean porcelain or quartz crucible.
-
Reagent Addition: Add a 5 to 10-fold excess of this compound to the crucible and mix thoroughly with the sample using a clean spatula.
-
Fusion: Place the crucible in a muffle furnace. Gradually increase the temperature to 450-550°C. Maintain this temperature for 30-60 minutes, or until a clear, quiescent melt is obtained. Swirl the crucible gently and periodically if necessary to ensure complete sample interaction with the flux.
-
Cooling and Dissolution: Remove the crucible from the furnace and allow it to cool to room temperature. The resulting melt should solidify into a glass-like cake. Place the crucible in a beaker containing a known volume of dilute acid (e.g., 5-10% nitric acid). Gently heat and stir the solution until the melt has completely dissolved.
-
Final Preparation: Quantitatively transfer the dissolved sample to a volumetric flask and dilute to the final volume with deionized water. The sample is now ready for analysis by ICP-OES or ICP-MS.
Comparative Digestion Protocols
For comparison, standard validated methods for other digestion techniques should be followed. For instance, for wet acid digestion, a common approach involves heating the sample with concentrated nitric acid, sometimes in combination with other acids like hydrochloric or perchloric acid, either on a hot plate or in a microwave digestion system. For lithium borate fusion, the sample is mixed with a lithium borate flux and heated in a muffle furnace at temperatures typically ranging from 900 to 1050°C until a homogeneous melt is formed, which is then dissolved in dilute acid.
Quantitative Data Summary
The following tables summarize hypothetical performance data for the different digestion methods based on typical analytical outcomes. Note: This data is illustrative and actual performance will vary depending on the specific sample matrix, instrumentation, and laboratory conditions.
Table 1: Analyte Recovery (%) in a Certified Reference Material (CRM) - Geological Sample
| Analyte | This compound Digestion | Nitric Acid Digestion | Aqua Regia Digestion | Microwave-Assisted HNO₃ Digestion | Lithium Borate Fusion |
| Cr | 98 | 75 | 85 | 95 | 101 |
| Ni | 97 | 88 | 92 | 98 | 100 |
| Cu | 99 | 95 | 98 | 99 | 102 |
| Zn | 98 | 96 | 97 | 99 | 101 |
| As | 95 | 80 | 88 | 94 | 99 |
| Pb | 96 | 85 | 90 | 97 | 100 |
| Zr | 92 | 15 | 20 | 40 | 99 |
| Ti | 95 | 25 | 30 | 50 | 101 |
Table 2: Method Detection Limits (MDL) in µg/L in the Final Solution
| Analyte | This compound Digestion | Nitric Acid Digestion | Aqua Regia Digestion | Microwave-Assisted HNO₃ Digestion | Lithium Borate Fusion |
| Cr | 0.5 | 0.2 | 0.3 | 0.1 | 1.0 |
| Ni | 0.4 | 0.2 | 0.2 | 0.1 | 0.8 |
| Cu | 0.3 | 0.1 | 0.2 | 0.05 | 0.6 |
| Zn | 0.6 | 0.3 | 0.4 | 0.2 | 1.2 |
| As | 0.8 | 0.5 | 0.6 | 0.3 | 1.5 |
| Pb | 0.5 | 0.3 | 0.4 | 0.2 | 1.0 |
| Zr | 1.0 | 5.0 | 4.5 | 2.0 | 0.5 |
| Ti | 1.2 | 8.0 | 7.0 | 3.0 | 0.8 |
Visualizing the Workflow
To better understand the procedural flow of validating a trace element analysis method using this compound digestion, the following diagrams illustrate the key steps and decision points.
Caption: Experimental workflow for trace element analysis using this compound digestion.
Caption: Logical workflow for comparing and selecting a suitable sample digestion method.
Conclusion
The choice of a sample digestion method is a critical decision in the analytical workflow for trace element analysis. This compound digestion offers a robust and effective solution for the decomposition of refractory and inorganic matrices that are challenging for traditional acid digestion methods. While it may introduce a higher salt load, its ability to achieve complete dissolution of certain sample types can lead to more accurate and reliable analytical results.
For laboratories analyzing a diverse range of samples, including those with complex inorganic matrices, validating the this compound digestion method alongside other techniques is a worthwhile endeavor. By carefully considering the sample type, target analytes, and required analytical performance, researchers can confidently select the most appropriate digestion method to ensure the integrity and accuracy of their trace element data.
References
A Head-to-Head Battle for Sample Preparation: Ammonium Pyrosulfate Fusion vs. Microwave Acid Digestion
A comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal sample digestion method for elemental analysis.
In the realm of elemental analysis, the complete and efficient digestion of a sample is a critical prerequisite for obtaining accurate and reliable results. Two powerful techniques that stand out for their ability to break down complex matrices are ammonium pyrosulfate fusion and microwave-assisted acid digestion. This guide provides an in-depth comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific analytical challenges.
At a Glance: Key Differences
| Feature | This compound Fusion | Microwave Acid Digestion |
| Principle | Decomposition of the sample in a molten salt flux at high temperatures. | Rapid heating of the sample with strong acids in a closed vessel using microwave energy. |
| Primary Application | Decomposition of refractory minerals, oxides, and other difficult-to-digest inorganic matrices. | Digestion of a wide range of organic and inorganic materials, including biological tissues, environmental samples, and pharmaceuticals. |
| Strengths | - Effective for highly resistant materials.- Ensures complete "total" analysis. | - Rapid digestion times.- High sample throughput.- Reduced risk of contamination.- Lower reagent consumption. |
| Limitations | - Can be more time-consuming.- High salt content in the final solution can interfere with some analytical techniques.- Potential for loss of volatile elements. | - May not be effective for some highly refractory minerals.- Requires specialized and costly equipment. |
Delving Deeper: A Performance Showdown
While direct, side-by-side comparative studies with identical samples are limited in published literature, the performance of each method can be assessed based on available data for similar sample types.
This compound Fusion: The Power of Molten Salt
This compound ((NH₄)₂S₂O₇) acts as a potent acidic flux at elevated temperatures. The fusion process involves heating the sample mixed with the flux to temperatures typically ranging from 500°C to 1000°C.[1] This high-temperature environment facilitates the breakdown of even the most stubborn matrices, such as those containing refractory oxides and silicates.
Key Performance Aspects:
-
Decomposition Efficacy: Fusion methods are renowned for their ability to achieve complete sample decomposition, which is crucial for a "total" elemental analysis. This is particularly advantageous when dealing with geological and metallurgical samples where elements of interest may be locked within resistant mineral phases.
-
Recovery Rates: While specific recovery data for this compound fusion is not abundant, the closely related potassium pyrosulfate fusion has demonstrated high analytical reproducibility, with relative standard deviations for major elements below 0.5%.[1] Studies on other fusion techniques, such as ammonium bifluoride fusion, have reported recoveries greater than 90% for many isotopes of interest in geological reference materials.[2]
Microwave Acid Digestion: Speed and Efficiency Unleashed
Microwave acid digestion utilizes microwave energy to rapidly heat a mixture of the sample and strong acids in a sealed, high-pressure vessel. This closed-system approach allows for temperatures to reach well above the boiling points of the acids, dramatically accelerating the digestion process.
Key Performance Aspects:
-
Digestion Speed: A typical microwave digestion cycle can be completed in under an hour, a significant time saving compared to traditional hot plate digestion methods which can take several hours.
-
Recovery Rates: Microwave digestion generally provides excellent recovery for a wide range of elements. For instance, in the analysis of environmental samples, microwave-assisted nitric acid digestion has been shown to yield 'total' or 'near-total' recoveries for elements like Pb, Zn, V, Fe, and Cu.
-
Limits of Detection: The closed-vessel nature of microwave digestion minimizes the risk of external contamination and requires smaller volumes of acids, which can lead to lower analytical blanks and improved detection limits.
Experimental Protocols: A Step-by-Step Guide
This compound Fusion (General Protocol)
This protocol is based on the principles of pyrosulfate fusion. The exact parameters may need to be optimized for specific sample types.
-
Sample Preparation: The sample should be a fine powder.
-
Weighing: Accurately weigh the powdered sample and the this compound flux. A typical sample-to-flux ratio ranges from 1:10 to 1:25.[1]
-
Mixing: Thoroughly mix the sample and flux in a suitable crucible (e.g., porcelain or platinum).
-
Fusion: Place the crucible in a muffle furnace. Gradually increase the temperature to the desired fusion temperature (typically 500°C - 1000°C) and maintain for a set period (e.g., 30-60 minutes) until a clear, homogenous melt is obtained.[1] Swirling the crucible intermittently can aid in the fusion process.
-
Cooling: Carefully remove the crucible from the furnace and allow it to cool. The resulting solidified melt is often referred to as a "fusion cake."
-
Dissolution: Place the cooled crucible and its contents into a beaker containing a suitable dilute acid (e.g., HCl or HNO₃). Gently heat and stir the solution until the fusion cake is completely dissolved.[3]
-
Final Preparation: Transfer the solution to a volumetric flask and dilute to the final volume with deionized water. The sample is now ready for analysis by techniques such as ICP-OES or ICP-MS.
Microwave Acid Digestion (General Protocol)
This is a general protocol and should be adapted based on the specific microwave digestion system and sample matrix.
-
Sample Weighing: Accurately weigh a representative portion of the sample directly into the microwave digestion vessel.
-
Acid Addition: Add a combination of high-purity acids to the vessel. Common acid mixtures include nitric acid (HNO₃) alone or in combination with hydrochloric acid (HCl), hydrofluoric acid (HF), or hydrogen peroxide (H₂O₂).
-
Vessel Sealing: Securely seal the digestion vessel according to the manufacturer's instructions.
-
Microwave Program: Place the vessel in the microwave digestion system and apply a pre-programmed heating profile. A typical program involves a ramp to a specific temperature (e.g., 180-210°C) and holding at that temperature for a defined period (e.g., 15-30 minutes).
-
Cooling: After the program is complete, allow the vessels to cool to a safe temperature before opening.
-
Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to the desired volume with deionized water.
Visualizing the Workflow
Caption: Comparative workflow of sample preparation.
Conclusion: Making the Right Choice
The selection between this compound fusion and microwave acid digestion hinges on the specific requirements of the analysis.
Choose this compound Fusion when:
-
Dealing with highly refractory materials that are resistant to acid attack.
-
A complete "total" elemental analysis is paramount.
-
The higher salt content of the final solution is not a concern for the analytical instrumentation.
Choose Microwave Acid Digestion when:
-
High sample throughput and rapid turnaround times are critical.
-
Working with a diverse range of organic and inorganic sample matrices.
-
Minimizing contamination and reagent consumption is a priority.
-
The samples are not expected to contain highly resistant mineral phases.
For many routine applications, the speed, efficiency, and lower contamination risk of microwave acid digestion make it the preferred method. However, for challenging samples that defy acid digestion, the robust power of this compound fusion remains an indispensable tool in the analytical chemist's arsenal. Ultimately, a thorough understanding of the sample matrix and the analytical goals will guide the researcher to the most effective and efficient sample preparation strategy.
References
A Comparative Guide to the Catalytic Efficiency of Pyrosulfate Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, reusable, and environmentally benign catalysts is a cornerstone of modern organic synthesis. Pyrosulfate salts and their derivatives have emerged as promising candidates, demonstrating considerable catalytic activity in a variety of transformations, most notably in esterification and hydrolysis reactions. This guide provides an objective comparison of the catalytic efficiency of several pyrosulfate-based catalysts: Ferric Hydrogensulfate [Fe(HSO4)3], Potassium Pyrosulfate (K2S2O7), Sodium Pyrosulfate (Na2S2O7), and N,N-Diarylammonium Pyrosulfate. The information presented is collated from various studies to offer a comprehensive overview for researchers selecting a catalyst for their specific needs.
Quantitative Comparison of Catalytic Performance
Direct comparative studies of these catalysts under identical conditions are limited in the available literature. However, by examining their performance in similar reaction types, we can draw valuable insights into their relative efficiencies. The following tables summarize the catalytic performance of Ferric Hydrogensulfate and N,N-Diarylthis compound in specific organic transformations. Data for Potassium Pyrosulfate and Sodium Pyrosulfate in similar catalytic applications is less prevalent in the literature, with their primary roles often being in analytical chemistry as fluxing agents.[1][2]
Table 1: Catalytic Efficiency of Ferric Hydrogensulfate [Fe(HSO4)3] in the Synthesis of 5-Substituted-1H-Tetrazoles [3]
| Substrate (Nitrile) | Time (h) | Yield (%) |
| Benzonitrile | 18 | 96 |
| 4-Methylbenzonitrile | 18 | 95 |
| 4-Chlorobenzonitrile | 18 | 92 |
| 4-Nitrobenzonitrile | 18 | 90 |
| 4-Hydroxybenzonitrile | 24 | 85 |
| Phenylacetonitrile | 18 | 94 |
| Acetonitrile | 24 | 80 |
Table 2: Catalytic Efficiency of Ferric Hydrogensulfate [Fe(HSO4)3] in the Hydrolysis of Nitriles to Amides [3]
| Substrate (Nitrile) | Time (h) | Yield (%) |
| Benzonitrile | 48 | 72 |
| 4-Methylbenzonitrile | 48 | 70 |
| 4-Chlorobenzonitrile | 48 | 65 |
| Phenylacetonitrile | 48 | 68 |
| Acrylonitrile | 48 | 69 |
| Methacrylonitrile | 48 | 60 |
Table 3: Catalytic Efficiency of N,N-Diarylthis compound in the Hydrolysis of Esters [4][5]
| Substrate (Ester) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Methyl Laurate | 5 | 24 | 95 |
| Ethyl Stearate | 5 | 24 | 92 |
| Benzyl Benzoate | 5 | 24 | 88 |
| Isopropyl Palmitate | 5 | 48 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for reactions catalyzed by Ferric Hydrogensulfate and N,N-Diarylthis compound.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles using Ferric Hydrogensulfate [Fe(HSO4)3][3]
-
Reactant Preparation: In a round-bottom flask, combine the nitrile (2 mmol), sodium azide (3 mmol), and Ferric Hydrogensulfate (10 mol%).
-
Solvent Addition: Add dimethylformamide (DMF) (6 mL) to the flask.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 18-24 hours), cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and water.
-
Product Isolation: The solid product is collected by filtration, washed with water, and dried.
-
Catalyst Recovery: The catalyst can be recovered from the filtrate by filtration and washed with a suitable solvent like dichloromethane for reuse.[3]
Protocol 2: Hydrolysis of Esters using N,N-Diarylthis compound[1][4]
-
Reactant Preparation: In a reaction vessel, place the ester (e.g., 100 mmol scale) and N,N-Diarylthis compound (3-5 mol%).
-
Reaction Conditions: The reaction is conducted under organic solvent-free conditions. Heat the mixture with stirring.
-
Monitoring: Monitor the progress of the hydrolysis by an appropriate analytical technique such as gas chromatography (GC) or TLC.
-
Work-up: Upon completion, the reaction mixture is worked up based on the properties of the resulting carboxylic acid and alcohol. This may involve extraction or distillation. This method is particularly advantageous as it often avoids the use of base-sensitive moieties.[5]
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: A generalized catalytic cycle for esterification.
Caption: A typical experimental workflow for catalyzed synthesis.
Discussion and Conclusion
Based on the available data, Ferric Hydrogensulfate [Fe(HSO4)3] stands out as a versatile, efficient, and reusable heterogeneous catalyst for a range of organic transformations, including the synthesis of tetrazoles and the hydrolysis of nitriles.[3] Its solid nature facilitates easy separation and recovery, aligning with the principles of green chemistry.
N,N-Diarylthis compound has been shown to be a highly effective catalyst for the hydrolysis of esters, particularly in solvent-free conditions.[4][5] This "reverse micelle-type" catalyst offers a unique approach to reactions involving both hydrophobic and hydrophilic reactants.
While specific catalytic data for Potassium Pyrosulfate (K2S2O7) and Sodium Pyrosulfate (Na2S2O7) in these contexts are not as readily available, their acidic nature suggests potential catalytic activity.[2][6] Further research is warranted to fully explore their capabilities and compare them directly with the more extensively studied ferric and ammonium-based pyrosulfate catalysts.
References
- 1. N,N-Diarylthis compound as a highly effective reverse micelle-type catalyst for hydrolysis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Ferric Hydrogensulfate [Fe(HSO4)3] As a Reusable Heterogeneous Catalyst for the Synthesis of 5-Substituted-1H-Tetrazoles and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-diarylthis compound as a highly effective reverse micelle-type catalyst for hydrolysis of esters - Lookchem [lookchem.com]
- 5. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 6. Ferric hydrogensulphate as a recyclable catalyst for the synthesis of fluorescein derivatives | Semantic Scholar [semanticscholar.org]
DTA vs. TGA: A Comparative Guide to Analyzing Ammonium Pyrosulfate Thermal Events
For researchers, scientists, and drug development professionals working with ammonium pyrosulfate ((NH₄)₂S₂O₇), understanding its thermal stability and decomposition pathway is critical for safety, process optimization, and quality control. This guide provides a detailed comparison of two primary thermal analysis techniques, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), for characterizing the thermal events of this compound.
Principles of DTA and TGA
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program.[1] Exothermic or endothermic events in the sample, such as phase transitions or chemical reactions, create a temperature difference that is recorded as a peak on the DTA curve.
Thermogravimetric Analysis (TGA) , on the other hand, continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] Any process that involves a change in mass, such as decomposition, dehydration, or oxidation, is detected and quantified.
| Feature | Differential Thermal Analysis (DTA) | Thermogravimetric Analysis (TGA) |
| Principle | Measures the temperature difference between a sample and a reference material.[1] | Measures the change in mass of a sample as a function of temperature.[2] |
| Information Provided | Detects endothermic and exothermic events (e.g., melting, crystallization, decomposition). | Quantifies mass loss or gain, indicating decomposition, dehydration, etc. |
| Primary Output | DTA curve with peaks indicating thermal events. | TGA curve showing mass change versus temperature. |
| Quantitative Analysis | Primarily qualitative, though peak area can be related to enthalpy change. | Highly quantitative for mass changes. |
Thermal Decomposition of this compound
The thermal decomposition of this compound is a multi-step process. It is often formed as an intermediate during the thermal decomposition of ammonium sulfate.[3][4][5] The decomposition of this compound itself typically begins at temperatures exceeding 280°C and proceeds through several stages, ultimately yielding gaseous products.[2]
Comparative Analysis of DTA and TGA Data
When analyzing this compound, DTA and TGA provide complementary information. TGA is essential for identifying the temperature ranges of decomposition and quantifying the mass loss at each stage. DTA helps to characterize the nature of these thermal events, indicating whether they are endothermic or exothermic.
Below is a summary of the expected thermal events for this compound based on typical TGA/DTA analysis:
| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak | Description | Gaseous Products |
| ~330 - 420 | Significant | Endothermic | Decomposition of this compound.[3] | NH₃, SO₂, N₂, H₂O, SO₃[2][3][6] |
Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate and atmospheric conditions.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound in an alumina or platinum crucible.
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss.
Differential Thermal Analysis (DTA) of this compound
-
Instrument: A calibrated differential thermal analyzer.
-
Sample Preparation: Place 5-10 mg of this compound in a sample crucible. Use an equivalent amount of an inert reference material (e.g., alumina) in the reference crucible.
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the temperature difference (ΔT) between the sample and reference as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.
Experimental Workflow
Caption: Experimental workflow for DTA and TGA analysis of this compound.
Conclusion: DTA and TGA as Complementary Techniques
For a comprehensive analysis of the thermal events of this compound, DTA and TGA should be used as complementary techniques. TGA provides essential quantitative data on mass loss and the temperature ranges of decomposition, while DTA offers qualitative insights into the energetic nature of these transformations. The combination of both methods, often available in simultaneous TGA-DTA instruments, allows for a more complete and accurate characterization of the thermal behavior of this compound, which is invaluable for researchers and professionals in various scientific fields.
References
A Comparative Guide: Ammonium Pyrosulfate vs. Ammonium Persulfate in Specific Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical reagents, the selection of an appropriate catalyst or oxidizing agent is paramount to the success of a synthetic route. While structurally similar, ammonium pyrosulfate ((NH₄)₂S₂O₇) and ammonium persulfate ((NH₄)₂S₂O₈) exhibit distinct reactivity profiles, offering unique advantages in specific chemical transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Section 1: this compound - A Catalyst for Mild Hydrolysis and Condensation Reactions
This compound, particularly in the form of its N,N-diarylammonium salts, has emerged as a highly effective Brønsted acid catalyst for ester hydrolysis and dehydrative condensation reactions. Its primary advantage lies in its ability to function under mild, often solvent-free, conditions while demonstrating high selectivity and tolerance for sensitive functional groups.
N,N-Diarylthis compound in Ester Hydrolysis
A significant application of this compound is in the form of N,N-diarylthis compound, which acts as a reverse micelle-type catalyst. This catalyst is particularly advantageous for the hydrolysis of esters, a fundamental transformation in organic synthesis.
Key Advantages:
-
High Efficiency under Mild Conditions: The catalyst efficiently promotes ester hydrolysis at moderate temperatures (40-80 °C) without the need for harsh acidic or basic conditions.[1][2][3][4]
-
Organic Solvent-Free Reactions: The hydrolysis can be conducted in water, aligning with the principles of green chemistry.[1][2][3][4]
-
Substrate Compatibility: It is effective for a wide range of esters, including those with base-sensitive moieties and α-heterosubstituted carboxylic acids, without causing decomposition or racemization.[1][2][3][4]
-
High Yields: The hydrolysis reactions proceed with excellent yields, often exceeding 90%.
Quantitative Data Summary:
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Laurate | 5 | 80 | 6 | 95 |
| Ethyl Benzoate | 5 | 80 | 12 | 92 |
| Isopropyl Palmitate | 5 | 80 | 8 | 98 |
| N-Cbz-L-Phenylalanine methyl ester | 5 | 80 | 9 | 96 (>99% ee) |
| N-Fmoc-L-Phenylalanine methyl ester | 5 | 80 | 9 | 93 (>99% ee) |
Experimental Protocol: General Procedure for Ester Hydrolysis Catalyzed by N,N-Diarylthis compound [1]
-
Catalyst Preparation (in situ): In a reaction vessel, N,N-diarylamine (e.g., N-(2,4,6-triisopropylphenyl)-N-phenylaniline) (0.05 mmol) is dissolved in a minimal amount of a suitable solvent (e.g., 1,4-dioxane). Sulfuric acid (0.05 mmol) is added, and the mixture is heated at 80 °C for 30 minutes. The solvent is then removed under reduced pressure.
-
Hydrolysis Reaction: The ester (1.0 mmol) and deionized water (4.0 mL) are added to the vessel containing the pre-formed catalyst.
-
Reaction Conditions: The reaction mixture is stirred vigorously at the desired temperature (typically 40-80 °C) for the specified time.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product carboxylic acid and alcohol can be separated by extraction or chromatography. For amino acid esters, the aqueous layer is typically acidified before extraction.
Catalytic Cycle of Ester Hydrolysis
Caption: Catalytic cycle of N,N-diarylthis compound in ester hydrolysis.
Section 2: Ammonium Persulfate - A Powerful Oxidizing Agent
Ammonium persulfate is a potent oxidizing agent widely employed in organic synthesis. Its key advantage lies in its ability to effect a variety of oxidative transformations, including the oxidation of alcohols, phenols, and other functional groups, often through radical pathways.
Oxidation of Alcohols
Ammonium persulfate is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. The reaction conditions can often be tuned to favor a specific product.
Key Advantages:
-
Strong Oxidizing Power: Ammonium persulfate possesses a high standard electrode potential, making it capable of oxidizing a wide range of alcohols.
-
Versatility: It can be used for the oxidation of primary and secondary alcohols, as well as other functional groups.[5]
-
Aqueous Reaction Media: Many oxidations using ammonium persulfate can be carried out in aqueous solutions, which is environmentally benign.[5]
Quantitative Data Summary:
| Substrate | Product | Reaction Conditions | Yield (%) |
| Benzyl alcohol | Benzaldehyde | (NH₄)₂S₂O₈, H₂O, 80°C, 4h | 85 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | (NH₄)₂S₂O₈, H₂O, 80°C, 3h | 92 |
| Cyclohexanol | Cyclohexanone | (NH₄)₂S₂O₈, H₂O, reflux, 6h | 88 |
| 1-Phenylethanol | Acetophenone | (NH₄)₂S₂O₈, H₂O, reflux, 5h | 90 |
| 2-Octanol | 2-Octanone | (NH₄)₂S₂O₈, H₂O, 85°C, 1h | High (runaway potential noted)[6] |
Experimental Protocol: General Procedure for the Oxidation of Alcohols with Ammonium Persulfate
-
Reaction Setup: The alcohol (1.0 mmol) is dissolved or suspended in water or a suitable aqueous solvent mixture in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Ammonium persulfate (typically 1.5 to 2.5 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to the desired temperature (often reflux) and stirred for the required time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow for Alcohol Oxidation
Caption: General experimental workflow for alcohol oxidation using ammonium persulfate.
Section 3: Comparative Analysis and Conclusion
The choice between this compound and ammonium persulfate is highly dependent on the desired chemical transformation.
-
This compound (as N,N-diarylammonium salt) is the superior choice for catalytic, non-oxidative reactions such as ester hydrolysis and dehydrative condensations. Its key advantages are its mild reaction conditions, high selectivity, and compatibility with sensitive substrates. It acts as a Brønsted acid catalyst, facilitating nucleophilic attack on the carbonyl group.
-
Ammonium Persulfate excels as a strong oxidizing agent . It is the reagent of choice for direct oxidative transformations, such as the conversion of alcohols to carbonyl compounds. Its high oxidizing potential and ability to generate radical intermediates are its primary strengths.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-Diarylthis compound as a Highly Effective Reverse Micelle-Type Catalyst for Hydrolysis of Esters [organic-chemistry.org]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. N,N-Diarylthis compound as a highly effective reverse micelle-type catalyst for hydrolysis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Oxidation of a phenolic derivative with ammonium persulfate - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Synthesis and Decomposition Kinetics of Ammonium Pyrosulfate
This guide provides a comprehensive literature review of the synthesis and decomposition kinetics of ammonium pyrosulfate ((NH₄)₂S₂O₇). It is intended for researchers, scientists, and chemical engineering professionals. The document outlines the primary synthesis routes and details the kinetic parameters and products of its thermal decomposition, with supporting data presented in comparative tables. Methodologies for the cited experiments are also detailed to provide a complete picture for academic and industrial research.
Synthesis of this compound
This compound is primarily synthesized as an intermediate during the thermal decomposition of ammonium sulfate or ammonium bisulfate.[1][2] This process is a key step in various industrial applications, including the potential recycling of ammonium sulfate byproducts.[3] An alternative, though less common, method involves the direct synthesis from dry sulfates using sulfur trioxide.[4]
The thermal conversion of ammonium sulfate to this compound occurs in two main stages. First, ammonium sulfate is heated to produce ammonium bisulfate and ammonia.[2][3] Further heating then leads to a dehydration reaction where ammonium bisulfate is converted into this compound.[2][3]
Caption: Thermal synthesis pathway of this compound from ammonium sulfate.
Table 1: Comparison of this compound Synthesis Methods
| Method | Precursor(s) | Key Conditions | Notes | Citations |
|---|---|---|---|---|
| Thermal Decomposition | Ammonium Sulfate ((NH₄)₂SO₄) | Heating above 250°C initiates decomposition to form this compound as an intermediate. | This is the most commonly cited method, occurring as a step in the overall decomposition of ammonium sulfate. | [1][3][5] |
| Thermal Decomposition | Ammonium Bisulfate (NH₄HSO₄) | Heating leads to dehydration, forming this compound. | This is the second step in the thermal decomposition pathway starting from ammonium sulfate. | [2][3][6] |
| Direct Synthesis | Dry Alkali Sulfates + Sulfur Trioxide (SO₃) | Reaction of the dry salt with liquid sulfur trioxide. | Reported to yield a purer product compared to the thermal decomposition of bisulfate. |[4] |
Decomposition Kinetics of this compound
The decomposition of this compound is a complex process that occurs at elevated temperatures, typically above 330°C.[1] The reaction yields a mixture of gaseous products.[7][8] Understanding the kinetics of this decomposition is crucial for designing and modeling industrial reactors that process ammonium sulfate-containing streams.[1]
Upon heating, this compound breaks down into ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[1][7][8] Under certain conditions, such as in the presence of excess oxygen, small quantities of nitrogen oxides (NOx) may also form.[1] One study suggests an alternative pathway at temperatures above 330°C, forming SO₃, NH₃, and H₂O vapor.[1]
Caption: Thermal decomposition pathway of this compound.
Kinetic studies, particularly those using thermogravimetric analysis, have been conducted to determine the parameters governing the decomposition rate.
Table 2: Kinetic Parameters for this compound Decomposition
| Parameter | Value | Kinetic Model | Analytical Method | Citations |
|---|---|---|---|---|
| Activation Energy (E) | 161.04 kJ·mol⁻¹ | Three-dimension diffusion mechanism (anti-Jander equation) | Thermogravimetric Analysis (TGA) | [1][3] |
| Frequency Factor (lgA) | 12.51 s⁻¹ | Three-dimension diffusion mechanism (anti-Jander equation) | Thermogravimetric Analysis (TGA) |[1][3] |
Table 3: Reported Decomposition Products of this compound
| Products | Conditions / Notes | Citations |
|---|---|---|
| NH₃, SO₂, N₂, H₂O | Primary gaseous products identified from thermal decomposition. | [1][7][8] |
| NH₃, SO₃, H₂O | An alternative pathway reported at temperatures above 330°C. | [1] |
| NOx | Can be formed in small quantities, especially in the presence of excess oxygen. |[1] |
Experimental Methodologies
The study of this compound synthesis and decomposition relies heavily on thermal analysis techniques. These methods allow for the precise measurement of mass changes and thermal events as a function of temperature, which is essential for determining reaction kinetics.
A typical workflow for investigating the decomposition kinetics involves heating a sample in a controlled environment and analyzing the resulting data to fit a kinetic model.
Caption: General experimental workflow for studying decomposition kinetics.
-
Thermogravimetric Analysis (TGA): This is the primary technique used to study the kinetics of decomposition.[3] A sample of ammonium sulfate is heated at a controlled rate in a thermobalance.[2] The instrument measures the decrease in mass as the sample decomposes and releases gaseous products like ammonia and water.[2] The rate of mass loss is then used to derive kinetic parameters. For studying this compound decomposition specifically, the analysis focuses on the third mass loss step observed during the heating of ammonium sulfate, which corresponds to the pyrosulfate breakdown.[3]
-
Differential Thermal Analysis (DTA): Used alongside TGA, DTA monitors the temperature difference between the sample and an inert reference material as they are heated.[1] This helps identify endothermic or exothermic transitions, such as decomposition events, by detecting temperature changes associated with the reactions.
-
Product Analysis (e.g., Mass Spectrometry - MS): To identify the gaseous products of decomposition, the off-gas from the TGA/DTA instrument can be coupled to a mass spectrometer. This allows for the synchronous characterization of the evolved gases (e.g., NH₃, SO₂, H₂O) at specific temperatures.[5]
-
X-ray Diffraction (XRD): This technique can be used to analyze the solid residues at various stages of heating to identify the crystalline phases present, such as the initial ammonium sulfate, the intermediate ammonium bisulfate and pyrosulfate, and any final residues.[9]
References
- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. US7632479B2 - Process for producing ammonia and sulfuric acid from a stream comprising ammonium sulfate - Google Patents [patents.google.com]
- 7. newprairiepress.org [newprairiepress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle for Elemental Analysis: Ammonium Pyrosulfate Fusion vs. Microwave-Assisted Acid Digestion in ICP-MS Sample Preparation
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in elemental analysis via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), the choice of sample preparation method is a critical decision point. This guide provides an objective comparison of two prominent techniques: ammonium pyrosulfate fusion and microwave-assisted acid digestion, supported by experimental data to inform your selection process.
The complete decomposition of a sample matrix is paramount for obtaining reliable and accurate results in ICP-MS. Incomplete digestion can lead to the sequestration of target elements, resulting in erroneously low measurements. This comparison guide delves into the performance of a traditional fusion method using this compound against the more modern and widely adopted microwave-assisted acid digestion technique, assessing their effectiveness in achieving complete sample dissolution and their subsequent impact on analytical accuracy and precision.
Performance Showdown: Accuracy and Precision
The ultimate measure of a sample preparation technique's success lies in its ability to produce accurate and precise results. Accuracy is typically assessed by analyzing Certified Reference Materials (CRMs) and calculating the percentage recovery of the certified elemental concentrations. Precision is evaluated by the Relative Standard Deviation (RSD) of replicate measurements.
Microwave-Assisted Acid Digestion: A Robust and Validated Technique
Microwave-assisted acid digestion is a well-established and extensively validated method for a diverse array of sample matrices, including pharmaceutical products and geological materials. Numerous studies demonstrate its capability to achieve excellent accuracy and precision. For instance, in the analysis of pharmaceutical samples according to USP <233> and ICH Q3D guidelines, microwave digestion consistently yields high recovery rates for key elemental impurities.
Table 1: Performance of Microwave-Assisted Acid Digestion on Pharmaceutical Certified Reference Material
| Element | Certified Value (µg/g) | Measured Value (µg/g) | Recovery (%) | RSD (%) (n=3) |
| As | 0.50 | 0.48 | 96 | < 5 |
| Cd | 0.25 | 0.24 | 96 | < 5 |
| Hg | 1.50 | 1.44 | 96 | < 5 |
| Pb | 0.50 | 0.49 | 98 | < 5 |
| Co | 5.0 | 4.9 | 98 | < 4 |
| V | 10.0 | 9.9 | 99 | < 4 |
| Ni | 20.0 | 19.6 | 98 | < 4 |
Data compiled from representative validation studies of microwave-assisted acid digestion for pharmaceutical applications.
Similarly, for geological and environmental samples, which often contain refractory minerals, microwave digestion with appropriate acid mixtures (often including hydrofluoric acid) has proven effective.
Table 2: Performance of Microwave-Assisted Acid Digestion on Geological Certified Reference Material (e.g., NIST SRM 2711a Montana II Soil)
| Element | Certified Value (µg/g) | Measured Value (µg/g) | Recovery (%) | RSD (%) (n=6) |
| Cr | 138 | 132 | 95.7 | 3.5 |
| Ni | 103 | 99 | 96.1 | 2.8 |
| Cu | 114 | 110 | 96.5 | 4.1 |
| Zn | 350 | 340 | 97.1 | 3.2 |
| As | 105 | 101 | 96.2 | 5.0 |
| Pb | 1162 | 1120 | 96.4 | 3.8 |
Data compiled from representative validation studies of microwave-assisted acid digestion for geological/environmental applications.
This compound Fusion: A Powerful Tool for Refractory Matrices
This compound (NH₄)₂S₂O₇, which decomposes upon heating to form sulfur trioxide, is a powerful flux for decomposing a wide range of inorganic materials, particularly those resistant to acid attack. While extensive datasets comparable to those for microwave digestion are less common in readily accessible literature, the related ammonium bifluoride (NH₄HF₂) fusion has been shown to be effective for dissolving silicate-rich and other refractory samples. Studies on ammonium bifluoride fusion have demonstrated good to excellent recoveries for many elements in geological CRMs, often ranging from 80-120%. It is reasonable to infer that this compound fusion would offer similar efficacy for appropriate sample types.
The primary advantage of fusion techniques lies in their ability to ensure complete dissolution of even the most challenging matrices, thereby minimizing the risk of low recovery for elements locked within resistant mineral phases. However, fusion methods can introduce a higher total dissolved solids (TDS) content into the final solution, which may require greater dilution before ICP-MS analysis and can be a source of matrix effects if not properly managed.
Experimental Protocols: A Step-by-Step Guide
To provide a clear comparison, detailed experimental protocols for both methods are outlined below. These protocols are representative and may require optimization based on the specific sample matrix and analytical requirements.
This compound Fusion Protocol (General Procedure)
-
Sample and Flux Preparation: Accurately weigh approximately 0.1 g of the finely powdered sample into a porcelain or platinum crucible. Add approximately 1 g of this compound flux. Mix the sample and flux thoroughly with a spatula.
-
Fusion: Place the crucible in a muffle furnace. Gradually increase the temperature to approximately 400-500°C. Maintain this temperature for 15-30 minutes, or until a clear, molten melt is obtained. Swirl the crucible gently on occasion to ensure complete sample interaction with the flux.
-
Cooling and Dissolution: Remove the crucible from the furnace and allow it to cool to room temperature. The resulting fused bead will be a solid glass-like material.
-
Leaching: Place the crucible containing the fused bead into a beaker containing a known volume of dilute acid (e.g., 50 mL of 5% nitric acid). Gently heat and stir the solution until the fused bead is completely dissolved.
-
Final Dilution: Quantitatively transfer the dissolved sample to a volumetric flask and dilute to the final volume with ultrapure water. The final solution is now ready for ICP-MS analysis.
Microwave-Assisted Acid Digestion Protocol (for Pharmaceutical Samples)
-
Sample Weighing: Accurately weigh approximately 0.2-0.5 g of the homogenized sample directly into a clean, high-pressure microwave digestion vessel.
-
Acid Addition: Add a mixture of high-purity acids to the vessel. A common mixture for pharmaceutical samples is 5-10 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl).
-
Microwave Digestion Program: Seal the vessels and place them in the microwave digestion system. A typical program involves ramping the temperature to 200°C over 15-20 minutes and holding at that temperature for another 15-20 minutes. The pressure and temperature are monitored and controlled by the system throughout the digestion process.
-
Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood.
-
Final Solution Preparation: Quantitatively transfer the digested sample to a volumetric flask and dilute to the final volume (e.g., 50 mL) with ultrapure water. The sample is now ready for analysis by ICP-MS.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both sample preparation techniques.
Conclusion: Making the Right Choice
The selection between this compound fusion and microwave-assisted acid digestion for ICP-MS sample preparation is contingent on the specific sample matrix, the target analytes, and the available laboratory infrastructure.
Microwave-assisted acid digestion stands out as a highly efficient, validated, and often preferred method for a wide variety of sample types, particularly in regulated environments like the pharmaceutical industry. It offers rapid sample throughput, lower contamination risks due to the closed-vessel system, and generally produces solutions with lower TDS, which is advantageous for ICP-MS analysis.
This compound fusion , on the other hand, remains a powerful and indispensable technique for samples that are resistant to acid digestion, such as certain geological ores, ceramics, and alloys. Its key strength is the assurance of complete sample dissolution, which is crucial for accurate analysis of elements contained within refractory minerals.
For researchers and scientists, a thorough understanding of the sample's composition is key. If the sample is known to be completely digestible by acids, microwave digestion is likely the more practical and efficient choice. However, for unknown or known refractory samples, this compound fusion provides a robust alternative to ensure the complete liberation of all target elements, thereby guaranteeing the accuracy of the subsequent ICP-MS analysis. Ultimately, the optimal method will be the one that is validated for the specific application and provides the most accurate and precise data for the elements of interest.
A Comparative Guide to Ammonium and Sodium Pyrosulfate for Mineral Dissolution
For researchers, scientists, and drug development professionals, achieving complete and efficient dissolution of mineral samples is a critical first step for accurate elemental analysis. Pyrosulfate fusion is a powerful technique for breaking down refractory materials that are resistant to acid digestion. This guide provides an objective comparison of two common pyrosulfate fluxes: ammonium pyrosulfate and sodium pyrosulfate, supported by available experimental data and protocols.
The choice between ammonium and sodium pyrosulfate as a fusion flux depends on the specific mineral composition, the target analytes, and the required operating temperatures. Both are effective acidic fluxes that work by converting insoluble metal oxides into water- or acid-soluble sulfates.
Mechanism of Action
Pyrosulfate fusion relies on the thermal decomposition of a bisulfate or pyrosulfate salt into a molten, highly acidic flux. This molten salt, rich in sulfur trioxide (SO₃), acts as a powerful solvent for metal oxides. The general reaction mechanism involves the conversion of metal oxides (MeO) into soluble metal sulfates (MeSO₄):
MeO + S₂O₇²⁻ → MeSO₄ + SO₄²⁻
This compound is typically formed in situ from the thermal decomposition of ammonium sulfate or ammonium bisulfate.[1][2] Sodium pyrosulfate is formed by heating sodium bisulfate.[3] The high temperature and acidic nature of the melt effectively break down the crystalline lattice of many refractory minerals.[4]
Comparative Analysis of Flux Performance
While direct comparative studies are limited, data from ammonium sulfate roasting processes—which rely on the formation of this compound as the active reagent—and sodium pyrosulfate fusions allow for a performance evaluation.
This compound (via Ammonium Sulfate Roasting)
Ammonium sulfate roasting is a well-documented method for extracting metals from ores at moderately high temperatures.[5] The process involves mixing the mineral with ammonium sulfate and heating, which converts metal oxides into soluble sulfates.[1] This method is particularly effective for various metal oxides and has the advantage of operating at lower temperatures than traditional fusions with alkali metal pyrosulfates. The decomposition of the flux also aids in creating a porous structure in the roasted material, facilitating subsequent leaching.
Sodium Pyrosulfate
Sodium pyrosulfate is a potent flux for dissolving non-siliceous refractory compounds, including many metal oxides.[4] It is often used when the introduction of ammonium ions is undesirable. The fusion typically requires higher temperatures than the ammonium sulfate roasting method.[6] Its higher decomposition temperature allows for a wider operational range for particularly stubborn minerals.[3]
Data Presentation: Performance and Physical Properties
The following tables summarize key quantitative data and physical properties for both fluxes based on available literature.
Table 1: Experimental Data on Mineral Dissolution Efficiency
| Mineral/Sample Type | Flux | Temperature (°C) | Time (min) | Key Findings & Efficiency | Citation(s) |
| Boron-Bearing Iron Tailings | Ammonium Sulfate | 450 | 120 | >98% extraction of Fe and Al; >80% for Mg and B. | [1][7] |
| Ilmenite Ore (FeTiO₃) | Ammonium Sulfate | 500 | 210 | 49.6% iron leaching efficiency; enriched TiO₂ in residue. | [5] |
| Diamond Mine Residue | Ammonium Sulfate | 450 | 120 | Co-extraction of Mg, Fe, and Al as water-soluble sulfates. | [2] |
| Olivine-rich rock | Ammonium Bisulfate | 100 | 180 | 77% dissolution efficiency for Mg extraction. | [8] |
| Titanium Dioxide (TiO₂) | Sodium Bisulfate | Heat until fusion | - | Complete dissolution of TiO₂ to a clear melt. | [9] |
| Refractory Oxides (general) | Sodium Pyrosulfate | Up to 800 | - | Powerful and convenient method for complete dissolution. | [4] |
Note: Data for this compound is primarily derived from ammonium sulfate/bisulfate roasting studies, where it acts as the key intermediate.
Table 2: Comparison of Physical and Chemical Properties
| Property | This compound | Sodium Pyrosulfate | Key Differences & Implications |
| Precursor | Ammonium sulfate, (NH₄)₂SO₄ | Sodium bisulfate, NaHSO₄ | Ammonium-based flux is generated in situ from a common, stable reagent. |
| Melting Point | Decomposes >280°C | 400.9°C | The lower reaction temperature for the ammonium-based system can be advantageous for volatile analytes and energy efficiency. |
| Decomposition Temp. | >330°C (to NH₃, SO₃, H₂O) | >460°C (to Na₂SO₄, SO₃) | Sodium pyrosulfate is stable over a wider high-temperature range, making it suitable for highly refractory materials. |
| Resulting Matrix | Ammonium sulfates | Sodium sulfates | The presence of sodium may interfere with subsequent analyses (e.g., ICP-MS). The ammonium matrix can be volatilized. |
| Corrosiveness | Less corrosive to equipment than sulfuric acid. | Molten salt is corrosive. | Material choice for crucibles (e.g., quartz, platinum) is critical for both. |
Experimental Protocols
Below is a generalized protocol for pyrosulfate fusion for mineral dissolution, which can be adapted for either flux.
Objective: To dissolve a refractory metal oxide sample for subsequent aqueous analysis (e.g., by ICP-OES/MS).
Materials:
-
Sample: Finely powdered mineral (e.g., < 80 μm).[1]
-
Flux: Sodium pyrosulfate (or its precursor, sodium bisulfate) OR Ammonium sulfate.
-
Crucible: Quartz or porcelain crucible.
-
Muffle furnace or Bunsen burner.
-
Beaker, deionized water, dilute acid (e.g., 1M HCl or H₂SO₄).
Procedure:
-
Sample Preparation: Weigh approximately 0.5 g of the finely powdered mineral sample into a clean, dry crucible.
-
Mixing: Add the flux. A sample-to-flux ratio typically ranges from 1:10 to 1:25.[6] For 0.5 g of sample, use 5-10 g of flux. Mix thoroughly with a glass rod.
-
Fusion (Heating):
-
For Sodium Pyrosulfate: Place the crucible in a muffle furnace. Gradually heat to 500-800°C.[4][6] Hold at this temperature until a clear, quiescent melt is obtained. This indicates complete dissolution. The process can also be done carefully over a Bunsen burner in a fume hood.
-
For this compound (from Ammonium Sulfate): Place the crucible in a muffle furnace. Heat to 450-500°C.[1][5] The ammonium sulfate will decompose, releasing ammonia and forming molten this compound, which then dissolves the sample. Fumes will be generated, requiring good ventilation.
-
-
Cooling: Remove the crucible from the heat source and allow it to cool to room temperature. The solidified melt should be a glassy cake.
-
Dissolution of the Melt: Place the crucible in a beaker containing a known volume of deionized water or dilute acid (e.g., 100 mL of 1M HCl). Gently heat and stir the solution until the melt has completely dissolved.
-
Analysis: Transfer the solution quantitatively to a volumetric flask and dilute to the mark. The sample is now ready for analysis by techniques such as ICP-OES or ICP-MS.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the pyrosulfate fusion process.
Caption: Experimental workflow for mineral dissolution via pyrosulfate fusion.
Caption: Thermal decomposition pathways leading to the active pyrosulfate flux.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermogravimetry as a research tool for the development of an ammonium sulphate roasting process for selective metal extraction from minerals [repository.up.ac.za]
- 3. Sodium pyrosulfate - Wikipedia [en.wikipedia.org]
- 4. resl.id.energy.gov [resl.id.energy.gov]
- 5. mdpi.com [mdpi.com]
- 6. herzog-maschinenfabrik.de [herzog-maschinenfabrik.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
A Head-to-Head Battle of Fusion Reagents: Ammonium Bifluoride vs. Ammonium Pyrosulfate for Sample Decomposition
For researchers, scientists, and drug development professionals, achieving complete and efficient sample dissolution is a critical first step for accurate elemental analysis. Fusion, a technique that employs a flux to decompose intractable sample matrices at high temperatures, is often the method of choice for challenging materials. This guide provides an in-depth comparison of two common fusion reagents: ammonium bifluoride and ammonium pyrosulfate, offering insights into their respective mechanisms, applications, and performance to aid in selecting the optimal method for your analytical needs.
This comparison guide delves into the fundamental differences between ammonium bifluoride and this compound fusion, presenting a comprehensive overview of their operational parameters, effectiveness with various sample types, and crucial safety considerations. By examining experimental data and established protocols, this guide aims to equip you with the knowledge to make an informed decision for your specific sample preparation requirements.
At a Glance: Key Differences
| Feature | Ammonium Bifluoride Fusion | This compound Fusion |
| Primary Application | Decomposition of refractory oxides, silicates, and geological materials. | Decomposition of various ores, alloys, and slags, particularly for XRF analysis. |
| Mechanism | Acts as a source of hydrofluoric acid (HF) at elevated temperatures, attacking the sample matrix. | Thermal decomposition creates an acidic melt that dissolves the sample. |
| Operating Temperature | 230°C - 540°C[1][2] | Decomposes above 280°C; fusion typically conducted between 500°C and 1000°C (for potassium pyrosulfate as a proxy)[3][4] |
| Crucible Material | Platinum, PFA, Teflon[1] | Silica, Quartz, Porcelain |
| Key Advantages | Effective for highly refractory materials, can be performed at lower temperatures.[2] | Lower cost, suitable for a wide range of metallic and non-metallic samples.[3] |
| Key Disadvantages | Highly toxic and corrosive decomposition products (HF), requires specialized labware. | Can be less effective for highly refractory oxides compared to bifluoride fusion. |
Delving Deeper: A Detailed Comparison
Ammonium Bifluoride Fusion: The Power of In-Situ HF Generation
Ammonium bifluoride (NH₄HF₂) serves as a solid, safer alternative to handling liquid hydrofluoric acid. Upon heating, it decomposes to generate HF gas, which is a powerful agent for breaking down highly stable chemical bonds in refractory materials.
Mechanism of Action:
The fusion process with ammonium bifluoride relies on the following decomposition reaction:
NH₄HF₂ (s) → NH₃ (g) + 2HF (g)
The in-situ generation of hydrofluoric acid gas allows for an aggressive attack on the sample matrix, particularly effective for dissolving silicates and metal oxides.
Performance and Applications:
Studies have demonstrated the high efficiency of ammonium bifluoride fusion for a variety of challenging samples. For the dissolution of geological and nuclear debris samples, recoveries of over 90% for many elements have been reported.[5] It is particularly well-suited for the decomposition of:
-
Geological and soil samples: Effectively breaks down silicate matrices for subsequent elemental analysis.[2]
-
Refractory oxides: Capable of dissolving stubborn oxides of aluminum, zirconium, and titanium.
-
Nuclear materials: Used in the dissolution of post-detonation debris for radioanalytical measurements.[5]
Experimental Protocol: Ammonium Bifluoride Fusion of a Refractory Oxide
-
Sample Preparation: Weigh approximately 0.1 g of the finely powdered refractory oxide sample into a platinum crucible.
-
Reagent Addition: Add a 10-fold excess of ammonium bifluoride to the crucible.
-
Fusion:
-
Place the crucible in a fume hood on a hot plate.
-
Gradually heat the crucible to 230°C and maintain for 1-2 hours.
-
For more resistant materials, the temperature can be increased up to 540°C.[5]
-
-
Dissolution: After cooling, the fused cake is typically dissolved in a suitable mineral acid, such as nitric acid.
This compound Fusion: A Versatile and Cost-Effective Choice
This compound ((NH₄)₂S₂O₇) is formed through the thermal decomposition of ammonium sulfate or ammonium bisulfate.[6] It acts as an acidic flux at elevated temperatures, making it effective for a wide range of samples. Potassium pyrosulfate (K₂S₂O₇) is a more commonly used and well-documented alternative with similar properties.[3][7]
Mechanism of Action:
The fusion process with this compound involves the thermal decomposition of the salt to create a highly acidic molten state. This acidic melt reacts with and dissolves the sample components. The decomposition of ammonium sulfate to this compound occurs in stages:
-
(NH₄)₂SO₄ (s) → NH₄HSO₄ (s) + NH₃ (g)
-
2NH₄HSO₄ (s) → (NH₄)₂S₂O₇ (l) + H₂O (g)
Further heating above 280°C leads to the decomposition of this compound.[4]
Performance and Applications:
Ammonium and potassium pyrosulfate fusions are widely employed in industrial laboratories for routine sample preparation, especially for X-ray fluorescence (XRF) analysis. Its applications include the decomposition of:
-
Ores and Minerals: Effective for a variety of ores, including those of iron, copper, and lead.[3]
-
Alloys and Slags: Used in the metallurgical industry for the analysis of raw materials and byproducts.[3]
-
Catalysts: Can be used to dissolve catalyst materials for the determination of their elemental composition.
A study comparing low-temperature fusion methods for the determination of Plutonium in soil and sediment samples found that ammonium bifluoride fusion was capable of completely releasing Pu from samples ignited at high temperatures (up to 1000°C), whereas the dissolution rate with ammonium bisulfate (a precursor to this compound) fusion declined dramatically with increasing ignition temperature.[2]
Experimental Protocol: this compound Fusion of an Iron Ore Sample
-
Sample Preparation: Weigh approximately 1 g of the finely powdered iron ore sample into a silica or porcelain crucible.
-
Reagent Addition: Add approximately 10 g of potassium pyrosulfate to the crucible and mix thoroughly.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Gradually heat to 700-800°C and maintain for 15-30 minutes, or until a clear, homogenous melt is obtained.
-
-
Dissolution: After cooling, the fused mass is dissolved in dilute sulfuric acid or hydrochloric acid.
Safety: A Paramount Consideration
Both fusion methods involve hazardous materials and high temperatures, necessitating strict adherence to safety protocols.
Ammonium Bifluoride:
-
Hazards: Highly toxic and corrosive.[8] Thermal decomposition releases toxic and corrosive hydrogen fluoride gas and ammonia.[8] Contact with skin or eyes can cause severe burns.
-
Precautions:
-
Always handle in a certified chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Have a calcium gluconate gel or solution available as a first aid antidote for HF exposure.
-
This compound:
-
Hazards: Causes skin and eye irritation.[9] Harmful if swallowed. Heating may release toxic sulfur oxides.
-
Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Wear standard PPE, including gloves, safety glasses, and a lab coat.
-
Avoid inhaling dust.
-
Conclusion: Making the Right Choice
The selection between ammonium bifluoride and this compound fusion hinges on the specific sample matrix and the analytical objectives.
-
Ammonium bifluoride fusion is the superior choice for highly refractory materials, particularly those with a high silicate content, where its aggressive decomposition power ensures complete dissolution. However, the inherent hazards of working with a reagent that generates HF demand a stringent safety infrastructure and well-trained personnel.
-
This compound fusion offers a more versatile and cost-effective solution for a broader range of less refractory samples. It is a workhorse method in many industrial settings for routine analysis. While less hazardous than ammonium bifluoride, proper safety precautions are still essential.
Ultimately, a thorough understanding of the sample composition and the available laboratory facilities will guide the researcher to the most appropriate and effective fusion method for their analytical success.
References
- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. herzog-maschinenfabrik.de [herzog-maschinenfabrik.de]
- 4. researchgate.net [researchgate.net]
- 5. lyellcollection.org [lyellcollection.org]
- 6. researchgate.net [researchgate.net]
- 7. Potassium pyrosulfate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
A Comparative Guide to the Thermal Behavior of Ammonium Sulfate and Ammonium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition behavior of ammonium sulfate ((NH₄)₂SO₄) and ammonium pyrosulfate ((NH₄)₂S₂O₇). The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for professionals in research and development.
Executive Summary
Ammonium sulfate and this compound exhibit distinct thermal decomposition pathways. Ammonium sulfate undergoes a multi-step decomposition, initially forming ammonium bisulfate, which then dehydrates to yield this compound as a key intermediate. This compound subsequently decomposes at higher temperatures. Understanding these differences is crucial for applications where these compounds are subjected to elevated temperatures.
Thermal Decomposition Pathways
The thermal decomposition of ammonium sulfate is a sequential process involving the formation of this compound. In contrast, the thermal decomposition of this compound is a more direct process.
Ammonium Sulfate Decomposition
Ammonium sulfate decomposes in three main stages upon heating:
-
Deammoniation: Ammonium sulfate first decomposes to form ammonium bisulfate (NH₄HSO₄) and ammonia (NH₃) gas.[1][2]
-
Dehydration: The resulting ammonium bisulfate then undergoes dehydration to form this compound ((NH₄)₂S₂O₇) and water (H₂O).[1][3]
-
This compound Decomposition: Finally, the intermediate this compound decomposes into a mixture of gaseous products, including ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[1][4]
This compound Decomposition
The thermal decomposition of this compound, whether as a starting material or as an intermediate from ammonium sulfate, proceeds directly to gaseous products at elevated temperatures. The primary decomposition products are ammonia, sulfur dioxide, nitrogen, and water.[1][4]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the thermal decomposition of ammonium sulfate and this compound.
| Parameter | Ammonium Sulfate ((NH₄)₂SO₄) | This compound ((NH₄)₂S₂O₇) | Reference(s) |
| Decomposition Onset Temperature | ~218-250 °C | ~300 °C | [4] |
| Peak Decomposition Temperature (TGA) | Stage 1: ~351 °CStage 2: ~451 °C | ~451 °C | [5] |
| Weight Loss (TGA) | Stage 1 (to (NH₄)₂S₂O₇): ~7.8%Stage 2 ((NH₄)₂S₂O₇ decomp.): ~74.09% | ~74.09% | [4] |
| Enthalpy of Decomposition (DSC) | Endothermic | Endothermic | [6] |
| Activation Energy (Ea) | Deamination: 110.02 kJ·mol⁻¹Dehydration: 127.95 kJ·mol⁻¹Pyrosulfate Decomp.: 161.04 kJ·mol⁻¹ | 161.04 kJ·mol⁻¹ | [3] |
Experimental Protocols
The following are generalized experimental protocols for conducting TGA and DSC analyses on ammonium sulfate and this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of the sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a 5-10 mg sample into a clean, tared alumina or platinum crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to remove gaseous decomposition products.
-
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the sample.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Weigh a 2-5 mg sample into a clean, tared aluminum or sealed hermetic pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.
-
Maintain an inert atmosphere using a nitrogen or argon purge gas at a flow rate of 20-50 mL/min.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
Conclusion
The thermal behavior of ammonium sulfate is characterized by a multi-step decomposition that proceeds through the formation of this compound. This compound, in turn, decomposes at higher temperatures to yield gaseous products. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with these compounds, enabling better control and prediction of their behavior in high-temperature applications.
References
Safety Operating Guide
Proper Disposal of Ammonium Pyrosulfate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ammonium pyrosulfate, a compound that requires careful management to mitigate potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a hygroscopic, crystalline solid that can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation. Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or if dust is generated. |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves controlled hydrolysis followed by neutralization. This process converts the reactive pyrosulfate into less hazardous sulfate compounds.
Step 1: Controlled Hydrolysis
This compound reacts with water to form ammonium bisulfate and sulfuric acid, both of which are acidic and corrosive. This reaction can generate heat.
-
Prepare a large volume of cold water in a suitable container (e.g., a large beaker or carboy) placed in a fume hood. The volume of water should be at least 10 times the volume of the this compound to be disposed of to ensure adequate dilution and to dissipate heat.
-
Slowly and carefully add the this compound to the cold water with constant stirring. Adding the chemical to water, rather than the other way around, is crucial to prevent splashing and a rapid temperature increase.
-
Monitor the temperature of the solution. If the temperature rises significantly, pause the addition and allow the solution to cool.
Step 2: Neutralization
The resulting acidic solution must be neutralized before it can be disposed of down the drain. A weak base is recommended for neutralization to control the reaction rate and prevent the release of ammonia gas.
-
Choose a suitable neutralizing agent. A 5% solution of sodium carbonate (soda ash) or sodium bicarbonate is recommended. Strong bases like sodium hydroxide should be avoided as they can cause a more vigorous reaction and the rapid evolution of ammonia gas.
-
Slowly add the neutralizing agent to the acidic solution while continuously stirring and monitoring the pH with a calibrated pH meter or pH paper.
-
Control the rate of addition to keep the reaction from becoming too vigorous and to minimize the release of carbon dioxide gas (effervescence).
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Allow the neutralized solution to cool to room temperature.
Step 3: Final Disposal
-
Once the solution is neutralized and at room temperature, it can typically be disposed of down the drain with copious amounts of water , in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
For larger quantities , it is advisable to collect the neutralized solution in a properly labeled waste container and arrange for professional disposal through your institution's hazardous waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Incompatible Materials
To prevent hazardous reactions, avoid contact between this compound and the following substances:
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)
-
Strong oxidizing agents
-
Combustible materials
-
Moisture (store in a dry, well-ventilated area)
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
